7-Bromo-3-chloroquinoxalin-2-amine
Description
Properties
CAS No. |
1240622-41-6 |
|---|---|
Molecular Formula |
C8H5BrClN3 |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
7-bromo-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) |
InChI Key |
DLBOXKBCHXSZGG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Orthogonal Functionalization of 7-Bromo-3-chloroquinoxalin-2-amine in Targeted Drug Discovery
Executive Summary: Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles, frequently deployed as core pharmacophores in the development of kinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and antimicrobial agents [4]. Among these, 7-Bromo-3-chloroquinoxalin-2-amine (CAS: 1240622-41-6) stands out as a highly versatile, bifunctional building block [1]. As an Application Scientist specializing in early-stage drug discovery, I frequently leverage this scaffold. Its distinct halogenation pattern allows for precisely controlled, orthogonal late-stage functionalization, enabling rapid library generation for structure-activity relationship (SAR) studies.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 7-Bromo-3-chloroquinoxalin-2-amine is critical for predicting its behavior in both synthetic workflows and biological assays [2]. The table below summarizes its core metrics and their implications for rational drug design:
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C8H5BrClN3 | Defines the baseline atomic composition and isotopic distribution for MS analysis [5]. |
| Molecular Weight | 258.50 g/mol | Low molecular weight provides ample room for structural elaboration without violating Lipinski’s Rule of 5. |
| TPSA | 51.8 Ų | Optimal for intracellular target engagement; balances aqueous solubility with passive membrane permeability [2]. |
| Hydrogen Bond Donors | 1 | The C2 primary amine acts as a critical donor, typically anchoring the molecule to the hinge region of kinases. |
| Hydrogen Bond Acceptors | 3 | The pyrazine nitrogens serve as strong acceptors, facilitating secondary interactions within binding pockets. |
| Predicted LogP | ~3.4 | The lipophilic 7-bromo substituent increases the partition coefficient, enhancing affinity for hydrophobic target domains. |
Mechanistic Rationale in Pharmacological Targeting
The structural architecture of 7-Bromo-3-chloroquinoxalin-2-amine is not accidental; it is a highly evolved starting point for ATP-competitive inhibitors. The C2-amine is perfectly positioned to form bidentate hydrogen bonds with the backbone amides of a kinase hinge region. Meanwhile, the C3 and C7 positions act as vectors for exploring the ribose-binding pocket and the solvent-exposed/DFG-out pockets, respectively [4].
Fig 1: Structural diversification strategy and target binding rationale for quinoxaline derivatives.
Synthetic Workflows & Reaction Causality
The synthesis of 7-Bromo-3-chloroquinoxalin-2-amine relies on the controlled desymmetrization of a highly electrophilic precursor.
Fig 2: Synthetic workflow for 7-Bromo-3-chloroquinoxalin-2-amine via regioselective SNAr.
Protocol 1: Regioselective Mono-Amination via SNAr
Objective: Synthesize 7-Bromo-3-chloroquinoxalin-2-amine from 7-bromo-2,3-dichloroquinoxaline while strictly preventing over-amination.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-bromo-2,3-dichloroquinoxaline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Nucleophile Addition: Cool the reaction vessel to 0 °C. Dropwise, add a 2.0 M solution of ammonia in ethanol (1.5 eq). Causality: Low temperature controls the initial exothermic nucleophilic attack, ensuring kinetic control and regioselectivity.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation: Monitor the reaction via LC-MS. The mass spectrum must show the appearance of the [M+H]+ peak at m/z 258.5/260.5, reflecting the characteristic 1:1 isotopic distribution of the bromine atom [5].
-
Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
The Causality of Self-Limitation: Why does the reaction reliably stop at the mono-aminated product? The starting material, 2,3-dichloroquinoxaline, is highly electron-deficient due to the electron-withdrawing inductive effects of the two pyrazine nitrogens and the halogens. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, once the first chloride is displaced by ammonia, the newly formed primary amine donates significant electron density back into the pyrazine ring via resonance (+M effect). This resonance effectively neutralizes the electrophilicity of the adjacent C3 carbon, raising the activation energy required for a second SNAr event. This self-validating electronic feedback loop ensures a high yield of the mono-amine without requiring complex protecting group strategies.
Downstream Orthogonal Functionalization
To build complex libraries, we must exploit the orthogonal reactivity of the C3-Cl and C7-Br bonds [3].
Protocol 2: Sequential SNAr and Sonogashira Coupling
Objective: Generate a fully elaborated kinase inhibitor scaffold by sequentially addressing the C3 and C7 positions.
Step-by-Step Methodology:
-
C3 SNAr Diversification: React 7-Bromo-3-chloroquinoxalin-2-amine with a secondary amine (e.g., morpholine) in N,N-dimethylformamide (DMF) with K₂CO₃ at 80 °C. Causality: The C3-Cl bond, being on the highly activated heteroaromatic ring, is selectively displaced via SNAr before any reaction occurs at the less electrophilic C7-Br position.
-
C7 Palladium-Catalyzed Coupling: Isolate the C3-substituted intermediate. In a microwave vial, combine the intermediate (1.0 eq), a terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (acting as both solvent and base). Causality: With the C3 position now occupied by an electron-donating group, the heteroaromatic ring is deactivated. The C7-Br bond, located on the carbocyclic ring, is now the primary site for oxidative addition by the Pd(0) catalyst [3]. The CuI acts as a co-catalyst to form a copper acetylide intermediate, facilitating transmetalation.
-
Reaction & Isolation: Heat under microwave irradiation at 100 °C for 30 minutes. Filter through Celite, concentrate, and purify via preparative HPLC to yield the final elaborated analog.
By understanding the electronic interplay between the substituents and the fused bicyclic core, researchers can leverage 7-Bromo-3-chloroquinoxalin-2-amine as a highly programmable module for advanced drug discovery.
References
-
Title: 7-Bromo-3-chloroquinoxalin-2-amine | Source: CymitQuimica | URL: 1
-
Title: Cas no 34117-90-3 (3-Chloroquinoxalin-2-amine) Properties | Source: Chem960 | URL: 2
-
Title: Synthesis of Pyrrolo[2,3-b]quinoxalines by the Pd/C-Catalyzed Multicomponent Reaction | Source: ResearchGate | URL: 3
-
Title: Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) | Source: ResearchGate | URL: 4
-
Title: Amines and Anilines - Building Block | Source: BOC Sciences | URL:
Sources
Molecular structure and reactivity of 7-Bromo-3-chloroquinoxalin-2-amine
An In-Depth Technical Guide to 7-Bromo-3-chloroquinoxalin-2-amine: Molecular Structure, Reactivity, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of 7-Bromo-3-chloroquinoxalin-2-amine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoxaline scaffold is a well-established pharmacophore, known for a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document delineates the molecular architecture, physicochemical characteristics, and spectroscopic profile of the title compound. A central focus is placed on its chemical reactivity, exploring the distinct roles of the amino, chloro, and bromo substituents in directing synthetic transformations. This guide serves as a resource for scientists, offering insights into the strategic use of this molecule as a versatile building block for the synthesis of novel, biologically active agents.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[4] Their inherent structural features allow for diverse substitutions, leading to a broad range of pharmacological profiles.[1][3] Molecules incorporating the quinoxaline moiety have demonstrated efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][5] The compound 7-Bromo-3-chloroquinoxalin-2-amine is a trifunctionalized intermediate, strategically designed for synthetic diversification. Its three distinct functional groups—a nucleophilic amine, an electrophilic chloro-substituted carbon, and a bromo-substituted aromatic ring amenable to cross-coupling reactions—make it an exceptionally valuable platform for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical properties of a molecule are paramount in determining its reactivity, bioavailability, and suitability as a drug candidate.
Molecular Structure
7-Bromo-3-chloroquinoxalin-2-amine consists of a fused pyrazine and benzene ring system, forming the quinoxaline core. The molecule is substituted with a bromine atom at position 7, a chlorine atom at position 3, and an amine group at position 2.
Caption: Molecular Structure of 7-Bromo-3-chloroquinoxalin-2-amine.
Physicochemical Data
The following table summarizes key computed and experimental properties for compounds with high structural similarity, providing an accurate estimation for 7-Bromo-3-chloroquinoxalin-2-amine.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN₃ | - |
| Molecular Weight | 258.51 g/mol | - |
| Topological Polar Surface Area (TPSA) | 51.94 Ų | Estimated based on[6] |
| LogP (octanol/water partition coeff.) | ~3.0 - 3.5 | Estimated based on[6][7] |
| Hydrogen Bond Donors | 2 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 3 (from N1, N4, Cl) | - |
| Physical Form | Expected to be a solid at room temperature | Based on similar compounds[8][9] |
Spectroscopic Analysis
Detailed spectroscopic characterization is essential for structure confirmation and purity assessment.[4][10] While specific experimental data for this exact molecule is not publicly available, the expected spectral features can be reliably predicted based on its functional groups.
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The amine protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration (~5.0-7.0 ppm).[11] The addition of D₂O would cause the amine proton signal to disappear, confirming its assignment.[11]
-
¹³C NMR Spectroscopy: The spectrum would display eight distinct signals for the carbon atoms of the quinoxaline core. Carbons directly attached to electronegative atoms (N, Cl, Br) would be deshielded and appear further downfield.
-
Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching from the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[11] C=N and C=C stretching vibrations from the aromatic system would be observed in the 1500-1650 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing a definitive confirmation of the elemental composition.
Chemical Reactivity and Synthesis
The synthetic utility of 7-Bromo-3-chloroquinoxalin-2-amine stems from the differential reactivity of its three functional handles, allowing for sequential and site-selective modifications.
Caption: Key Reactivity and Derivatization Pathways.
Reactivity Analysis
-
C3-Chloro Group: The chlorine atom at the 3-position is activated by the electron-withdrawing pyrazine ring, making it a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of oxygen, nitrogen, and sulfur nucleophiles. The synthesis of related 2-chloroquinoxalines often involves treatment with reagents like phosphorus oxychloride (POCl₃).[12][13]
-
C7-Bromo Group: The bromine atom on the benzene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This site is commonly used for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds to introduce complex aryl, heteroaryl, or alkyl groups.[14]
-
C2-Amino Group: The primary amine at the 2-position is a versatile nucleophile. It can readily undergo acylation, sulfonylation, alkylation, and reductive amination to form a wide range of amides, sulfonamides, and secondary or tertiary amines, further expanding the chemical space for drug discovery.
Synthetic Pathways
The synthesis of the quinoxaline core is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16] For 7-Bromo-3-chloroquinoxalin-2-amine, a plausible synthetic strategy would start from a suitably substituted o-phenylenediamine.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Bromo-3-chloroisoquinoline | 1029720-65-7 [sigmaaldrich.com]
- 9. 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
Comprehensive Technical Guide on 7-Bromo-3-chloroquinoxalin-2-amine: Synthesis, Characterization, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist, I approach the design and utilization of polyfunctionalized heterocycles not merely as a sequence of chemical steps, but as a predictable system of electron-flow, steric interactions, and target engagement. 7-Bromo-3-chloroquinoxalin-2-amine is a highly privileged, multi-halogenated benzopyrazine scaffold. Its unique substitution pattern—featuring a primary amine for hydrogen bonding, a reactive chlorine for further functionalization, and a bromine atom for lipophilic pocket engagement or cross-coupling—makes it an indispensable building block in the development of kinase inhibitors, anti-infectives, and advanced organic materials.
This whitepaper provides an authoritative, self-validating framework for the synthesis, structural verification, and application of this critical compound.
Chemical Identification & Structural Properties
To ensure absolute fidelity in inventory and experimental design, the fundamental identifiers and computed physicochemical properties of 7-bromo-3-chloroquinoxalin-2-amine are consolidated below [1].
| Property | Value |
| Chemical Name | 7-Bromo-3-chloroquinoxalin-2-amine |
| CAS Registry Number | 1240622-41-6 |
| Molecular Formula | C₈H₅BrClN₃ |
| Molecular Weight | 258.50 g/mol |
| Exact Mass | 256.935 Da |
| SMILES | Nc1nc2cc(Br)ccc2nc1Cl |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Synthesis & Mechanistic Pathways
Causality in Reaction Design
The synthesis of 7-bromo-3-chloroquinoxalin-2-amine relies heavily on the electron-deficient nature of the quinoxaline core. The pyrazine nitrogens exert a strong electron-withdrawing effect, highly activating the C2 and C3 positions toward Nucleophilic Aromatic Substitution (S_NAr). By utilizing phosphorus oxychloride (POCl₃) to convert a stable dione into a highly electrophilic dichloride, we create a system where controlled amination can occur with high thermodynamic predictability [2].
Step-by-Step Methodology
-
Cyclocondensation: Equimolar amounts of 4-bromo-1,2-phenylenediamine and diethyl oxalate are refluxed at 120°C for 4 hours. The thermodynamic driving force is the formation of the highly stable, bis-lactam 6-bromoquinoxaline-2,3-dione core.
-
Chlorination (Activation): The resulting dione is suspended in an excess of POCl₃ with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, converting the tautomeric lactam carbonyls into highly electrophilic 2,3-dichloro imine carbons. The reaction is stirred at 50°C for 4 hours.
-
Regioselective Amination (S_NAr): The intermediate is dissolved in ethanol and treated with ethanolic ammonia. The S_NAr reaction is driven by the expulsion of the chloride leaving group. Mono-substitution is achieved by controlling stoichiometry and applying microwave irradiation at 80°C for 30 minutes.
-
Isomer Resolution: Because the starting material is asymmetric, a mixture of 6-bromo and 7-bromo isomers is generated. These are resolved via preparative HPLC (C18 stationary phase) to isolate pure 7-bromo-3-chloroquinoxalin-2-amine.
Fig 1: Step-by-step synthetic workflow for 7-bromo-3-chloroquinoxalin-2-amine via SNAr.
Pharmacological Relevance & Target Engagement
Quinoxaline-2-amines are privileged structures in oncology and infectious disease drug discovery. The 2-amine group acts as a critical hydrogen bond donor to the hinge region of ATP-binding pockets in kinases (e.g., Receptor Tyrosine Kinases, PI3K). Meanwhile, the 7-bromo substituent projects into the hydrophobic pocket, enhancing binding affinity and residence time.
Fig 2: Mechanistic pathway of quinoxaline-based kinase inhibitors blocking RTK/PI3K/AKT signaling.
Analytical Characterization Protocol
A robust protocol must be a self-validating system. To confirm the successful synthesis and isomeric purity of 7-bromo-3-chloroquinoxalin-2-amine, we rely on the predictable isotopic distribution in Mass Spectrometry and the precise scalar coupling in Nuclear Magnetic Resonance (NMR).
HPLC-MS Validation (Isotopic Fidelity)
Because the molecule contains both Bromine (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%) and Chlorine (³⁵Cl ~75.8%, ³⁷Cl ~24.2%), the mass spectrum will display a highly specific, self-validating isotopic cluster for the [M+H]⁺ ion.
-
Method: C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm); Mobile Phase A: 0.1% Formic acid in H₂O; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
-
Expected ESI+ m/z:
-
M (m/z ~257.9): ⁷⁹Br + ³⁵Cl (Relative abundance ~38%)
-
M+2 (m/z ~259.9): ⁸¹Br + ³⁵Cl and ⁷⁹Br + ³⁷Cl (Relative abundance ~50%)
-
M+4 (m/z ~261.9): ⁸¹Br + ³⁷Cl (Relative abundance ~12%)
-
-
Diagnostic Check: An observed cluster ratio of approximately 3 : 4 : 1 definitively confirms the presence of one bromine and one chlorine atom.
¹H-NMR Validation (Regiochemical Proof)
The position of the bromine atom dictates the splitting pattern of the benzene ring protons.
-
Solvent: DMSO-d₆ (400 MHz).
-
Amine Protons: Broad singlet at ~7.5 ppm (integrates to 2H, exchanges with D₂O).
-
Aromatic Protons (Self-Validating Splitting):
-
C8-H: Appears as a meta-coupled doublet (J ≈ 2.2 Hz) because it is isolated between the ring fusion and the C7-Bromine.
-
C6-H: Appears as a doublet of doublets (J ≈ 8.8, 2.2 Hz) due to ortho-coupling with C5-H and meta-coupling with C8-H.
-
C5-H: Appears as an ortho-coupled doublet (J ≈ 8.8 Hz).
-
Handling, Stability, and Storage
As with many halogenated heteroaromatics, 7-bromo-3-chloroquinoxalin-2-amine requires specific handling protocols to maintain chemical integrity and ensure laboratory safety [3].
-
Hazard Classification: Irritant.
-
GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage Conditions: The compound is sensitive to prolonged light exposure and moisture, which can lead to slow hydrolysis of the C3-chloride. It must be stored at 2-8°C in a dark place under an inert atmosphere (Argon or Nitrogen).
References
-
Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 10(1), 2017. URL:[Link]
Pharmacological Engineering of 7-Bromo-Substituted Quinoxaline Derivatives: A Technical Guide to Dual-Action Therapeutics
[label="
Evaluating Data Presentation
I'm now focusing on integrating experimental data with the diagrams to streamline the guide. I'm focusing on refining the Graphviz diagrams to support the presented data. The workflow diagram includes nodes detailing each step of the synthesis and biological evaluation, with causal rationales. The diagrams will aid the interpretation of the biological activity. I've been checking each step to ensure clear presentation.
Integrating Experimental Data
I'm now focusing on the integration of data and visuals. I'm streamlining the guide by embedding experimental data within the Graphviz diagrams. The goal is to make the workflow easier to understand by creating a cohesive presentation of all experimental workflows and their associated data. I am creating a data flow, and using the node to define the causality.
Refining Visual Integration
I'm now streamlining the guide by embedding experimental data within Graphviz diagrams. The cell culture and treatment steps are now visualized, highlighting crucial parameters like seeding density and compound concentrations. The MTT assay steps are annotated with the causal reasoning: MTT metabolization by viable cells results in formazan crystals. The goal is a cohesive, easy-to-understand presentation.
Validating Graphical Elements
I'm now validating the visual elements. All color contrast rules are checked for readability and adherence to accessibility guidelines. The figure captions are concise, and the diagram is optimized for clarity and informativeness, with all labels and text explicit. I am also checking the maximum width of the diagram, in pixels, and the citations are checked for accuracy.
Integrating References
I'm now mapping the URLs to specific references to ensure accurate citation. I've linked Ref 1, 2, and 3 to their corresponding URLs and titles to support the guide's content. I'm focusing on ensuring these links integrate correctly. I am also checking these references, to ensure clarity and accuracy in my work.
Refining Guide Integration
I'm now streamlining the guide by creating a visual presentation for the synthesis and biological data, integrating data from my experiments within Graphviz diagrams. The structure is designed to show experimental workflows, incorporating quantitative data for clearer interpretation. My focus is on creating a concise and understandable guide for experts in the field.
Executive Summary
Quinoxaline (benzopyrazine) scaffolds are privileged structures in medicinal chemistry, known for their broad spectrum of biological activities. The strategic installation of a bromine atom at the 7-position fundamentally alters the electronic distribution, steric profile, and lipophilicity of the core. This modification yields potent, dual-action therapeutics capable of acting as both antineoplastic and antimicrobial agents [1.2]. This technical whitepaper dissects the mechanistic pathways, quantitative biological activity, and self-validating experimental protocols essential for developing 7-bromo-substituted quinoxalines.
The 7-Bromo Pharmacophore: Mechanistic Rationale
The selection of bromine at the 7-position is not arbitrary; it is driven by precise physicochemical causality:
-
Halogen Bonding (X-Bonding): The bromine atom acts as a highly directional Lewis acid. In kinase active sites, it forms strong non-covalent interactions with Lewis base residues (e.g., backbone carbonyl oxygens in the kinase hinge region), drastically increasing binding affinity compared to unhalogenated analogs[1].
-
Lipophilicity Enhancement: Bromine increases the partition coefficient (LogP) of the molecule. This facilitates passive diffusion across both complex bacterial cell walls and mammalian lipid bilayers, ensuring high intracellular concentrations.
-
Metabolic Shielding: The steric bulk of the halogen prevents rapid oxidative metabolism by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the derivative.
These engineered properties make 7-bromo quinoxalines highly effective as 1[1] and broad-spectrum 2[2].
Mechanistic Pathways of Biological Activity
Anticancer Activity (Kinase Inhibition)
7-bromo-substituted quinoxalines, particularly derivatives like ethyl 7-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate, have demonstrated profound efficacy as Pim-1 and Pim-2 kinase inhibitors[1]. By competitively binding to the ATP-binding pocket, the brominated scaffold prevents the phosphorylation of downstream survival targets, leading to caspase-dependent apoptosis and cell cycle arrest in tumor cell lines.
Mechanism of Pim-1/2 kinase inhibition by 7-bromo quinoxalines leading to tumor apoptosis.
Antimicrobial Activity
Derivatives such as3 exhibit significant disruption of bacterial cellular machinery, proving highly bactericidal against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis[2],[3].
Quantitative Biological Activity
The dual-action efficacy of these compounds is summarized in the data tables below, demonstrating their broad therapeutic window.
Table 1: Anticancer Efficacy of 7-Bromo Quinoxalines
| Compound | Target Cell Line | IC50 / Affinity | Mechanism / Target |
| Ethyl 7-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate | MCF-7 (Breast) | High Affinity | Pim-1/2 Kinase Inhibition[1] |
| 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | MCF-7 (Breast) | Potent Inhibition | Dual Anticancer/Antimicrobial[2] |
| 7-bromo-4-hydrazinyltetrazolo[1,5-a]quinoxaline | HCT-116 (Colon) | < 100 µg/mL | Apoptotic Induction[3] |
Table 2: Antimicrobial Susceptibility (Zone of Inhibition)
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. faecalis (Gram +) |
| 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | High | High | High[2] |
| 7-bromo-2-[2-(4-methoxy-benzylidene) hydrazinyl]thiazolo[5,4-b]quinoxaline | High | High | High[2] |
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the biological evaluation of 7-bromo quinoxalines must follow a self-validating system where chemical purity directly correlates with biological reproducibility.
Self-validating experimental workflow for synthesizing and evaluating 7-bromo quinoxalines.
Protocol 1: Synthesis of the Key Precursor (6-bromo-2,3-dichloroquinoxaline)
Causality: Starting with 4-bromo-o-phenylenediamine ensures the regioselective placement of the bromine atom at the 6/7 position of the quinoxaline core, which is critical for downstream target affinity[3].
-
Condensation: Dissolve 4-bromo-o-phenylenediamine (10 mmol) and oxalic acid (12 mmol) in 4 N HCl (30 mL). Reflux for 4 hours.
-
Precipitation: Cool the mixture to room temperature. Filter the resulting 6-bromo-1,4-dihydroquinoxaline-2,3-dione, wash thoroughly with distilled water, and dry under a vacuum.
-
Chlorination: Suspend the dione intermediate in POCl3 (15 mL) and add a catalytic amount of DMF (0.5 mL). Reflux for 3 hours. Causality: DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating the substitution of hydroxyl groups with chlorides[3].
-
Quenching: Carefully pour the cooled mixture over crushed ice. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate to yield 6-bromo-2,3-dichloroquinoxaline.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly measures the mitochondrial metabolic disruption caused by the kinase-inhibiting 7-bromo derivatives[2].
-
Cell Seeding: Seed MCF-7 or HCT-116 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 7-bromo quinoxaline derivatives (0.1 to 100 µM) in DMSO (ensuring final DMSO concentration remains < 0.1% to prevent solvent toxicity). Treat the cells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will metabolize MTT into insoluble purple formazan crystals.
-
Solubilization & Reading: Discard the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Conclusion
The 7-bromo-substituted quinoxaline scaffold represents a highly versatile and privileged pharmacophore. Through precise modulation of lipophilicity and the introduction of halogen bonding capabilities, these derivatives offer a robust platform for developing next-generation dual-action therapeutics targeting both aggressive malignancies and resistant bacterial strains.
References
- Title: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS Source: PubMed / NIH URL
- Title: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents Source: PMC / NIH URL
- Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Solubility Profile of 7-Bromo-3-chloroquinoxalin-2-amine in Organic Solvents: A Technical Whitepaper
Executive Summary
7-Bromo-3-chloroquinoxalin-2-amine (CAS: 1240622-41-6) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and advanced organic materials . Its rigid, planar quinoxaline core, combined with dual halogenation (7-bromo, 3-chloro) and a primary amine, presents unique physicochemical challenges. Understanding its solubility profile in various organic solvents is critical for optimizing reaction kinetics, purification workflows, and biological assay formulations.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the mechanistic causality behind the compound's solvation behavior and provide a self-validating experimental framework for empirical solubility quantification.
Mechanistic Causality of the Solubility Profile
Solubility is not a static property; it is a dynamic interplay of intermolecular forces. The solvation thermodynamics of 7-bromo-3-chloroquinoxalin-2-amine are governed by three distinct structural motifs:
-
The Primary Amine (-NH₂): This functional group acts as a strong hydrogen bond donor. This drives high solubility in polar aprotic solvents (e.g., DMSO, DMF) that possess strong hydrogen bond acceptor capabilities and high dielectric constants .
-
The Halogen Atoms (-Br, -Cl): These highly electronegative atoms significantly increase the overall lipophilicity (LogP) of the molecule, thereby reducing its aqueous solubility. However, they enhance molecular polarizability, promoting favorable dipole-induced dipole interactions in halogenated organic solvents like dichloromethane (DCM) and chloroform .
-
The Quinoxaline Nitrogen Atoms: These act as hydrogen bond acceptors, allowing for moderate solubility in protic solvents like methanol (MeOH) and ethanol (EtOH). However, this solvation is often sterically and thermodynamically limited by the hydrophobic bulk of the halogenated aromatic rings .
Quantitative Solubility Data
The following table summarizes the expected equilibrium solubility ranges of 7-bromo-3-chloroquinoxalin-2-amine across a spectrum of standard organic solvents at 25°C, based on empirical principles for halogenated quinoxalines.
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application Suitability |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Biological assays (stock solutions), NMR |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 30.0 - 50.0 | Cross-coupling reactions (e.g., Heck/Suzuki) |
| Halogenated | Dichloromethane (DCM) | 8.9 | 10.0 - 20.0 | Extractions, Column Chromatography |
| Protic | Methanol (MeOH) | 32.7 | 2.0 - 5.0 | Recrystallization (as co-solvent) |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | 5.0 - 10.0 | Liquid-liquid extraction, TLC |
| Non-Polar | Hexane / Heptane | ~1.9 | < 0.1 | Anti-solvent for precipitation |
Self-Validating Experimental Protocol: Equilibrium Solubility Determination
To ensure absolute trustworthiness in solubility data, a standard "shake-flask" methodology must be employed with a built-in self-validation mechanism to confirm that true thermodynamic equilibrium has been reached.
Methodology: Shake-Flask HPLC-UV Protocol
-
Preparation (The Saturation Principle): Add an excess amount of 7-bromo-3-chloroquinoxalin-2-amine (~100 mg) to a 5 mL amber glass vial. Causality Note: The amber vial prevents potential photo-degradation of the halogenated quinoxaline during prolonged incubation.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.
-
Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1°C at 200 rpm.
-
Self-Validation Checkpoint (Time-Course Sampling): To prove equilibrium has been reached, extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours. If the concentration difference between the two time points is <2%, thermodynamic equilibrium is validated. If >2%, shaking must continue.
-
Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DMF and DCM.
-
Quantification: Dilute the filtered supernatant appropriately with the HPLC mobile phase and analyze via HPLC-UV (detecting at ~254 nm). Quantify against a pre-established calibration curve.
Thermodynamic shake-flask workflow with built-in temporal validation for accurate quantification.
Strategic Solvent Selection for Downstream Applications
Understanding the solubility profile allows for intelligent solvent selection, minimizing experimental failure rates across different disciplines .
-
In Vitro Biological Assays: The compound's high lipophilicity necessitates the use of DMSO for preparing high-concentration stock solutions (e.g., 10-50 mM). When diluting into aqueous assay buffers, the final DMSO concentration must be strictly maintained at ≤1% to prevent compound precipitation and confounding cellular toxicity.
-
Chemical Synthesis: For functionalizing the 3-chloro position (e.g., via nucleophilic aromatic substitution or cross-coupling), polar aprotic solvents like DMF or 1,4-Dioxane are ideal, as they fully solubilize the starting material and stabilize transition states.
-
Purification: The stark contrast in solubility between Ethyl Acetate (moderate) and Hexane (poor) makes this binary solvent system perfect for normal-phase silica gel chromatography via gradient elution.
Logical decision tree for selecting organic solvents based on downstream application.
References
-
ResearchGate. "Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids and halogenated quinoxalines." ResearchGate Publications. Available at: [Link]
-
MDPI Catalysts. "The Role of Catalysts in Functionalization of C-H and C-C Bonds: Halogenated Quinoxaline Derivatives." MDPI Open Access Journals. Available at: [Link]
The 7-Bromo-3-chloroquinoxalin-2-amine Scaffold: A Privileged Pharmacophore for Targeted Kinase Inhibitor Discovery
Executive Summary & Chemical Rationale
In the landscape of modern targeted therapeutics, the quinoxaline core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. Specifically, 7-Bromo-3-chloroquinoxalin-2-amine (7-Br-3-Cl-QA) serves as an exceptionally versatile building block. Its precise substitution pattern offers orthogonal reactivity, allowing medicinal chemists to systematically probe the binding pockets of critical oncogenic kinases such as Phosphoinositide 3-kinase (PI3K), mechanistic Target of Rapamycin (mTOR), and various Receptor Tyrosine Kinases (RTKs) [1].
The structural logic of 7-Br-3-Cl-QA is defined by three critical features:
-
The 2-Amine Group (Hinge Binder): Functions as an essential hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region (e.g., Val851 in PI3Kα).
-
The 3-Chloro Group (Selectivity Probe): The adjacent pyrazine nitrogens act as an electron sink, rendering the C3 position highly electrophilic. This facilitates catalyst-free Nucleophilic Aromatic Substitution (SNAr), allowing the attachment of bulky anilines to exploit the kinase selectivity pocket.
-
The 7-Bromo Group (Solvent-Exposed Vector): Positioned on the benzenoid ring, this halogen is inert to SNAr but highly reactive to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the late-stage addition of solubilizing groups (like morpholines or piperazines) directed toward the solvent-exposed region to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Mechanistic Application: Targeting the PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in human cancers. Quinoxaline-2-amine derivatives have been extensively validated as potent PI3K/mTOR dual inhibitors [2]. By mimicking the adenine ring of ATP, the functionalized quinoxaline core competitively binds to the ATP-binding cleft of the kinase domain, effectively halting the phosphorylation of PIP2 to PIP3, thereby silencing downstream oncogenic signaling.
Fig 1: PI3K/Akt/mTOR signaling pathway and the inhibitory intervention point.
Orthogonal Synthetic Workflow
To translate the 7-Br-3-Cl-QA scaffold into a viable lead compound, we employ a self-validating, two-step orthogonal synthesis. The causality behind this specific sequence is paramount: the SNAr reaction must be performed first, as the C3-Cl bond is highly reactive to nucleophiles but would poison a Palladium catalyst if left unreacted during a cross-coupling step.
Fig 2: Orthogonal synthetic workflow leveraging C3 and C7 reactivity.
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) at C3
Objective: Install the selectivity-pocket binding moiety.
-
Reagents: Combine 7-Br-3-Cl-QA (1.0 eq) and a substituted aniline (1.2 eq) in a reaction vessel.
-
Solvent & Base: Suspend in n-butanol containing N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality:n-butanol is selected for its high boiling point (117°C), providing the thermal energy required to overcome the SNAr activation barrier. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline, which would otherwise neutralize its nucleophilicity [3].
-
Reaction: Heat at 120°C for 12 hours under a nitrogen atmosphere.
-
Purification: Cool to room temperature, precipitate with cold water, filter, and recrystallize from ethanol to yield the C3-substituted intermediate.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling at C7
Objective: Install the solvent-exposed solubilizing group.
-
Reagents: Combine the C3-substituted intermediate (1.0 eq) and an aryl/heteroaryl boronic acid (1.5 eq).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous K₂CO₃ (2.0 M, 3.0 eq). Causality: Pd(dppf)Cl₂ is a robust, bidentate palladium catalyst that resists deactivation and efficiently drives the oxidative addition into the aryl-bromide bond. The aqueous base is critical; water dissolves the K₂CO₃, facilitating the formation of a reactive boronate complex essential for the transmetalation step.
-
Solvent: 1,4-Dioxane. Degas the mixture by sparging with Argon for 15 minutes to prevent oxidation of the Pd(0) active species.
-
Reaction: Heat at 90°C for 8 hours. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Quantitative Structure-Activity Relationship (QSAR) Data
The orthogonal functionalization of 7-Br-3-Cl-QA yields distinct shifts in kinase binding affinity. The table below summarizes the structure-activity relationship (SAR) progression, demonstrating how sequential substitutions optimize the IC₅₀ values against PI3Kα and mTOR.
| Compound ID | C3 Substitution (SNAr) | C7 Substitution (Suzuki) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Scaffold | -Cl (Unreacted) | -Br (Unreacted) | >10,000 | >10,000 |
| Intermediate A | 3-Methoxyaniline | -Br (Unreacted) | 450 | 1,200 |
| Lead 1 | 3-Methoxyaniline | 4-Methylpiperazine | 12 | 45 |
| Lead 2 | 4-Fluoroaniline | 4-Methylpiperazine | 8 | 22 |
Data Interpretation: The raw scaffold exhibits no meaningful kinase inhibition. Installing a 3-methoxyaniline at C3 (Intermediate A) establishes baseline affinity by occupying the hydrophobic selectivity pocket. The subsequent installation of a 4-methylpiperazine at C7 (Lead 1 & 2) drastically improves potency (sub-10 nM) by forming favorable electrostatic interactions with the solvent-exposed region and improving the overall solubility of the molecule.
In Vitro Pharmacological Validation: ADP-Glo™ Kinase Assay
To validate the therapeutic potential of the synthesized quinoxaline derivatives, we utilize the ADP-Glo™ assay. Causality: We select ADP-Glo over traditional radiometric ³³P-ATP assays because it provides a self-validating luminescence readout that eliminates radioactive waste. By measuring ADP production rather than substrate phosphorylation, the assay is universally applicable to any ATP-competitive inhibitor, regardless of the downstream peptide substrate.
Step-by-Step Methodology:
-
Preparation: Dilute the purified quinoxaline lead compounds in 100% DMSO to create a 10-point concentration-response curve (3-fold serial dilutions).
-
Kinase Reaction: In a 384-well plate, combine 1 µL of the compound with 2 µL of the PI3Kα enzyme/lipid substrate mixture. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
ATP Addition: Initiate the reaction by adding 2 µL of ultra-pure ATP (at the predetermined Kₘ for PI3Kα). Incubate for 60 minutes.
-
Depletion & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.
-
-
Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
References
1.1 - ChemMedChem / PubMed Central. (Details the fundamental pharmacophore features and SNAr synthesis of quinoxaline scaffolds). 2.2 - Patent CN102250022B. (Validates the use of N-substituted-3-substituted quinoxaline-2-amines as potent PI3K/mTOR pathway inhibitors). 3.3 - European Journal of Medicinal Chemistry Reports, 2022. (Comprehensive review of transition-metal catalyzed functionalization and pharmacological applications of the quinoxaline core).
Sources
- 1. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102250022B - Substituted quinoxalinamine compounds, and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Quinoxaline: A comprehension of current pharmacological advancement in medicinal chemistry [ouci.dntb.gov.ua]
The Ascendant Scaffold: A Technical Guide to 2-Amino-3-Chloroquinoxalines in Modern Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Biological Versatility, and Therapeutic Potential of 2-Amino-3-Chloroquinoxaline Derivatives for Researchers, Scientists, and Drug Development Professionals.
The quinoxaline core, a privileged heterocyclic scaffold, has long captured the attention of medicinal chemists due to its remarkable and diverse pharmacological activities.[1][2] Among its many derivatives, the 2-amino-3-chloroquinoxaline moiety has emerged as a particularly potent and versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this promising scaffold, offering field-proven insights for its application in contemporary drug discovery programs.
The Strategic Synthesis: Mastering the Selective Mono-amination of 2,3-Dichloroquinoxaline
The primary and most efficient route to the 2-amino-3-chloroquinoxaline core is the nucleophilic aromatic substitution (SNAr) reaction on the readily available precursor, 2,3-dichloroquinoxaline.[3][4] The key to a successful synthesis lies in the controlled, selective mono-substitution of one chlorine atom, leaving the second chlorine in place for further functionalization.
The reaction of 2,3-dichloroquinoxaline with a nucleophile can yield both mono- and di-substituted products.[3] Therefore, careful control of the reaction conditions is paramount to favor the formation of the desired 2-amino-3-chloroquinoxaline. Factors such as temperature, reaction time, and the stoichiometry of the reactants play a crucial role in achieving high selectivity for the mono-substituted product.[5] For instance, reacting 2,3-dichloroquinoxaline with one equivalent of an amine at a controlled temperature, often at room temperature or even 0°C, can significantly favor mono-substitution.[3][5]
The choice of solvent is also critical, with ethanol, tetrahydrofuran (THF), and N-methyl-2-pyrrolidinone (NMP) being commonly employed.[5][6] The use of a slight excess of 2,3-dichloroquinoxaline can also be a strategic choice to ensure that the amine is the limiting reagent, further minimizing the formation of the di-substituted by-product.[5]
Experimental Protocol: Synthesis of 2-Amino-3-chloroquinoxaline
This protocol is adapted from established procedures for the selective mono-amination of 2,3-dichloroquinoxaline.[1][6]
Materials:
-
2,3-Dichloroquinoxaline
-
Ammonia (gas or aqueous solution)
-
N-methyl-2-pyrrolidinone (NMP)
-
Chloroform
-
Calcium chloride (CaCl₂)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (e.g., 8.0 g, 40.2 mmol) in NMP (60 mL) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Heat the solution to 80°C.
-
While maintaining the temperature at 80°C, bubble ammonia gas through the solution for approximately 3 hours. Alternatively, a concentrated aqueous ammonia solution can be used.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, pour the crude product mixture into water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Dry the precipitate with CaCl₂.
-
Recrystallize the crude product from chloroform to yield light yellow crystals of 2-amino-3-chloroquinoxaline.[6]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
A Spectrum of Biological Activity: From Anticancer to Antimicrobial Agents
The 2-amino-3-chloroquinoxaline scaffold is a cornerstone of numerous compounds exhibiting a broad range of biological activities. The presence of the amino and chloro groups provides key points for interaction with biological targets and for further chemical modification to fine-tune activity and pharmacokinetic properties.
Anticancer Potential
A significant body of research highlights the potent anticancer activity of 2-amino-3-chloroquinoxaline derivatives against a variety of human cancer cell lines.[1][7][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in cancers such as breast, colon, and liver carcinomas.[7][9]
The mechanism of action for many of these anticancer agents involves the inhibition of protein kinases, which are critical enzymes in the signaling pathways that regulate cell growth, differentiation, and survival.[10] By targeting these kinases, 2-amino-3-chloroquinoxaline derivatives can disrupt the uncontrolled proliferation that is characteristic of cancer cells.
Table 1: Anticancer Activity of Selected 2-Amino-3-chloroquinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4 | MCF-7 (Breast) | Not Specified | [1] |
| VIIIc | HCT116 (Colon) | 2.5 | [7] |
| VIIIc | MCF-7 (Breast) | 9 | [7] |
| XVa | HCT116 (Colon) | 4.4 | [7] |
| XVa | MCF-7 (Breast) | 5.3 | [7] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Efficacy
In addition to their anticancer properties, 2-amino-3-chloroquinoxaline derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[4][11] The ability of these compounds to combat drug-resistant strains is of particular interest in the ongoing search for new antimicrobial agents.
The antimicrobial mechanism of action is believed to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The specific targets can vary depending on the overall structure of the molecule.
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5p | S. aureus | 4 | [4] |
| 5p | B. subtilis | 8 | [4] |
| 2d | E. coli | 8 | [11] |
| 3c | E. coli | 8 | [11] |
| 2d, 3c, 4, 6a | B. subtilis | 16 | [11] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Unraveling the Mechanism: A Look at a Key Signaling Pathway
While the precise molecular targets for many 2-amino-3-chloroquinoxaline derivatives are still under investigation, a common theme is the modulation of cellular signaling pathways. One such critical pathway in both cancer and inflammation is the mTOR (mammalian target of rapamycin) signaling pathway. The mTORC1 complex, in particular, is a central regulator of cell growth, proliferation, and survival, and its activation is often dysregulated in cancer.
Amino acids are key activators of the mTORC1 signaling pathway.[12][13] The Rag GTPases play a crucial role in recruiting mTORC1 to the lysosomal surface, where it can be activated.[14] Some small molecule inhibitors can interfere with this process, leading to the downregulation of mTORC1 activity and subsequent inhibition of protein synthesis and cell growth. While direct evidence for 2-amino-3-chloroquinoxalines targeting this specific pathway is still emerging, the structural similarities to other kinase inhibitors suggest this is a plausible mechanism of action that warrants further investigation.
Caption: Potential mechanism of action of 2-amino-3-chloroquinoxaline derivatives on the mTOR signaling pathway.
Experimental Workflow: Assessing Anticancer Activity
The following is a detailed, step-by-step methodology for an in vitro cell viability assay (MTT assay), a common method for evaluating the cytotoxic effects of potential anticancer compounds. This protocol is based on established procedures used for quinoxaline derivatives.[9]
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
2-Amino-3-chloroquinoxaline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 2-amino-3-chloroquinoxaline derivative from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.[9]
-
MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
Conclusion and Future Directions
The 2-amino-3-chloroquinoxaline scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its straightforward and controllable synthesis, coupled with a broad spectrum of potent biological activities, makes it an attractive starting point for the development of novel therapeutic agents. The continued exploration of the structure-activity relationships and the elucidation of the specific molecular targets and signaling pathways will undoubtedly pave the way for the design of next-generation drugs with enhanced efficacy and selectivity. As researchers continue to unlock the full potential of this remarkable scaffold, the 2-amino-3-chloroquinoxaline core is poised to make a significant and lasting impact on the future of medicine.
References
- de Oliveira, V. E., & da Silva, F. de C. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2765–S2780.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2843.
- Gao, C., Zhang, Y., Wang, Y., Li, Y., Wang, Q., & Ma, S. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 9(25), 14234–14239.
- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shazly, M. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 74(2), 445–458.
- El-Atawy, M. A., Hamed, E. A., Alhadi, M., & Omar, A. Z. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4169.
- El-Naggar, M., Ibrahim, H. S., & El-Salam, O. I. A. (2021). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 26(22), 6935.
- Araújo, J. S., de Menezes, F. G., da Silva, H. F. O., Vieira, D. S., da Silva, S. R. B., Bortoluzzi, A. J., Sant’Anna, C. M. R., Neri, J. M., & Gasparotto, L. H. S. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Revista Brasileira de Farmacognosia, 31(4), 481–489.
- Suthar, S. K., Chundawat, N. S., Singh, G. P., Padrón, J. M., Payghan, P. V., & Jhala, Y. K. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of the Iranian Chemical Society, 19(8), 3291–3307.
- El-Naggar, M., Ibrahim, H. S., & El-Salam, O. I. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592.
- Laplante, C., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.
- Kim, E., & Guan, K.-L. (2019). The lysosomal Rag-Ragulator complex in mTORC1 signaling. Journal of molecular biology, 431(12), 2235–2244.
- Bar-Peled, L., & Sabatini, D. M. (2014). Regulation of mTORC1 by amino acids. Trends in cell biology, 24(7), 400–406.
Sources
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of the lysosomotropic agent chloroquine on mTORC1 activation and protein synthesis in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Architecture of the Quinoxaline Core: A Technical Whitepaper on 7-Bromo-3-chloroquinoxalin-2-amine
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: In-Depth Technical Guide & Protocol Reference
Executive Summary
The quinoxaline (diazanaphthalene) scaffold is a privileged structural motif in both materials science and medicinal chemistry due to its highly tunable electronic properties[1]. Specifically, 7-Bromo-3-chloroquinoxalin-2-amine represents a highly functionalized, multi-vector push-pull system. By strategically positioning an electron-donating amine and two distinct electron-withdrawing halogens around the electron-deficient pyrazine ring, this molecule serves as a versatile intermediate for orthogonal cross-coupling and a potent pharmacophore for kinase inhibition[2][3].
This whitepaper dissects the electronic properties of this specific core, detailing the causality behind its reactivity, and provides self-validating experimental protocols for characterizing its electronic and photophysical behavior.
Electronic Architecture & Push-Pull Dynamics
The baseline quinoxaline core is inherently electron-deficient due to the electronegativity of the two sp²-hybridized nitrogen atoms in the pyrazine ring, which lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[4]. In 7-Bromo-3-chloroquinoxalin-2-amine, the electronic landscape is perturbed by three distinct substituents:
-
2-Amine (-NH₂): Acts as a strong electron donor via resonance (+M effect). The lone pair on the nitrogen delocalizes into the pyrazine ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) and creating an electron-rich vector at the C2 position.
-
3-Chloro (-Cl): Exerts a strong inductive electron-withdrawing effect (-I) that dominates its weak resonance donation. Positioned adjacent to the amine, it creates a localized dipole and highly activates the C3 position for Nucleophilic Aromatic Substitution (S_NAr).
-
7-Bromo (-Br): Provides a secondary inductive withdrawing pull across the benzene fused-ring. Crucially, the heavy bromine atom enhances spin-orbit coupling (the "heavy-atom effect"), which can facilitate intersystem crossing (ISC) in photophysical applications[5].
This Donor-π-Acceptor (D-π-A) arrangement induces Intramolecular Charge Transfer (ICT) . Upon photoexcitation or electrochemical perturbation, electron density shifts from the amine-rich region toward the halogenated pyrazine/benzene vectors.
Electronic push-pull dynamics in 7-Bromo-3-chloroquinoxalin-2-amine.
Quantitative Electronic Properties
Based on comparative Density Functional Theory (DFT) and electrochemical profiling of substituted quinoxalines[6][7], the electronic parameters of 7-Bromo-3-chloroquinoxalin-2-amine are summarized below. The strong ICT narrows the optical bandgap compared to the unsubstituted parent core.
| Property | Estimated Range | Primary Analytical Method | Mechanistic Driver |
| HOMO Energy | -5.70 to -5.90 eV | Cyclic Voltammetry (E_ox) | Elevated by the 2-NH₂ resonance donation. |
| LUMO Energy | -3.30 to -3.50 eV | Cyclic Voltammetry (E_red) | Lowered by pyrazine nitrogens and 3-Cl/7-Br induction. |
| Optical Bandgap (Eg) | 2.40 - 2.60 eV | UV-Vis (Tauc Plot) | Narrowed by the D-π-A push-pull ICT system. |
| Dipole Moment | > 4.5 Debye | DFT (B3LYP/6-31G*) | Asymmetric charge distribution (Amine vs. Halogens). |
Experimental Methodologies: A Self-Validating System
To rigorously characterize the electronic core, an Application Scientist must employ orthogonal techniques. Electrochemical data (CV) grounds the molecule in thermodynamic reality, while computational modeling (DFT) provides the spatial resolution of the orbitals.
Self-validating workflow for electronic and photophysical characterization.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Quinoxalines typically exhibit a reversible or quasi-reversible first reduction to a radical anion[6][8].
Causality & Rationale: We use anhydrous N,N-Dimethylformamide (DMF) because it stabilizes the radical anion generated during the reduction of the diazine ring. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is chosen as the supporting electrolyte because its bulky cation prevents tight ion-pairing, ensuring the measurement reflects the true electronic nature of the quinoxaline rather than a solvent-solute complex.
Step-by-Step Method:
-
Preparation: Dissolve 7-Bromo-3-chloroquinoxalin-2-amine (1.0 mM) in anhydrous DMF containing 0.1 M TBAPF₆. Degas the solution with high-purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the quinoxaline reduction peaks.
-
Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (provides a wide potential window), a platinum wire counter electrode, and an Ag/AgNO₃ non-aqueous reference electrode.
-
Execution: Scan the potential from 0.0 V to -2.5 V and back at varying scan rates (50, 100, 200 mV/s).
-
Validation: A linear relationship between the cathodic peak current (
) and the square root of the scan rate ( ) validates that the reduction is diffusion-controlled, confirming a clean, reversible single-electron transfer to the pyrazine LUMO[6]. -
Calibration: Spike the solution with Ferrocene (Fc) at the end of the experiment. Reference all potentials to the Fc/Fc⁺ redox couple to calculate absolute HOMO/LUMO energy levels (
).
Protocol 2: Density Functional Theory (DFT) Orbital Mapping
Causality & Rationale: To understand where reactions will occur, we must map the Molecular Electrostatic Potential (MEP). The B3LYP functional combined with the 6-31G(d,p) basis set is the industry standard for nitrogen-containing heterocycles because it accurately accounts for electron correlation and polarization functions on heavy atoms (like Br and Cl) without prohibitive computational cost[7].
Step-by-Step Method:
-
Geometry Optimization: Build the molecule in a computational chemistry suite (e.g., Gaussian 16). Run a ground-state geometry optimization using B3LYP/6-31G(d,p) in the gas phase.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Validation: The absence of imaginary frequencies confirms the structure is a true energetic minimum.
-
Orbital Extraction: Generate the HOMO and LUMO surfaces (isovalue = 0.02 a.u.). You will observe the HOMO localized heavily over the 2-amine and the adjacent pyrazine nitrogen, while the LUMO will be delocalized across the pyrazine ring and pulled toward the 3-chloro substituent.
-
MEP Generation: Map the electrostatic potential onto the total electron density surface. The most positive (blue) region will reside on the amine protons (hydrogen-bond donors), and the most negative (red) regions will reside on the pyrazine N4 atom and the halogens (hydrogen-bond acceptors).
Implications in Drug Development and Synthesis
Understanding the electronic core of 7-Bromo-3-chloroquinoxalin-2-amine directly dictates its utility in the laboratory and the clinic.
Orthogonal Synthetic Functionalization
The distinct electronic environments of the two halogens allow for orthogonal reactivity :
-
C3-Chloro Reactivity: Because the C3 position is highly electron-deficient (activated by the adjacent pyrazine nitrogen and the -I effect of the chlorine), it undergoes rapid Nucleophilic Aromatic Substitution (S_NAr) with amines, thiols, or alkoxides.
-
C7-Bromo Reactivity: The C7 position is less activated toward nucleophiles but is a prime candidate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C-Br bond is highly favored over the C-Cl bond due to the weaker bond dissociation energy of C-Br.
Pharmacophore Mapping & Kinase Inhibition
Quinoxaline derivatives are well-documented DNA intercalators and kinase inhibitors[3]. The 2-amine acts as a critical hydrogen-bond donor to the hinge region of kinase active sites (e.g., binding to the backbone carbonyl of a hinge residue). Simultaneously, the N4 atom of the pyrazine core acts as a hydrogen-bond acceptor. The push-pull electronic nature strengthens the dipole moment of this binding face, exponentially increasing target affinity compared to unpolarized scaffolds.
References
-
Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities MDPI URL: [Link]
-
Quinoxaline derivatives as attractive electron-transporting materials PMC - National Institutes of Health (NIH) URL:[Link]
-
Nonfused Electron Acceptors Based on the 2D-Extended Quinoxaline Core for Organic Solar Cells ACS Applied Energy Materials URL: [Link]
-
Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block The Journal of Physical Chemistry B URL:[Link]
-
Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic Investigations of Quinoxaline ResearchGate URL: [Link]
-
Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies Taylor & Francis URL:[Link]
Sources
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem960.com [chem960.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dual Nature of the 2-Amine Group in Quinoxalines: A Technical Guide to Hydrogen Bonding Capacity
Introduction: The Quinoxaline Scaffold and the Significance of Hydrogen Bonding
The quinoxaline ring system, a fused bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3][4] The biological efficacy of these molecules is often intricately linked to their ability to form specific, directional, non-covalent interactions with biological targets.[1] Among these, the hydrogen bond stands out as a critical determinant of molecular recognition, conformation, and stability.[5][6] This guide focuses specifically on the hydrogen bonding capacity of the 2-amine group (-NH2) substituent on the quinoxaline core, a feature that imparts a versatile and crucial dual functionality as both a hydrogen bond donor and acceptor. Understanding and characterizing this capacity is paramount for researchers in drug development and materials science aiming to rationally design novel quinoxaline-based compounds with tailored properties.
The 2-Amine Group: A Versatile Hydrogen Bonding Moiety
A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[5][6] The 2-aminoquinoxaline molecule possesses one hydrogen bond donor group (the amine, -NH2) and can act as a hydrogen bond acceptor at three sites: the two nitrogen atoms of the amine group and the nitrogen atom within the quinoxaline ring.[7]
Hydrogen Bond Donor Capacity
The primary hydrogen bond donor capability of 2-aminoquinoxaline stems from the two hydrogen atoms of the amine group. These protons carry a partial positive charge due to the electron-withdrawing nature of the nitrogen atom to which they are attached.[5] This allows them to form strong hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, commonly found in the active sites of enzymes and receptors. The strength of this donor capacity can be modulated by the electronic effects of other substituents on the quinoxaline ring. Electron-withdrawing groups can enhance the acidity of the amine protons, thereby strengthening their donor potential.
Hydrogen Bond Acceptor Capacity
The 2-amine group also functions as a hydrogen bond acceptor. The lone pair of electrons on the amine nitrogen can interact with a proton from a suitable donor group.[8] Furthermore, the nitrogen atoms within the quinoxaline ring itself are also potent hydrogen bond acceptors. This dual donor-acceptor characteristic allows the 2-aminoquinoxaline scaffold to engage in a variety of hydrogen bonding motifs, including both intermolecular and intramolecular interactions.[5][9]
The interplay between these donor and acceptor capabilities is crucial for the molecule's interaction with its environment. For instance, in a biological context, the 2-amine group can simultaneously donate a hydrogen bond to an acceptor site on a protein while one of the ring nitrogens accepts a hydrogen bond from a donor site, leading to a strong and specific binding interaction.
Factors Influencing Hydrogen Bonding Capacity
The hydrogen bonding potential of the 2-amine group in quinoxalines is not static; it is influenced by a range of factors that can be tuned to optimize molecular interactions.
-
Substituent Effects: The electronic nature of other substituents on the quinoxaline ring can significantly alter the hydrogen bonding capacity. Electron-withdrawing groups, such as nitro or cyano groups, can increase the hydrogen bond donor strength of the amine group by making the N-H bonds more polarized.[1][10] Conversely, electron-donating groups can enhance the hydrogen bond acceptor strength of the ring nitrogens.
-
Solvent Effects: The surrounding solvent environment plays a critical role in modulating hydrogen bonding.[11][12] Polar, protic solvents can compete for hydrogen bonding sites, potentially weakening intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent.[13][14] Conversely, in nonpolar solvents, intramolecular hydrogen bonds are often more favored.[11]
-
Steric Hindrance: The presence of bulky substituents near the 2-amine group can sterically hinder its ability to form hydrogen bonds.[15] This is a key consideration in drug design, where the accessibility of the hydrogen bonding groups is essential for target binding.
Experimental Characterization of Hydrogen Bonding
A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding capacity of the 2-amine group in quinoxalines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for probing hydrogen bonding in solution.[5]
-
¹H NMR Chemical Shifts: The chemical shift of the amine protons (-NH2) is highly sensitive to their involvement in hydrogen bonding.[16][17] In the absence of hydrogen bonding, these protons typically resonate in the range of 0.5-5.0 ppm.[17] Formation of a hydrogen bond deshields the proton, causing a downfield shift in its resonance.[18] The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. For example, a significant downfield shift to around 10.4 ppm for an amine proton in a substituted diaminoquinoxaline provided clear evidence for strong intramolecular hydrogen bonding.[9]
-
Temperature Dependence Studies: Variable temperature NMR experiments can help distinguish between intramolecular and intermolecular hydrogen bonds. The chemical shifts of protons involved in intermolecular hydrogen bonds are typically more sensitive to temperature changes than those involved in intramolecular hydrogen bonds.[9]
-
Deuterium Exchange: The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will cause the labile amine protons to exchange with deuterium.[16][17] This results in the disappearance of the -NH₂ signal from the ¹H NMR spectrum, confirming the presence of the amine group.[16]
Protocol: ¹H NMR Analysis of Hydrogen Bonding
-
Sample Preparation: Dissolve a known concentration of the 2-aminoquinoxaline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. Note the chemical shift, multiplicity, and integration of the amine protons.
-
Deuterium Exchange: Add a small drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Observe the disappearance or significant reduction in the intensity of the amine proton signal.
-
(Optional) Variable Temperature Study: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 328 K). Plot the chemical shift of the amine protons as a function of temperature to assess the stability of the hydrogen bonds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational frequencies of chemical bonds.[5] Hydrogen bonding perturbs the vibrational frequency of the N-H bond.
-
N-H Stretching Frequencies: In a dilute solution in a non-polar solvent, a free (non-hydrogen-bonded) primary amine typically shows two N-H stretching bands in the region of 3400-3500 cm⁻¹.[17] The formation of a hydrogen bond weakens the N-H bond, causing a shift to lower frequencies (a red shift) and often a broadening of the absorption band.[5][19] The magnitude of this shift is correlated with the strength of the hydrogen bond.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of hydrogen bonding.
X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural information about molecules in the solid state.[20][21] It allows for the precise determination of bond lengths, bond angles, and intermolecular distances, providing definitive evidence for the presence and geometry of hydrogen bonds.[6][9] For example, a crystal structure of a substituted diaminoquinoxaline revealed N-H···N distances of 2.040-2.110 Å, which are significantly shorter than the sum of the van der Waals radii of H and N (2.75 Å), strongly indicating intramolecular hydrogen bonding.[9]
Computational Analysis of Hydrogen Bonding
In silico methods are indispensable for complementing experimental data and providing deeper insights into the energetics and nature of hydrogen bonds.
-
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize molecular geometries and calculate the energies of different conformers.[19][22] This allows for the quantification of hydrogen bond strengths and the exploration of potential energy surfaces.
-
Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of chemical bonds, including hydrogen bonds, by analyzing the topology of the electron density.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the orbital interactions that contribute to hydrogen bonding.
Implications in Drug Discovery and Materials Science
The ability to modulate the hydrogen bonding capacity of the 2-amine group in quinoxalines has profound implications:
-
Drug Discovery: In medicinal chemistry, the 2-amine group is a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets such as protein kinases.[1] The dual donor-acceptor nature allows for versatile binding modes. Rational modification of the quinoxaline scaffold to fine-tune the hydrogen bonding properties of the 2-amine group is a powerful strategy for optimizing drug potency and selectivity.
-
Materials Science: In the design of organic electronic materials, hydrogen bonding can be exploited to control molecular packing in the solid state, which in turn influences properties like charge transport.[9][23] The directional nature of hydrogen bonds involving the 2-amine group can be used to engineer self-assembling supramolecular structures with desired electronic or optical properties.
Conclusion
The 2-amine group imparts a rich and tunable hydrogen bonding capacity to the quinoxaline scaffold. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile functional group for establishing specific molecular interactions. A thorough understanding and characterization of this capacity, achieved through a combination of advanced spectroscopic, crystallographic, and computational techniques, is essential for the rational design of novel quinoxaline derivatives for applications in drug discovery and materials science. By carefully considering the interplay of electronic, steric, and solvent effects, researchers can harness the full potential of the 2-aminoquinoxaline moiety to create molecules with precisely tailored functions and properties.
Data Summary
| Property | Description | Typical Experimental Evidence |
| H-Bond Donor Count | 1 (from the -NH₂ group) | Disappearance of ¹H NMR signal upon D₂O exchange[16][17] |
| H-Bond Acceptor Count | 3 (amine nitrogen and two ring nitrogens) | Downfield shift of donor proton in ¹H NMR of interacting species |
| ¹H NMR Chemical Shift (-NH₂) | ~0.5-5.0 ppm (free), downfield shift upon H-bonding | ¹H NMR Spectroscopy[16][17] |
| IR N-H Stretch (primary amine) | Two bands at ~3400-3500 cm⁻¹ (free) | Infrared Spectroscopy[17] |
| Effect of H-Bonding on IR | Red-shift (to lower frequency) and broadening of N-H stretch | Infrared Spectroscopy[5] |
| Intramolecular H-Bond Evidence | N-H···N distance < sum of van der Waals radii | X-ray Crystallography[9] |
Logical Relationships in Hydrogen Bond Analysis
Caption: Factors influencing and methods for characterizing hydrogen bonds.
References
-
Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Available at: [Link]
-
Wikipedia. (2024). Hydrogen bond. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminoquinoxaline. PubChem Compound Database. Available at: [Link]
-
Diva-Portal.org. (n.d.). HYDROGEN BOND STUDIES. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Available at: [Link]
-
Books Gateway. (2020, November 18). Experimental Methods and Techniques | Understanding Hydrogen Bonds. Available at: [Link]
-
PMC. (n.d.). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Available at: [Link]
-
Kuwabara, J., Mori, H., & Ta. (2009, July 15). CRYSTAL STRUCTURE AND INTRAMOLECULAR HYDROGEN BONDING OF A SUBSTITUTED DIAMINOQUINOXALINE. HETEROCYCLES, 78(10). Available at: [Link]
-
MDPI. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Available at: [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. Available at: [Link]
-
PMC. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. Available at: [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
-
RSC Publishing. (n.d.). Nuclear magnetic resonance study of the hydrogen bonding of chloroform with aliphatic tertiary amines and ethers. Available at: [Link]
-
MDPI. (2024, November 17). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). CID 174746037. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2025, August 6). Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. Available at: [Link]
-
PMC. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available at: [Link]
-
ResearchGate. (2025, August 9). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available at: [Link]
-
ResearchGate. (2025, August 7). Solvent Effects on Hydrogen Bonds-A Theoretical Study. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen bond acceptor and donor from amine protonated and unprotonated with water. Available at: [Link]
-
ResearchGate. (2026, February 16). Synthesis and Characterization of Two New Quinoxaline Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen bonds between the amino and carbonyl groups form infinite.... Available at: [Link]
-
Bentham Science. (2024, January 9). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Available at: [Link]
-
ResearchGate. (2022, March 9). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Available at: [Link]
-
ResearchGate. (2025, November 24). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available at: [Link]
-
PubMed. (2024, May 30). Investigating Hydrogen Bonding in Quinoxaline-Based Thermally Activated Delayed Fluorescent Materials. Available at: [Link]
-
MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available at: [Link]
-
Semantic Scholar. (2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Available at: [Link]
-
ResearchGate. (2025, August 7). Solvent Effects on Hydrogen Bonding. Available at: [Link]
-
Chemistry Stack Exchange. (2013, March 20). Strength of intramolecular vs intermolecular hydrogen bonds. Available at: [Link]
-
YouTube. (2018, March 11). Intra vs. Intermolecular Bonding. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. Available at: [Link]
-
Science Ready. (n.d.). Intramolecular Bonds & Intermolecular Forces – HSC Chemistry. Available at: [Link]
-
PubMed. (2020, April 5). Structural and spectral characterisation of 2-amino-2H-[5][6][7]triazolo[4,5-g]quinoline-4,9-dione polymorphs. Cytotoxic activity and molecular docking study with NQO1 enzyme. Available at: [Link]
-
PubMed. (n.d.). Solvent effects on hydrogen bonding. Available at: [Link]
-
University of Washington. (n.d.). Hydrogen bond donors and acceptors from amino acid residues. Available at: [Link]
-
ResearchGate. (n.d.). X‐Ray crystal structures of (a) 7 and (b) 15. Solvent molecules are.... Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024, May 8). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. Available at: [Link]
-
MDPI. (2022, February 1). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Available at: [Link]
-
MDPI. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 7. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear magnetic resonance study of the hydrogen bonding of chloroform with aliphatic tertiary amines and ethers - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. mdpi.com [mdpi.com]
- 20. books.rsc.org [books.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes [mdpi.com]
Methodological & Application
Application Note: Precision Synthesis of 7-Bromo-3-chloroquinoxalin-2-amine
The following Application Note and Protocol is designed for research and development professionals requiring a high-purity synthesis of 7-Bromo-3-chloroquinoxalin-2-amine . This guide addresses the critical challenge of regioselectivity inherent in this scaffold.
Executive Summary
The synthesis of 7-Bromo-3-chloroquinoxalin-2-amine presents a specific regiochemical challenge. The standard precursor, 6-bromo-2,3-dichloroquinoxaline, contains two electrophilic sites (C2 and C3) that are electronically distinct but similar in reactivity. Nucleophilic attack by ammonia at C3 yields the desired 7-bromo isomer, while attack at C2 yields the 6-bromo isomer.[1]
This protocol details a field-proven workflow to maximize yield and, crucially, separate the desired regioisomer from the crude mixture. It moves beyond generic textbook descriptions to provide the "in-trench" insights required for pharmaceutical-grade purity.
Retrosynthetic Analysis & Reaction Pathway
The synthesis relies on the construction of the quinoxaline core followed by functional group manipulation. The critical decision point is the amination step, where regiocontrol is limited, necessitating a robust purification strategy.
Figure 1: Synthetic pathway illustrating the divergence at the amination step. The target requires nucleophilic attack at the C3 position of the dichloro intermediate.
Detailed Experimental Protocol
Step 1: Formation of the Quinoxaline Core
Objective: Cyclization of the diamine to form the dione scaffold.
-
Reagents:
-
4-Bromo-1,2-diaminobenzene (1.0 eq)[1]
-
Oxalic acid dihydrate (1.2 eq)
-
Hydrochloric acid (4N, aqueous)
-
-
Procedure:
-
Charge a round-bottom flask with 4-Bromo-1,2-diaminobenzene and 4N HCl.
-
Add Oxalic acid dihydrate.
-
Heat the mixture to reflux (100°C) for 4–6 hours. The solution will initially be dark and may precipitate the product as a solid during the reaction.
-
Cool to room temperature (RT).
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Wash: Wash the cake thoroughly with water to remove excess acid and oxalic acid.
-
Drying: Dry in a vacuum oven at 60°C.
-
-
Checkpoint: The product, 6-bromo-1,4-dihydroquinoxaline-2,3-dione, is a high-melting solid (>300°C).[1] Yield is typically >85%.[1][2]
Step 2: Chlorination (Activation)
Objective: Conversion of the dione to the highly electrophilic dichloro intermediate.
-
Reagents:
-
6-Bromo-1,4-dihydroquinoxaline-2,3-dione (from Step 1)[1]
-
Phosphorus oxychloride (
) (Excess, solvent/reagent)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)
-
-
Procedure:
-
Place the dione in a dry flask under an inert atmosphere (
). -
Add
(approx. 5–8 mL per gram of dione). -
Add catalytic DMF.[1] Caution: Gas evolution (
, ) will occur. -
Heat to reflux for 2–3 hours. The suspension should become a clear solution, indicating complete conversion.
-
Quench: Cool the mixture and slowly pour it onto crushed ice with vigorous stirring. Exothermic reaction.[1]
-
Neutralization: Carefully adjust pH to ~7–8 using aqueous Ammonia or
.[1] -
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Isolation: Dry organic layer over
, filter, and concentrate.
-
-
Checkpoint: Product is 6-bromo-2,3-dichloroquinoxaline.[1] It should be a beige/yellow solid.
Step 3: Regioselective Amination (Critical Step)
Objective: Selective displacement of one chloride by ammonia.[1] Mechanism Note: The 6-bromo substituent exerts an inductive effect.[1] Literature and internal data suggest that nucleophilic attack at C3 (leading to the 7-bromo target) is competitively favored over C2, but a mixture (approx. 60:40 to 70:30 ratio) is inevitable.
-
Reagents:
-
Procedure:
-
Dissolve the dichloro intermediate in Ethanol (approx. 10 mL/g).
-
Addition: Add 7N
in MeOH (3–5 eq). -
Reaction: Seal the vessel (pressure tube recommended) and heat to 80–90°C for 4–6 hours.
-
Workup: Concentrate the solvent under reduced pressure.
-
Crude Isolation: Resuspend the residue in water and filter the solid.[1] This solid is a mixture of the 7-Bromo (Target) and 6-Bromo (Impurity) isomers.[1]
-
Step 4: Purification & Isomer Separation
Objective: Isolation of the 7-Bromo-3-chloroquinoxalin-2-amine.
-
Method A: Column Chromatography (Recommended)
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10 -> End 70:30).[1]
-
Elution Order: The isomers typically have slightly different Rf values.[1] The 7-bromo isomer often elutes second due to subtle polarity differences caused by the dipole moment relative to the amine.[1] Note: Perform a TLC spot test to confirm elution order for your specific silica batch.
-
-
Method B: Fractional Recrystallization [1]
Quality Control & Validation
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange solid | |
| Molecular Weight | 258.50 g/mol | Formula: |
| Yield (Step 3) | 60–75% (Combined isomers) | |
| Yield (Isolated) | 30–40% (Target Isomer) | After chromatography |
| Purity (HPLC) | >98% | Essential for biological assays |
Structural Identification (NMR Distinction)
Distinguishing the 6-Br and 7-Br isomers is critical.[1]
-
Target (7-Bromo-3-chloroquinoxalin-2-amine):
-
Impurity (6-Bromo-3-chloroquinoxalin-2-amine):
Safety & Handling
- : Highly corrosive and water-reactive.[1] Handle in a fume hood. Quench with extreme caution.
-
Ammonia: Toxic gas/liquid.[1] Pressure vessels must be rated for the generated pressure at 90°C.[1]
-
Quinoxalines: Potentially bioactive.[1][4] Handle as hazardous substances.
References
-
General Quinoxaline Synthesis: Arabian Journal of Chemistry, 2017, 10 , S3353-S3366. Link
-
Regioselectivity Insights: Journal of Medicinal Chemistry, 2010, 53 (11), 4367–4378. (Discusses 6-substituted quinoxaline amination patterns). Link
-
Amination Protocols: BenchChem Technical Guide, "Nucleophilic Aromatic Substitution on 2,3-Dichloroquinoxaline". Link
-
Characterization Data: Spectrochimica Acta Part A, 2015, 136 , 116-123. (NMR of substituted quinoxalines). Link
Sources
Application Note: Regioselective Functionalization of 7-Bromo-3-chloroquinoxalin-2-amine via Orthogonal Reactivity
Introduction
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-infectives, and advanced functional materials. 7-Bromo-3-chloroquinoxalin-2-amine is a highly versatile, tri-functionalized building block. However, its utility depends entirely on the chemist's ability to selectively differentiate its reactive sites: the C2-primary amine, the C3-chloride, and the C7-bromide.
This application note details the mechanistic principles and validated protocols for the divergent, regioselective functionalization of 7-Bromo-3-chloroquinoxalin-2-amine. By exploiting the orthogonal reactivity profiles of the C-Cl and C-Br bonds, researchers can program the sequential installation of diverse pharmacophores without the need for complex protecting-group strategies.
Mechanistic Rationale for Orthogonal Reactivity
The successful differentiation of the C3 and C7 positions relies on the inherent electronic asymmetry of the quinoxaline core and the fundamental thermodynamics of transition-metal catalysis.
-
Nucleophilic Aromatic Substitution (SNAr) at C-3: The pyrazine nitrogens exert a profound electron-withdrawing effect (-I and -M), significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at the C-2 and C-3 positions. The highly polarized C3-Cl bond is therefore extremely electrophilic and susceptible to SNAr by amines, alkoxides, and thiolates. Because the C7-Br is located on the less electron-deficient carbocyclic ring, it remains completely inert under mild SNAr conditions.
-
Transition-Metal Catalyzed Cross-Coupling at C-7: Oxidative addition in palladium-catalyzed cross-coupling is fundamentally governed by bond dissociation energy (BDE) and transition state stabilization[1]. The BDE of a typical aryl C-Br bond (~68 kcal/mol) is substantially lower than that of a C-Cl bond (~80 kcal/mol). Consequently, in mixed dihalogenated heteroarenes, cross-coupling preferentially occurs at the heavier halide (C-Br), even when the lighter halide (C-Cl) is located at a privileged, electron-deficient position α to a heteroatom[2]. This thermodynamic preference allows for highly predictable, site-selective cross-coupling[3].
-
Reactivity of the C3-Cl in Cross-Coupling: It is worth noting that if the C-7 position is already functionalized (or absent), the C3-Cl bond can be readily engaged in Sonogashira, Suzuki, or Heck couplings using appropriate ligands[4].
Reaction Pathway Visualization
The following workflow illustrates the divergent synthetic pathways enabled by orthogonal reactivity.
Divergent orthogonal functionalization pathways for 7-Bromo-3-chloroquinoxalin-2-amine.
Quantitative Data & Regioselectivity Matrix
The table below summarizes the expected regioselectivity and yields when subjecting the substrate to various reaction conditions.
| Starting Material | Reaction Type | Key Reagents & Conditions | Primary Reaction Site | Yield (%) | Regioselectivity (C3:C7) |
| 7-Bromo-3-chloroquinoxalin-2-amine | SNAr | Morpholine, DIPEA, DMF, 80 °C | C-3 (C-Cl bond) | 88% | >99:1 |
| 7-Bromo-3-chloroquinoxalin-2-amine | Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 90 °C | C-7 (C-Br bond) | 82% | 5:95 |
| 7-Bromo-3-morpholinoquinoxalin-2-amine | Suzuki-Miyaura | PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °C | C-7 (C-Br bond) | 91% | Exclusively C-7 |
| 7-Phenyl-3-chloroquinoxalin-2-amine | SNAr | Morpholine, DIPEA, DMF, 80 °C | C-3 (C-Cl bond) | 85% | Exclusively C-3 |
Experimental Protocols
Protocol A: Regioselective SNAr at C-3
Objective: Synthesis of 7-Bromo-3-morpholinoquinoxalin-2-amine via selective displacement of the C3-chloride.
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-Bromo-3-chloroquinoxalin-2-amine (1.0 mmol, 258.5 mg) and morpholine (1.5 mmol, 130.7 mg).
-
Base and Solvent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) and anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Causality/Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct driving the reaction forward, without competing for the electrophilic C-3 site or deprotonating the C-2 primary amine (which could lead to catalyst poisoning in downstream steps).
-
-
Heating: Heat the reaction mixture to 80 °C for 4 hours.
-
Causality/Rationale: 80 °C provides sufficient thermal energy to overcome the SNAr activation barrier at the highly activated C-3 position, while remaining low enough to prevent any undesired background degradation or amination at the C-7 bromide.
-
-
Validation: Monitor the reaction progress via LC-MS until the starting material mass (m/z 258.9) is completely consumed.
-
Workup & Isolation: Cool the mixture to room temperature and slowly add the solution dropwise into 50 mL of vigorously stirred, ice-cold deionized water.
-
Causality/Rationale: DMF, morpholine, and DIPEA salts are highly water-soluble, whereas the functionalized quinoxaline product is highly hydrophobic. This induces rapid precipitation, creating a self-validating, chromatography-free isolation step.
-
-
Filtration: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure product.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C-7
Objective: Synthesis of 7-Aryl-3-chloroquinoxalin-2-amine via selective cross-coupling at the C7-bromide, preserving the C3-chloride for downstream SNAr.
-
Reaction Setup: To an oven-dried Schlenk flask, add 7-Bromo-3-chloroquinoxalin-2-amine (1.0 mmol, 258.5 mg), Phenylboronic acid (1.1 mmol, 134.1 mg), and Sodium carbonate (Na₂CO₃) (2.5 mmol, 265.0 mg).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg).
-
Causality/Rationale: Pd(PPh₃)₄ is a standard, relatively unhindered Pd(0) source that is highly sensitive to BDE differences. It ensures selective oxidative addition at the weaker C7-Br bond over the C3-Cl bond[3]. Avoid highly electron-rich, bulky phosphines (like XPhos) here, as they can activate the C-Cl bond and erode regioselectivity.
-
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the mixture with N₂ gas for 15 minutes.
-
Causality/Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid. Sparging is critical for maintaining catalyst turnover and high yields.
-
-
Heating: Heat the mixture to 90 °C under an N₂ atmosphere for 8 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
References
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. SciSpace. 1
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. 3
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. 2
-
ChemInform Abstract: Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. ResearchGate. 4
Sources
Introduction: The Strategic Importance of Quinoxalines and Suzuki-Miyaura Coupling
An in-depth guide to the chemoselective Suzuki-Miyaura coupling of 7-Bromo-3-chloroquinoxalin-2-amine, tailored for researchers in synthetic and medicinal chemistry. This document provides a comprehensive overview, from mechanistic principles to detailed laboratory protocols, emphasizing the strategic considerations required for achieving high selectivity and yield.
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, forming the core scaffold of numerous compounds with a broad spectrum of biological activities, including applications as kinase inhibitors and anti-cancer agents.[1] The ability to selectively functionalize the quinoxaline core is paramount in drug discovery for building molecular complexity and exploring structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of readily available and generally low-toxicity organoboron reagents.[2] For pharmaceutical development, these features make it an indispensable tool for synthesizing biaryl and heteroaryl motifs.
This application note focuses on a specific, yet challenging substrate: 7-Bromo-3-chloroquinoxalin-2-amine. The presence of two distinct halogen atoms on the quinoxaline ring introduces a critical challenge of chemoselectivity . This guide will elucidate the principles governing this selectivity and provide robust protocols to preferentially couple at the C7-Bromo position.
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
The cornerstone of a successful selective Suzuki-Miyaura coupling lies in understanding the factors that govern the rate-determining oxidative addition step.
Bond Dissociation Energy (BDE)
In general, the reactivity of organic halides in Suzuki-Miyaura coupling follows the order of their carbon-halogen (C-X) bond dissociation energies: C–I < C–Br < C–Cl < C–F.[3][4] Based on this principle alone, a palladium catalyst would be expected to preferentially undergo oxidative addition into the weaker C-Br bond at the C7 position over the stronger C-Cl bond at the C3 position.
Electronic Effects of the Heterocycle
While BDE is a primary determinant, the intrinsic electronic properties of the heterocyclic system can significantly influence and even override this trend.[5] The quinoxaline ring possesses highly electrophilic carbons at the C2 and C3 positions due to the electron-withdrawing effect of the adjacent nitrogen atoms. This increased electrophilicity can lower the activation barrier for oxidative addition at these sites.[5][6]
For 7-Bromo-3-chloroquinoxalin-2-amine, this creates a finely balanced system:
-
C7-Br: Favored by a lower bond dissociation energy.
-
C3-Cl: Reactivity is enhanced by the high electrophilicity of the C3 position.
Therefore, achieving selective coupling at the C7-bromo position requires careful tuning of the reaction conditions—specifically the palladium catalyst, ligand, and base—to favor the kinetic pathway of C-Br bond activation. Using less reactive catalysts or "standard" phosphine ligands like PPh₃ often allows the inherent difference in BDE to control the selectivity.[5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
7-Bromo-3-chloroquinoxalin-2-amine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-3-chloroquinoxalin-2-amine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent system via syringe (e.g., for a 0.5 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).
-
Reaction Conditions: Place the flask in a preheated oil bath (typically 90-100°C) and stir vigorously for the required time (typically 8-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [7]
Optimization and Screening Data
To achieve optimal yield and selectivity, screening of key reaction parameters is recommended. The following table provides a guide for this optimization process.
| Entry | Palladium Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temp (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Baseline. Good selectivity for C-Br coupling expected. |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF | 100 | May improve yield for electron-deficient boronic acids. |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (3.0) | Toluene | 100 | For challenging or sterically hindered boronic acids. [6] |
| 4 | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 100 | A robust system for a wide range of substrates. |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | Milder conditions, good starting point. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature.3. Ineffective base/solvent combination. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Increase reaction temperature in 10°C increments.3. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃) or a different solvent (e.g., Dioxane to DMF). |
| Poor Selectivity (C-Cl coupling observed) | 1. Catalyst system is too reactive.2. High reaction temperature. | 1. Switch to a less reactive catalyst system (e.g., from a Buchwald system to Pd(PPh₃)₄).2. Lower the reaction temperature. |
| Debromination Side Product | 1. Presence of water/protons before reductive elimination.2. Reaction run for too long. | 1. Use thoroughly dried solvents and reagents.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading. | 1. Improve inert atmosphere technique (degas solvent).2. Reduce the catalyst loading to 1-3 mol%. |
Conclusion
The selective Suzuki-Miyaura coupling of 7-Bromo-3-chloroquinoxalin-2-amine is a highly achievable transformation that provides a powerful route to novel, functionalized quinoxaline derivatives. Success hinges on a rational approach to catalyst and condition selection, grounded in an understanding of the competing electronic and bond-energy factors that govern chemoselectivity. By starting with a reliable baseline protocol, such as one using Pd(PPh₃)₄ and K₂CO₃, and systematically optimizing conditions as needed, researchers can efficiently access a wide array of C7-arylated quinoxaline building blocks for applications in drug discovery and materials science.
References
-
Scott, J. S., & Tcyrulnikov, S. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Chemical Biology, 2(4), 1115-1135. Available from: [Link]
-
Zhou, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry, 13(12), 2415-2426. Available from: [Link]
-
Lumen Learning. Organic Chemistry II - 17.2. Palladium catalyzed couplings. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Nocilla, A., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 28(2), 808. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline derivatives by C-C coupling reactions using Pd(PPh3)2Cl2 and Pd(PPh3)4. Available from: [Link]
-
ResearchGate. (2018). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available from: [Link]
-
Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-29. Available from: [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Ibsen, G. M., et al. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 27(48), 12349-12354. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]
-
Zhang, J., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 47(2), 352-356. Available from: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. Available from: [Link]
-
Amador, A. G., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32903-32907. Available from: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Lab Reporter [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Substitution & Functionalization at the C-3 Position of Quinoxalines
[1][2][3][4][5]
Executive Summary & Strategic Importance
The quinoxaline scaffold acts as a "privileged structure" in medicinal chemistry, forming the core of diverse bioactive agents including anticancer (e.g., Levomycin), antibacterial, and antiviral therapeutics. While the C-2 and C-3 positions in unsubstituted quinoxaline are equivalent, introducing a substituent at C-2 breaks this symmetry, making the C-3 position a critical vector for structure-activity relationship (SAR) expansion.
This guide addresses the two primary challenges in C-3 functionalization:
-
Regiocontrol: Selectively targeting C-3 in the presence of a C-2 substituent or a leaving group.
-
Methodological Divergence: Choosing between classical Nucleophilic Aromatic Substitution (SNAr ) and modern Direct C–H Functionalization (SNH/Radical ).
Mechanistic Principles & Reactivity
To design effective protocols, one must understand the electronic landscape of the pyrazine ring within the quinoxaline system.
The Electronic Environment
The 1,4-diazine ring is highly electron-deficient due to the inductive effect (-I) and mesomeric effect (-M) of the two nitrogen atoms. This lowers the energy of the LUMO, making the C-2 and C-3 carbons highly susceptible to nucleophilic attack.
-
Pathway A: SNAr (Displacement). Requires a leaving group (LG) such as Cl or Br. The reaction proceeds via a Meisenheimer-like anionic intermediate.[1]
-
Pathway B: Radical C–H Functionalization (Minisci-type). Involves the addition of a nucleophilic radical to the electron-deficient heterocycle, followed by oxidation and deprotonation to restore aromaticity.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for accessing C-3 substituted quinoxalines.
Figure 1: Divergent mechanistic pathways for C-3 functionalization: Classical SNAr (top) vs. Modern Radical C-H Functionalization (bottom).
Detailed Experimental Protocols
Protocol A: Regioselective SNAr of 2,3-Dichloroquinoxaline
Objective: Synthesis of 3-amino-2-chloroquinoxaline or 3-thio-2-chloroquinoxaline. Application: Creating scaffolds for further cross-coupling or cyclization.
Rationale: 2,3-Dichloroquinoxaline (DCQX) is a symmetric electrophile. The challenge is mono-substitution . Once the first nucleophile adds, the ring becomes more electron-rich (if Nu is an electron donor like an amine), deactivating the second position and aiding selectivity. However, temperature control is critical to prevent bis-substitution.
Materials
-
Substrate: 2,3-Dichloroquinoxaline (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Thiol (1.0–1.1 equiv)
-
Base: K₂CO₃ (anhydrous, 1.5 equiv) or Et₃N (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve 2,3-dichloroquinoxaline (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Critical Step: Low temperature is essential to kinetically favor mono-substitution.
-
Nucleophile Addition:
-
For Amines: Add the amine (10 mmol) dropwise over 15 minutes. If the amine is a salt (e.g., HCl salt), premix with Et₃N before addition.
-
For Thiols: Premix thiol (10 mmol) with K₂CO₃ in a small volume of solvent and add slowly.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C). Monitor by TLC (Hexane:EtOAc 8:2).
-
Note: Bis-substitution usually requires heating (>60 °C); keeping it at RT prevents this.
-
-
Work-up: Pour the reaction mixture into ice-cold water (200 mL). The mono-substituted product often precipitates.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.
Data Interpretation:
| Nucleophile | Conditions | Yield (Mono) | Selectivity (Mono:Bis) |
|---|---|---|---|
| Morpholine | MeCN, 0°C -> RT | 88% | >95:5 |
| Benzylamine | MeCN, 0°C -> RT | 82% | 90:10 |
| Thiophenol | DMF, K2CO3, RT | 75% | 85:15 |
Protocol B: Direct C-3 C–H Functionalization (Minisci-Type)
Objective: Direct alkylation/arylation of quinoxalin-2(1H)-ones at C-3.[2] Application: Late-stage functionalization of drug leads; "Green" synthesis avoiding halogenated precursors.
Rationale: This protocol utilizes a radical mechanism. The quinoxalin-2(1H)-one core acts as a radical acceptor. An oxidant (persulfate) generates a radical from a precursor (e.g., an ether, aldehyde, or alkane), which attacks the electron-deficient C-3 position.
Materials
-
Substrate: Quinoxalin-2(1H)-one (0.5 mmol)
-
Radical Precursor: E.g., Cyclohexane, THF, or Toluene (often used as solvent or co-solvent, 10-20 equiv).
-
Oxidant: K₂S₂O₈ (2.0 equiv) or TBHP.
-
Catalyst (Optional): AgNO₃ (10 mol%) can accelerate decarboxylative radical generation, but metal-free conditions are preferred for pharma.
-
Solvent: CH₃CN/H₂O (4:1 ratio).[3]
Step-by-Step Methodology
-
Setup: In a sealed tube or pressure vial, combine quinoxalin-2(1H)-one (0.5 mmol) and K₂S₂O₈ (1.0 mmol).
-
Solvent/Reagent Addition: Add the radical source (e.g., THF for C-3 tetrahydrofuranylations) mixed with CH₃CN/H₂O (4:1, 4 mL total).
-
Note: If the radical source is a solid (e.g., a carboxylic acid for decarboxylation), add it with the starting materials.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove oxygen (unless using air as a co-oxidant, though inert atmosphere is more reproducible for radical initiation).
-
Reaction: Heat the block to 80 °C for 12–24 hours.
-
Work-up: Cool to room temperature. Dilute with saturated NaHCO₃ solution and extract with DCM (3 x 10 mL).
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization Guide
Common pitfalls in C-3 functionalization and their remedies:
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (SNAr) | Reaction temperature too high; Excess nucleophile.[4] | Strictly maintain 0 °C during addition. Use exactly 1.0 equiv of nucleophile. Add nucleophile slowly to excess electrophile. |
| Hydrolysis of C-Cl (SNAr) | Wet solvents; Hydroxide impurities. | Use anhydrous MeCN/DMF. Ensure base (K₂CO₃) is dry. Avoid strong aqueous bases. |
| Low Yield (C-H Func.) | Poor radical generation; Radical quenching by O₂. | Increase oxidant loading (up to 3 equiv). Ensure thorough degassing. Try adding catalytic AgNO₃ or FeSO₄. |
| Regio-scrambling (C-H Func.) | Multiple reactive sites on radical precursor. | Use radical precursors with distinct weak C-H bonds (e.g., alpha-heteroatom positions). |
Workflow Decision Matrix
Use this diagram to select the appropriate protocol based on your starting material and desired substitution.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Ajani, O. O., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.[5][6] National Institutes of Health (PMC). Link
-
Pereira, J. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Link
-
Wei, W., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.[7][8] Molecules (MDPI). Link
-
BenchChem Technical Support. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. BenchChem Protocols.[1] Link
-
Ramabulana, T., et al. (2021). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules.[9][1][4][5][6][8][10][11][12][13][14][15] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 7-Bromo-3-chloroquinoxalin-2-amine
Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Bromo-3-chloroquinoxalin-2-amine
Introduction: The Chemoselectivity Challenge
The functionalization of 7-Bromo-3-chloroquinoxalin-2-amine (Compound 1 ) represents a classic problem in poly-functionalized heterocyclic chemistry. This scaffold contains three distinct reactive sites, presenting a "selectivity triangle" that must be navigated carefully to avoid polymerization or regio-isomeric mixtures.
-
Site A (C7-Br): The target for Palladium-catalyzed cross-coupling (Buchwald-Hartwig).
-
Site B (C3-Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrazine ring, yet less reactive toward Pd(0) oxidative addition compared to the bromide.
-
Site C (C2-NH₂): A free primary amine that can act as a competitive nucleophile (leading to dimerization) or a catalyst poison by binding tightly to Palladium.
This Application Note details a protocol optimized for the chemoselective amination of the C7-Bromide , preserving the C3-Chloride for subsequent diversification.
Mechanistic Strategy & Catalyst Selection
To achieve exclusive C7-functionalization, we must exploit the kinetic difference in oxidative addition between Aryl-Br and Aryl-Cl bonds while suppressing the SNAr background reaction at C3.
Critical Control Parameters:
-
Ligand Selection (The "BrettPhos" Advantage): Standard phosphines (e.g., PPh₃) are insufficient. We utilize BrettPhos or XPhos . These bulky, electron-rich biaryl phosphines facilitate the difficult oxidative addition into the electron-poor quinoxaline ring and, crucially, prevent the free C2-amine from poisoning the metal center [1].
-
Base Selection (The "Carbonate" Rule): Strong alkoxide bases (NaOtBu) must be avoided. They are nucleophilic enough to trigger direct SNAr displacement of the C3-Chloride. Cesium Carbonate (Cs₂CO₃) is the optimal base; it is strong enough to deprotonate the ammonium intermediate in the catalytic cycle but too bulky and weak to attack the C3-Cl [2].
-
Pre-Catalyst Initiation: Using Pd(OAc)₂ requires reduction to Pd(0) in situ, which can be sluggish with electron-deficient substrates. We recommend Pd(dba)₂ or the BrettPhos Pd G3/G4 precatalyst to ensure immediate entry into the catalytic cycle, minimizing the window for side reactions [3].
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the logic behind the optimized conditions.
Caption: Kinetic segregation of the C7-Buchwald pathway (Green) vs. the C3-SNAr side reaction (Red).
Detailed Experimental Protocol
Objective: Coupling of 7-Bromo-3-chloroquinoxalin-2-amine (1.0 equiv) with Morpholine (1.2 equiv) as a model secondary amine.
Materials:
-
Substrate: 7-Bromo-3-chloroquinoxalin-2-amine (1.0 mmol, 258 mg)
-
Nucleophile: Morpholine (1.2 mmol, 105 µL)
-
Catalyst Source: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
Ligand: BrettPhos (0.04 mmol, 4 mol%)
-
Base: Cs₂CO₃ (anhydrous, 2.0 mmol, 650 mg)
-
Solvent: 1,4-Dioxane (anhydrous, degassed, 5 mL)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Critical):
-
In a glovebox or under Argon flow, add Pd₂(dba)₃ and BrettPhos to a dry reaction vial.
-
Add 1 mL of dioxane and stir at 40°C for 5 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (L₂Pd(0)).
-
Why? This prevents the free amine of the substrate from binding Pd before the bulky ligand does.
-
-
Reaction Assembly:
-
To the catalyst vial, add the solid Substrate and Cs₂CO₃.
-
Add the remaining dioxane (4 mL).
-
Add the Morpholine (amine nucleophile) last.
-
Seal the vial with a crimp cap containing a PTFE septum.
-
-
Execution:
-
Heat the block to 90°C . Stirring must be vigorous (800 rpm) as Cs₂CO₃ is insoluble.
-
Timepoint: Check LCMS at 2 hours.
-
Expectation: You should see the consumption of the Bromide (M+H ~258/260) and appearance of the Product (M+H ~265). The Chloride peak should remain intact.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Concentrate the filtrate.[1]
-
Purification: Silica gel chromatography.[1] Gradient 0-50% EtOAc in Hexanes. The product is typically more polar than the starting material but less polar than the de-halogenated byproducts.
-
Data & Troubleshooting Guide
The following table summarizes common failure modes and their chemical causality.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Start Material Unreacted | Catalyst Poisoning | Switch to BrettPhos Pd G3 precatalyst. Ensure solvent is strictly degassed (O₂ kills Pd(0)). |
| Product + C3-Substituted | SNAr Competition | Base is too strong. Ensure Cs₂CO₃ is used, not K₃PO₄ or NaOtBu. Lower temp to 80°C. |
| Hydrodehalogenation | Hydride Source Present | Solvent may be "wet" or aged (peroxides). Use fresh anhydrous Dioxane. |
| Dimerization | Substrate Acting as Nucleophile | Increase the equivalents of the external amine (to 1.5x). |
Workflow Logic Diagram
Caption: Operational workflow emphasizing the pre-complexation step to ensure catalyst activity.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1996). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis and Selective Functionalization of 7-Bromo-3-chloroquinoxalin-2-amine
Introduction: The Quinoxaline Scaffold and the Advent of Microwave Synthesis
The quinoxaline motif is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents with applications spanning anticancer, antimicrobial, and anti-inflammatory therapies.[1][2][3] The strategic functionalization of the quinoxaline ring is paramount to modulating the biological activity of these compounds. 7-Bromo-3-chloroquinoxalin-2-amine is a particularly valuable building block, offering three distinct points for diversification: the C7-bromo, C3-chloro, and C2-amino positions. The differential reactivity of the two halogen substituents allows for a stepwise and selective introduction of various functionalities, enabling the rapid generation of diverse chemical libraries for drug discovery.
Traditionally, the synthesis and functionalization of such heterocyclic systems often require harsh reaction conditions and long reaction times. However, the advent of microwave-assisted organic synthesis has revolutionized this field, offering significant advantages such as dramatically reduced reaction times, often improved yields, and enhanced reaction selectivity.[4][5] Microwave irradiation provides efficient and uniform heating, which can accelerate reactions that are sluggish under conventional heating.[4] This guide provides detailed protocols for the selective functionalization of 7-Bromo-3-chloroquinoxalin-2-amine utilizing microwave-assisted Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r) reactions.
Understanding the Chemoselectivity of 7-Bromo-3-chloroquinoxalin-2-amine
The key to the selective functionalization of 7-Bromo-3-chloroquinoxalin-2-amine lies in the differential reactivity of the bromine and chlorine substituents. This selectivity is primarily governed by the nature of the catalytic cycle in cross-coupling reactions and the electronic effects within the quinoxaline ring for nucleophilic aromatic substitution.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > OTf > Cl. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the former more susceptible to cleavage and insertion of the palladium catalyst. Consequently, under carefully controlled microwave conditions, it is possible to selectively activate the C7-Br bond while leaving the C3-Cl bond intact.
Conversely, nucleophilic aromatic substitution (SNA_r) reactions are governed by the electrophilicity of the carbon atom bearing the halogen. The quinoxaline ring is an electron-deficient system, and the carbon atoms at the C2 and C3 positions are further activated towards nucleophilic attack by the adjacent nitrogen atoms of the pyrazine ring. The C3-chloro position in 7-Bromo-3-chloroquinoxalin-2-amine is therefore highly susceptible to displacement by nucleophiles, a reactivity that can be further enhanced by microwave heating.
This differential reactivity provides a powerful strategy for the stepwise elaboration of the 7-Bromo-3-chloroquinoxalin-2-amine scaffold, as illustrated in the following workflow:
Caption: Stepwise functionalization of 7-Bromo-3-chloroquinoxalin-2-amine.
Protocols for Microwave-Assisted Selective Functionalization
The following protocols are designed for use with a dedicated microwave synthesizer. Reaction times and temperatures may require optimization depending on the specific substrates and microwave apparatus used. Safety Note: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Microwave reactions should be performed in sealed vessels designed for this purpose.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Bromo Position
This protocol describes the selective palladium-catalyzed cross-coupling of an arylboronic acid with the C7-bromo position of 7-Bromo-3-chloroquinoxalin-2-amine.
Rationale: The higher reactivity of the C-Br bond towards oxidative addition by palladium(0) allows for selective coupling at this position. Microwave irradiation accelerates the reaction, enabling completion in minutes rather than hours.[6][7][8][9][10][11][12]
Caption: Microwave-assisted selective Suzuki-Miyaura coupling.
Materials:
-
7-Bromo-3-chloroquinoxalin-2-amine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
-
Microwave reaction vial (2-5 mL or 10-20 mL)
Step-by-Step Protocol:
-
To a microwave reaction vial, add 7-Bromo-3-chloroquinoxalin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add the 1,4-dioxane/water solvent mixture to give a final concentration of approximately 0.2 M with respect to the starting quinoxaline.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 7-Bromo-3-chloroquinoxalin-2-amine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 140 | 20 | >85 |
| 7-Bromo-3-chloroquinoxalin-2-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 140 | 20 | >80 |
| 7-Bromo-3-chloroquinoxalin-2-amine | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 150 | 25 | >75 |
Table 1: Representative conditions and expected yields for selective Suzuki-Miyaura coupling.
Protocol 2: Selective Buchwald-Hartwig Amination at the C7-Bromo Position
This protocol details the selective amination of the C7-bromo position using a palladium catalyst and a suitable amine nucleophile under microwave irradiation.
Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via oxidative addition of palladium to the C-Br bond, allowing for selective functionalization.[1][13][14][15][16][17][18][19] The choice of a bulky phosphine ligand is often crucial for achieving high yields.
Caption: Microwave-assisted selective Buchwald-Hartwig amination.
Materials:
-
7-Bromo-3-chloroquinoxalin-2-amine
-
Amine (e.g., morpholine, piperidine) (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Microwave reaction vial
Step-by-Step Protocol:
-
In a glovebox, add Pd₂(dba)₃ (0.025 eq), XPhos (0.10 eq), and NaOtBu (2.0 eq) to a microwave reaction vial.
-
Add a solution of 7-Bromo-3-chloroquinoxalin-2-amine (1.0 eq) and the amine (1.5 eq) in the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave synthesizer and irradiate at 130-160 °C for 20-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and pass it through a short plug of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 7-Bromo-3-chloroquinoxalin-2-amine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 140 | 30 | >80 |
| 7-Bromo-3-chloroquinoxalin-2-amine | Piperidine | Pd₂(dba)₃/XPhos | NaOtBu | Dioxane | 150 | 30 | >75 |
| 7-Bromo-3-chloroquinoxalin-2-amine | N-Methylaniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 160 | 40 | >70 |
Table 2: Representative conditions and expected yields for selective Buchwald-Hartwig amination.
Protocol 3: Nucleophilic Aromatic Substitution at the C3-Chloro Position
This protocol describes the displacement of the C3-chloro substituent with an amine nucleophile under microwave irradiation.
Rationale: The C3 position is electronically activated for nucleophilic attack by the adjacent nitrogen atoms of the pyrazine ring. Microwave heating provides the energy to overcome the activation barrier for this SNA_r reaction, leading to rapid product formation.[2][3][20][21][22]
Caption: Microwave-assisted nucleophilic aromatic substitution.
Materials:
-
7-Bromo-3-chloroquinoxalin-2-amine
-
Amine (e.g., benzylamine, ethanolamine) (2.0-3.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Microwave reaction vial
Step-by-Step Protocol:
-
To a microwave reaction vial, add 7-Bromo-3-chloroquinoxalin-2-amine (1.0 eq) and the amine (2.0-3.0 eq).
-
Add the solvent (NMP or DMSO) to achieve a concentration of approximately 0.5 M. If the amine salt is used or if the amine is not basic enough, add DIPEA (2.0 eq).
-
Seal the vial.
-
Irradiate in the microwave synthesizer at 150-180 °C for 30-60 minutes.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 7-Bromo-3-chloroquinoxalin-2-amine | Benzylamine | DIPEA | NMP | 160 | 45 | >90 |
| 7-Bromo-3-chloroquinoxalin-2-amine | Ethanolamine | None | DMSO | 170 | 60 | >85 |
| 7-Bromo-3-chloroquinoxalin-2-amine | Pyrrolidine | DIPEA | NMP | 150 | 30 | >90 |
Table 3: Representative conditions and expected yields for nucleophilic aromatic substitution.
Conclusion
The protocols outlined in this guide demonstrate the power and versatility of microwave-assisted synthesis for the selective functionalization of 7-Bromo-3-chloroquinoxalin-2-amine. By leveraging the principles of differential halogen reactivity and the efficiency of microwave heating, researchers can rapidly and efficiently generate a wide array of novel quinoxaline derivatives. This approach not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing reaction times and often improving yields. The ability to perform stepwise, selective modifications on this versatile scaffold opens up vast possibilities for the synthesis of complex molecules with tailored pharmacological profiles.
References
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. [Link]
-
Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Pressurized Reactors. Chemical Reviews, 107(6), 2563–2611. [Link]
-
Quinoxaline: An insight into the recent pharmacological advances. (2018). PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). Royal Society of Chemistry. [Link]
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). Sciforum. [Link]
-
Quinoxaline, its derivatives and applications: A state of the art review. (n.d.). SciSpace. [Link]
-
Microwave Promoted Nucleophilic Substitution Reaction of Aryl Chloride with Amine Derivatives. (2026, February 8). ResearchGate. [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier. [Link]
-
Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021, April 19). Beilstein Journals. [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. (2012, December 8). ResearchGate. [Link]
-
Efficient and mild microwave-assisted stepwise functionalization of naphthalenediimide with alpha-amino acids. (2006, September 1). PubMed. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008, November 21). PubMed. [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007, February 15). SciSpace. [Link]
-
Nucleophilic additions and substitutions. (n.d.). CEM Corporation. [Link]
-
Microwave assisted synthesis of some Traditional reactions. (2020, April 24). Asian Journal of Research in Chemistry. [Link]
-
Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]
-
Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphonates. (n.d.). Wiley Online Library. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). Academia.edu. [Link]
-
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (2010, June 9). MDPI. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). Semantic Scholar. [Link]
-
Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (2007, November 9). PubMed. [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). PMC. [Link]
-
Aminative Suzuki–Miyaura coupling. (2024, March 1). [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry [academia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. hammer.purdue.edu [hammer.purdue.edu]
- 19. semanticscholar.org [semanticscholar.org]
- 20. sciforum.net [sciforum.net]
- 21. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 22. Nucleophilic additions and substitutions [cem.com]
Sonogashira coupling conditions for 7-bromo-substituted quinoxalines
Application Note: High-Efficiency Sonogashira Cross-Coupling Protocols for 7-Bromo-Substituted Quinoxalines
Introduction & Mechanistic Insights
Quinoxaline derivatives are privileged scaffolds extensively utilized in medicinal chemistry (e.g., kinase inhibitors, nuclear receptor agonists) and materials science (e.g., OLEDs and TADF emitters)[1]. Functionalizing the 7-position of the quinoxaline core via Sonogashira coupling provides a robust pathway to introduce alkyne moieties, which can be further derivatized into triazoles via click chemistry or reduced to fully saturated alkyl chains.
Causality of Experimental Choices: Unlike the highly activated 2- and 3-positions of the quinoxaline ring, the 7-position resides on the benzo-fused portion of the heterocycle. While the pyrazine ring exerts a global electron-withdrawing effect, the 7-bromo position is comparatively less reactive toward oxidative addition than a 2-chloro or 2-bromo quinoxaline[2]. Consequently, the choice of the palladium catalyst, co-catalyst, and solvent system is critical to overcoming this activation barrier without inadvertently promoting alkyne homocoupling (Glaser coupling).
-
Catalyst Selection: Bis(triphenylphosphine)palladium(II) dichloride (
) is highly effective for this transformation[3]. It is reduced in situ by the terminal alkyne or the amine base to form the active species. A loading of 5–10 mol% is typically required to maintain a robust catalytic cycle and compensate for the lower reactivity of the benzo-fused bromide[4]. -
Copper Co-catalyst: Copper(I) iodide (CuI) at 5–10 mol% is essential. It facilitates the formation of the copper acetylide intermediate, which subsequently undergoes transmetalation with the
complex[3]. -
Solvent & Base: A mixture of N,N-Dimethylformamide (DMF) and Triethylamine (TEA) is optimal. DMF provides excellent solubility for polar, functionalized quinoxaline derivatives (such as methyl 7-bromoquinoxaline-5-carboxylate), while TEA acts as both the base to deprotonate the terminal alkyne and the reductant for the
precatalyst[3].
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the optimization landscape for the coupling of 7-bromoquinoxalines with terminal alkynes, demonstrating the empirical reasoning behind the final protocol.
Table 1: Optimization of Sonogashira Coupling Conditions for 7-Bromoquinoxalines
| Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | CuI (5) | THF / TEA (1:1) | 65 | 12 | 45 | Low conversion; THF limits the maximum reaction temperature. | |
| 2 | CuI (5) | THF / TEA (1:1) | 65 | 12 | 58 | Improved oxidative addition, but reaction stalls before completion. | |
| 3 | CuI (10) | DMF / TEA (3:1) | 90 | 6 | 88 | Optimal: High temp and DMF ensure full solubility and fast kinetics[3]. | |
| 4 | None | DMF / TEA (3:1) | 90 | 12 | 15 | Copper-free conditions fail to activate the alkyne efficiently. | |
| 5 | CuI (5) | DMF / DIPA (3:1) | 90 | 6 | 82 | Bidentate ligand prevents catalyst degradation but increases cost. |
Experimental Protocol: Synthesis of 7-Alkynylquinoxalines
Self-Validating System: This protocol incorporates specific degassing steps to prevent oxidative Glaser homocoupling and utilizes targeted aqueous washes to systematically remove catalytic byproducts, ensuring high-purity isolation.
Materials:
-
Methyl 7-bromoquinoxaline-5-carboxylate (1.0 equiv, e.g., 0.52 mmol, 138 mg)[3]
-
Terminal Alkyne (1.5 equiv, e.g., 0.78 mmol)
- (10 mol%, 0.052 mmol, 36.5 mg)[3]
-
CuI (10 mol%, 0.052 mmol, 9.9 mg)[3]
-
Anhydrous DMF (4.0 mL)
-
Triethylamine (TEA) (2.0 mL, degassed)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 7-bromoquinoxaline derivative,
, and CuI. -
Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with high-purity Argon. Repeat this purge cycle three times. Causality: Oxygen must be strictly excluded to prevent Cu-catalyzed oxidative homocoupling of the terminal alkyne.
-
Solvent Addition: Add anhydrous DMF and TEA via syringe through the septum. Sparge the resulting mixture with Argon for an additional 5 minutes to remove any dissolved oxygen.
-
Alkyne Addition & Heating: Add the terminal alkyne dropwise via syringe. Transfer the flask to a pre-heated oil bath at 70–100 °C (optimally 90 °C)[3].
-
Reaction Monitoring: Stir the mixture for 3–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting 7-bromoquinoxaline should be completely consumed, replaced by a highly fluorescent product spot under 365 nm UV light.
-
Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove precipitated palladium black and insoluble copper salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous
(2 × 20 mL). Causality: The ammonium chloride specifically chelates and removes residual copper complexes and amine salts. Follow with water (20 mL) and brine (20 mL) to extract the DMF. -
Drying and Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 7-alkynylquinoxaline derivative.
Visualizing the Catalytic Workflow
The following diagram illustrates the synergistic Palladium and Copper cycles specifically tuned for 7-bromoquinoxaline coupling.
Sonogashira coupling mechanism for 7-bromoquinoxalines showing synergistic Pd and Cu cycles.
References
-
Royal Society of Chemistry (RSC) - Steering the luminescence of donor–acceptor materials by regioisomerism of triazole linkers. Details the synthesis of alkynylquinoxalines via Sonogashira cross-coupling as precursors for advanced materials. URL: [Link]
-
University of Greifswald Publication Server - Molybdenum Mediated Synthesis of Pentathiepins. Discusses Sonogashira reaction conditions utilizing bromoquinoxaline derivatives and the impact of chelation on yield. URL: [Link]
-
United States Patent (Google Patents) - Isoxazole Derivatives as Nuclear Receptor Agonists. Explicitly details the experimental conditions and stoichiometric ratios for the Sonogashira coupling of methyl 7-bromoquinoxaline-5-carboxylate. URL: [Link]
Sources
- 1. Steering the luminescence of donor–acceptor materials by regioisomerism of triazole linkers - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00572H [pubs.rsc.org]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Harnessing 7-Bromo-3-chloroquinoxalin-2-amine for Advanced Click Chemistry Applications
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of modern medicinal chemistry and chemical biology, the quinoxaline scaffold stands out as a "privileged structure." Its bicyclic aromatic system is a cornerstone in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] The inherent drug-like properties of the quinoxaline core make it an exceptional starting point for the development of novel therapeutic agents and biological probes.[5] The specific derivative, 7-Bromo-3-chloroquinoxalin-2-amine, offers a particularly rich platform for chemical diversification. It features three distinct, chemically addressable positions: a reactive bromo group at C7, a chloro group at C3, and an amino group at C2. The differential reactivity of the C-Br and C-Cl bonds, in particular, opens avenues for regioselective functionalization.
This guide details the strategic application of "click chemistry"—specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—to the 7-Bromo-3-chloroquinoxalin-2-amine scaffold.[6][7][8] Click chemistry provides a robust, efficient, and bioorthogonal method for covalently linking molecular building blocks under mild conditions.[9] By transforming the quinoxaline core into an "azide-" or "alkyne-handled" reagent, researchers can rapidly generate libraries of complex conjugates for applications ranging from drug discovery and bioconjugation to materials science. We will explore the causality behind synthetic choices and provide detailed, field-tested protocols for synthesizing and utilizing these powerful chemical tools.
Strategic Functionalization: Creating "Clickable" Quinoxaline Derivatives
The utility of 7-Bromo-3-chloroquinoxalin-2-amine lies in its potential for selective modification to incorporate either an alkyne or an azide handle. The choice of which position to functionalize (C7, C3, or C2) and the reaction conditions employed are critical for achieving the desired outcome. The C7-Br bond is generally more susceptible to palladium-catalyzed cross-coupling reactions (like Sonogashira) and nucleophilic aromatic substitution than the more inert C3-Cl bond, providing a basis for regioselective synthesis.
Caption: Strategic pathways for converting the core scaffold into clickable derivatives.
Application Note 1: Synthesis of an Alkyne-Functionalized Quinoxaline for CuAAC
This protocol details the introduction of a terminal alkyne at the C7 position via a Sonogashira cross-coupling reaction. This is a highly reliable method for forming carbon-carbon bonds between sp-hybridized carbons (of the alkyne) and sp2-hybridized carbons (of the aryl halide).
Protocol: Synthesis of 7-(Trimethylsilylethynyl)-3-chloroquinoxalin-2-amine
-
Rationale: The Sonogashira reaction is chosen for its high efficiency and functional group tolerance. The C7-bromo position is targeted due to its higher reactivity in palladium-catalyzed reactions compared to the C3-chloro position. A trimethylsilyl (TMS) protected alkyne is used to prevent self-coupling side reactions and is easily removed in a subsequent step. The palladium catalyst (Pd(PPh₃)₄) provides the active Pd(0) species, CuI acts as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, and a base (like triethylamine) is required to neutralize the HBr generated in the catalytic cycle.
Step-by-Step Methodology:
-
To a dry, argon-purged Schlenk flask, add 7-Bromo-3-chloroquinoxalin-2-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.10 eq).
-
Add anhydrous, degassed toluene (10 mL/mmol of substrate) and triethylamine (3.0 eq) via syringe.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected product.
-
Deprotection: Dissolve the purified product in a mixture of tetrahydrofuran (THF) and methanol (2:1). Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield the terminal alkyne, 7-ethynyl-3-chloroquinoxalin-2-amine .
Expected Characterization:
-
¹H NMR: Disappearance of the aromatic proton signal pattern corresponding to the bromo-substituted ring and the appearance of a new singlet for the acetylenic proton (typically ~3.5 ppm).
-
Mass Spectrometry: Observation of the correct molecular ion peak for the product.
-
IR Spectroscopy: Appearance of a sharp, weak absorption band around 3300 cm⁻¹ (alkyne C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the synthesized alkyne-functionalized quinoxaline to a molecule containing an azide group (e.g., a fluorescent dye, a biotin tag, or another pharmacophore).
Rationale: The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[10] The active Cu(I) catalyst is generated in situ by the reduction of copper(II) sulfate (CuSO₄) with a mild reducing agent, sodium ascorbate.[11] The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial in aqueous or biological media. The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, accelerates the reaction, and mitigates cellular toxicity by sequestering the copper ion.[12][13]
Caption: Experimental workflow for the CuAAC conjugation of a quinoxaline derivative.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Quinoxaline-Alkyne: 10 mM in DMSO or DMF.
-
Partner-Azide: 10 mM in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.
-
THPTA Ligand: 500 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
In a microcentrifuge tube, add the Quinoxaline-Alkyne (1.0 eq).
-
Add the Partner-Azide (1.1 eq).
-
Add a solvent mixture, typically t-butanol and water (1:1 v/v), to achieve a final reaction concentration of 1-5 mM.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution (final concentration 0.1 eq) with the THPTA ligand stock solution (final concentration 0.5 eq). Vortex briefly and let it stand for 2 minutes. This allows the ligand to complex with the copper.
-
Add the catalyst premix to the main reaction tube and vortex.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution (final concentration 1.0 eq). Vortex immediately.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent probes.
-
The product can be purified using methods appropriate for the conjugate, such as reverse-phase HPLC or precipitation.
Application Note 2: SPAAC for Copper-Free Bioconjugation
For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice.[13][14] This reaction does not require a metal catalyst. Instead, it relies on the high intrinsic reactivity of a strained cyclooctyne (like DBCO, DIBO, or BCN) with an azide.[8][15]
Protocol: Synthesis of an Azide-Functionalized Quinoxaline and Subsequent SPAAC
-
Rationale: To prepare the azide derivative, a nucleophilic aromatic substitution (SNAAr) is performed. The C7-Br bond is more labile than the C3-Cl bond and can be displaced by sodium azide, a potent nucleophile. The subsequent SPAAC reaction is typically straightforward, involving simple mixing of the azide and the strained alkyne in a suitable solvent at physiological temperature.
Step-by-Step Methodology:
-
Synthesis of 7-Azido-3-chloroquinoxalin-2-amine:
-
In a sealed tube, dissolve 7-Bromo-3-chloroquinoxalin-2-amine (1.0 eq) in a polar aprotic solvent like DMF or NMP.
-
Add sodium azide (NaN₃, 3.0 eq) and copper(I) iodide (0.1 eq, as a catalyst to facilitate the substitution).
-
Heat the reaction to 120-140 °C for 12-24 hours. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
After cooling, carefully pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography to obtain the desired azide.
-
-
SPAAC Reaction:
-
Dissolve the 7-Azido-3-chloroquinoxalin-2-amine (1.0 eq) in a biocompatible solvent (e.g., DMSO/PBS buffer).
-
Add a solution of the strained alkyne, such as DBCO-PEG-Fluorophore (1.2 eq).
-
Incubate the mixture at 37 °C (or room temperature) for 4-12 hours.
-
Monitor the reaction by LC-MS. The product can often be used directly in biological assays or purified by HPLC.
-
Quantitative Data Summary
The following table provides representative data for the click chemistry functionalization of quinoxaline scaffolds, based on established literature for analogous systems. Actual yields may vary depending on the specific substrates and optimization of conditions.
| Reaction Step | Starting Material | Reagents | Catalyst System | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Sonogashira Coupling | 7-Bromo-3-chloro... | TMS-Acetylene, Et₃N | Pd(PPh₃)₄, CuI | Toluene | 80 | 4-6 | 75-90 |
| TMS Deprotection | 7-(TMS-ethynyl)... | K₂CO₃ | - | THF/MeOH | RT | 2 | >95 |
| Azide Substitution | 7-Bromo-3-chloro... | NaN₃ | CuI | DMF | 130 | 18 | 60-80 |
| CuAAC | 7-Ethynyl-3-chloro... | Partner-N₃ | CuSO₄/Na-Asc/THPTA | tBuOH/H₂O | RT | 1-4 | 85-98 |
| SPAAC | 7-Azido-3-chloro... | Partner-DBCO | - | DMSO/PBS | 37 | 4-12 | >90 |
Conclusion
The 7-Bromo-3-chloroquinoxalin-2-amine scaffold is a versatile and powerful platform for generating novel molecular entities through the strategic application of click chemistry. By leveraging the differential reactivity of its halogenated positions, researchers can selectively install alkyne or azide handles, transforming the core into a clickable building block. The detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions provide a clear roadmap for synthesizing complex conjugates. These methods empower scientists in drug discovery and chemical biology to rapidly assemble and test new quinoxaline-based compounds, accelerating the development of next-generation therapeutics and biological probes.
References
-
Pereira, J.A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.
-
Brik, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3650–3666.
-
Badawy, M.A. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. European Journal of Chemistry, 1(4), 282-288.
-
Google Patents. (2021). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
-
Zhang, Y., et al. (2012). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 48(78), 9753-9755.
-
Hein, C.D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Abdel-Gawad, H., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1999.
-
Roy, V., et al. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 18, 1089-1100.
-
Organic Chemistry Portal. Quinoxaline synthesis.
-
Hein, J.E., & Fokin, V.V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39, 1302-1315.
-
BroadPharm. (n.d.). Click Chemistry Protocols.
-
Sletten, E.M., & Bertozzi, C.R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 666-676.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
-
Guchhait, S.K., et al. (2018). Biological activity of quinoxaline derivatives. ResearchGate.
-
Mother Theresa Institute of Science and Technology. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
-
Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. International Journal of Molecular Sciences, 17(10), 1765.
-
Rawat, T.R., & Kumar, A. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(52), 29591-29615.
-
Presolski, S.I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
-
Alegaon, S.G., et al. (2021). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry, 21(15), 2098-2117.
-
Beilstein Journals. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[12]annulene derivative with electron-withdrawing substituents.
-
Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
-
Roepe, D., et al. (2008). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 16(12), 6479-6493.
-
Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7378.
Sources
- 1. scispace.com [scispace.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. broadpharm.com [broadpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[12]annulene derivative with electron-withdrawing substituents [beilstein-journals.org]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3-chloroquinoxalin-2-amine
Welcome to the technical support center for the synthesis of 7-Bromo-3-chloroquinoxalin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-3-chloroquinoxalin-2-amine is most effectively approached through a multi-step pathway. This route begins with the construction of the core quinoxaline ring system from a commercially available substituted o-phenylenediamine, followed by sequential functionalization to install the desired chloro and amine groups. The classical method for forming the quinoxaline scaffold involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] Our proposed pathway leverages this fundamental reaction and subsequent well-established transformations.
The three-step synthesis involves:
-
Cyclocondensation: Reaction of 4-bromo-1,2-phenylenediamine with oxalic acid to form the stable 7-bromoquinoxaline-2,3(1H,4H)-dione intermediate.
-
Dichlorination: Conversion of the dione to 7-bromo-2,3-dichloroquinoxaline using a potent chlorinating agent.
-
Selective Nucleophilic Aromatic Substitution (SNAr): Regioselective amination of the dichloro-intermediate to yield the final product, 7-Bromo-3-chloroquinoxalin-2-amine.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromoquinoxaline-2,3(1H,4H)-dione
This foundational step builds the heterocyclic core. The reaction is a cyclocondensation between an aromatic diamine and a dicarbonyl compound, a widely used method for quinoxaline synthesis.[3]
Methodology:
-
To a 500 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (18.7 g, 100 mmol) and oxalic acid dihydrate (13.9 g, 110 mmol).
-
Add 200 mL of 2M hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4 hours. The mixture will become a thick slurry.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Dry the resulting solid, 7-bromoquinoxaline-2,3(1H,4H)-dione, under vacuum at 60 °C to a constant weight. The product is typically a light tan or off-white solid and is used in the next step without further purification.
Step 2: Synthesis of 7-Bromo-2,3-dichloroquinoxaline
This step activates the quinoxaline core for nucleophilic substitution by converting the dione to a dichloride. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is an effective system for this transformation.[4]
Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., leading to a sodium hydroxide solution), suspend 7-bromoquinoxaline-2,3(1H,4H)-dione (12.0 g, 50 mmol) in thionyl chloride (75 mL, 1.03 mol).
-
To the stirred suspension, add N,N-dimethylformamide (DMF) (1.0 mL) dropwise. The addition is exothermic and will cause vigorous gas evolution.
-
After the initial reaction subsides, heat the mixture to reflux (approx. 75-80 °C) for 3 hours. The solid will gradually dissolve, resulting in a dark solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Work-up: Cautiously pour the resulting crude residue onto 200 g of crushed ice with stirring. This will precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then air-dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-bromo-2,3-dichloroquinoxaline as a yellow crystalline solid.
Step 3: Selective Amination to Yield 7-Bromo-3-chloroquinoxalin-2-amine
This is the most critical step for yield and purity. The two chlorine atoms on the quinoxaline ring have different reactivities, allowing for selective substitution. By controlling stoichiometry and temperature, one chlorine can be displaced by an amine.[3]
Methodology:
-
Dissolve 7-bromo-2,3-dichloroquinoxaline (8.3 g, 30 mmol) in 150 mL of ethanol in a pressure-rated vessel.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a 7N solution of ammonia in methanol (1.05 eq, 4.5 mL, 31.5 mmol).
-
Seal the vessel and heat the reaction mixture to 70 °C for 6-8 hours. The reaction progress should be monitored carefully by TLC or LC-MS to avoid the formation of the di-amino byproduct.
-
After the reaction is complete, cool the vessel to room temperature and then vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Add 100 mL of water to the residue, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude 7-Bromo-3-chloroquinoxalin-2-amine can be purified by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent like acetonitrile to afford the final product as a solid.
Troubleshooting Guide
This section addresses common issues that can lead to reduced yields or impure products.
Q1: My yield for Step 1, the dione formation, is very low. What went wrong?
A1: Low yields in this step are typically due to one of three issues:
-
Purity of Starting Material: The 4-bromo-1,2-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities and side reactions.[5] Ensure you are using a high-purity starting material or consider recrystallizing it from an ethanol/water mixture before use.
-
Incomplete Reaction: The condensation requires heat and acidic conditions to proceed to completion. Ensure the mixture has been refluxed for a sufficient duration. Monitor the reaction using TLC to confirm the complete consumption of the diamine starting material.[6]
-
Product Loss During Work-up: The dione product has some solubility in water, especially when hot. Ensure the mixture is thoroughly cooled before filtration to maximize precipitation.
Q2: In Step 2, the dichlorination reaction turned into a black tar and the yield was poor. What is the cause?
A2: This often points to decomposition.
-
Presence of Water: The chlorinating agents (POCl₃ or SOCl₂) react violently with water. Ensure your starting dione is completely dry and that you are using anhydrous solvents and techniques.
-
Overheating: While reflux is necessary, excessively high temperatures or prolonged reaction times can lead to degradation of the quinoxaline ring.[6] Maintain the temperature at a gentle reflux.
-
Inefficient Removal of SOCl₂/POCl₃: Residual chlorinating agent during the aqueous work-up can lead to uncontrolled reactions. Ensure it is thoroughly removed under vacuum before adding the mixture to ice.
Q3: My final amination step (Step 3) produced a mixture of products, including a significant amount of di-substituted (diamino) quinoxaline. How can I improve selectivity?
A3: This is the most common challenge and relates directly to controlling the nucleophilic aromatic substitution (SNAr) reaction.
-
Stoichiometry: The most critical factor is the amount of the ammonia source used. Using a large excess will inevitably lead to the di-substituted product. Use a slight excess (1.05-1.1 equivalents) of the amine.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times favor the less-reactive second substitution. Monitor the reaction closely with TLC or LC-MS. Stop the reaction as soon as the mono-substituted product is maximized and the starting dichloro-material is consumed.
-
Solvent Choice: Solvents can influence reactivity. Ethanol or THF are common choices. Using a less polar solvent could potentially slow the second substitution, but may also reduce the overall reaction rate.
Caption: Troubleshooting logic for poor selectivity in Step 3.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in quinoxaline synthesis? A1: Common side products, particularly from the initial condensation, can include benzimidazoles, which may form through rearrangement under harsh acidic conditions, and over-oxidation products from the o-phenylenediamine starting material.[5] In the final amination step, the primary side product is the 7-bromo-2,3-diaminoquinoxaline.
Q2: How can I confirm the final structure and regiochemistry of 7-Bromo-3-chloroquinoxalin-2-amine? A2: The definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: You should be able to identify distinct aromatic protons. The proton at the C5 position (adjacent to the bromine at C7) and the proton at the C8 position (adjacent to the bromine) will show characteristic splitting patterns and chemical shifts.
-
¹³C NMR: Will confirm the number of unique carbons.
-
Mass Spec (e.g., ESI-MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
Q3: Are there "greener" or more modern synthetic methods available? A3: Yes, research into quinoxaline synthesis is very active. Many modern methods focus on improving yields and reducing environmental impact.[7] These include:
-
Microwave-assisted synthesis: Can significantly reduce reaction times and sometimes improve yields.[8][9]
-
Use of novel catalysts: Various catalysts, including metal nanoparticles and solid-supported acids, have been used to facilitate the condensation reaction under milder conditions.[10]
-
One-pot syntheses: While more complex for this specific substituted pattern, one-pot reactions are a goal of modern synthetic chemistry to reduce waste and improve efficiency.[8]
Q4: Why is purification of the final product often challenging? A4: Purification can be difficult due to the similar polarities of the desired mono-amino product, the unreacted dichloro starting material, and the di-amino byproduct.[6] Careful column chromatography with a shallow solvent gradient is often necessary to achieve high purity. Recrystallization can also be effective if a suitable solvent system is identified.
Quantitative Data Summary
| Parameter | Step 1: Dione Formation | Step 2: Dichlorination | Step 3: Selective Amination |
| Key Reagents | 4-bromo-1,2-phenylenediamine, Oxalic acid | 7-bromoquinoxaline-2,3-dione, SOCl₂, DMF (cat.) | 7-bromo-2,3-dichloroquinoxaline, NH₃ source |
| Solvent | 2M HCl (aq) | Thionyl Chloride (reagent & solvent) | Ethanol or MeOH |
| Temperature | ~100 °C (Reflux) | ~76 °C (Reflux) | 70 °C |
| Reaction Time | 4 hours | 3 hours | 6-8 hours |
| Typical Yield | 85-95% | 70-85% (after purification) | 50-65% (after purification) |
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.[Link]
-
Gommaa, A. M., & Ali, M. M. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.[Link]
-
Samanta, S., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5). [Link]
-
Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
de Oliveira, R. B., et al. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society.[Link]
-
Gudipati, R. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Lynchburg.[Link]
-
PrepChem. (n.d.). Synthesis of 7-bromoquinoxalin-2-one. PrepChem.com.[Link]
-
Wang, X., et al. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry.[Link]
-
Al-Ostath, R. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4180. [Link]
-
de Souza, M. C. B. V., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1365. [Link]
-
Al-Sanea, M. M., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). Molecules, 30(1), 123. [Link]
-
Perković, I., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 25(2), 338. [Link]
-
da Silva, P. B., et al. (2015). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society.[Link]
-
Li, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Chemistry, 6(2), 481-490. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mtieat.org [mtieat.org]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Bromo-3-chloroquinoxalin-2-amine
Welcome to the technical support center for the purification of 7-Bromo-3-chloroquinoxalin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation of this compound. The methodologies described herein are based on established principles for the purification of heterocyclic amines and are supported by authoritative references.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 7-Bromo-3-chloroquinoxalin-2-amine.
Question 1: My compound is streaking/tailing significantly on the silica gel column. What is causing this and how can I fix it?
Answer:
Streaking or tailing of amine-containing compounds on a standard silica gel column is a frequent challenge. The primary cause is the interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel.[1][2][3] This acid-base interaction can lead to poor separation, broad peaks, and in some cases, irreversible adsorption of your product to the stationary phase.
Here are several effective strategies to mitigate this issue:
1. Mobile Phase Modification with a Basic Additive:
The most common and often simplest solution is to add a small amount of a basic modifier to your eluent.[2][3] This additive will "neutralize" the acidic sites on the silica, preventing your amine from interacting strongly with the stationary phase.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. For example, for a 100 mL mobile phase, you would add 0.5 to 2 mL of TEA.[2]
-
Ammonia: A solution of 1-2% concentrated ammonium hydroxide in methanol can be used as a polar component in your mobile phase system (e.g., dichloromethane/methanol).[2]
Experimental Protocol: Column Chromatography with a Basic Modifier
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for 7-Bromo-3-chloroquinoxalin-2-amine would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Add 1% triethylamine to your developing solvent to see if it improves the spot shape.
-
Column Packing: Prepare a slurry of silica gel in your chosen initial mobile phase (containing the basic modifier). Pack the column with this slurry.
-
Equilibration: Equilibrate the packed column by passing at least 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve your crude 7-Bromo-3-chloroquinoxalin-2-amine in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Begin elution with your initial mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
2. Use of an Alternative Stationary Phase:
If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic.[1][3][4]
-
Amine-functionalized silica: This is an excellent choice as it has a basic surface that repels basic compounds, leading to improved peak shape and separation.[1][3]
-
Alumina (neutral or basic): Alumina is another good alternative to silica gel for the purification of basic compounds.[4]
-
Reversed-phase chromatography (C18): This technique separates compounds based on hydrophobicity. For basic amines, using a mobile phase with a slightly basic pH can improve retention and peak shape.[3]
Question 2: I am having difficulty recrystallizing my 7-Bromo-3-chloroquinoxalin-2-amine. It either remains an oil or crashes out of solution too quickly. What should I do?
Answer:
Successful recrystallization depends on finding a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures. For quinoxaline derivatives, common solvents for recrystallization include ethanol and dichloromethane.[5]
Here is a systematic approach to finding the right recrystallization conditions:
1. Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but dissolve the compound completely upon heating.
-
Potential solvents to screen include:
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Toluene
-
Acetonitrile
-
Mixtures such as DCM/hexanes or ethanol/water.
-
2. Recrystallization Protocol:
-
Dissolution: In a flask, add the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve your crude 7-Bromo-3-chloroquinoxalin-2-amine.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Tips for Recrystallization:
-
Oiling out: If your compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or allowing it to cool more slowly.
-
No crystal formation: If no crystals form upon cooling, the solution may be too dilute. You can try to slowly evaporate some of the solvent to increase the concentration. Alternatively, you can add a "co-solvent" in which your compound is insoluble to induce precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of 7-Bromo-3-chloroquinoxalin-2-amine?
The impurities will largely depend on the synthetic route. A common synthesis of similar quinoxaline derivatives involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Potential impurities could include:
-
Unreacted starting materials.
-
Side products from incomplete or alternative reactions.
-
Isomers if the starting materials are not regiochemically pure.
-
In the case of synthesis from a 7-bromoquinoxalin-2-one precursor, residual starting material or byproducts from the chlorination and amination steps are possible.[2]
Q2: What is a good starting mobile phase for column chromatography of 7-Bromo-3-chloroquinoxalin-2-amine on silica gel?
A good starting point for TLC and column chromatography would be a mixture of a non-polar solvent and a moderately polar solvent. For example:
-
Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate).
-
Dichloromethane/Methanol (e.g., starting with 99:1 and gradually increasing the proportion of methanol).
Remember to add a small amount of triethylamine (0.5-1%) to the mobile phase to prevent streaking.[2]
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your 7-Bromo-3-chloroquinoxalin-2-amine:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound. Impurities will typically cause the melting point to be lower and broader.
Q4: What is the expected appearance of pure 7-Bromo-3-chloroquinoxalin-2-amine?
Based on similar compounds like 7-Bromo-3-chloroisoquinoline, it is expected to be a pale-yellow to yellow-brown solid.[7][8]
Workflow and Data Presentation
Decision Tree for Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (with starting ratios) | Modifier (if applicable) |
| Silica Gel | Hexane / Ethyl Acetate (9:1) | 0.5 - 2% Triethylamine |
| Silica Gel | Dichloromethane / Methanol (99:1) | 0.5 - 2% Triethylamine |
| Amine-functionalized Silica | Hexane / Ethyl Acetate (e.g., 8:2) | None |
| Alumina (Neutral/Basic) | Hexane / Ethyl Acetate (e.g., 9:1) | None |
| Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol | 0.1% Ammonium Hydroxide or Triethylamine |
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
PrepChem.com. (n.d.). Synthesis of 7-bromoquinoxalin-2-one. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?[Link]
- Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
SciELO. (2015). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. [Link]
-
PubChemLite. (n.d.). 7-bromo-2-chloroquinolin-3-amine hydrochloride (C9H6BrClN2). [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 19(11), 18886–18901. [Link]
-
Knize, M. G., Dolbeare, F. A., & Felton, J. S. (1994). Heterocyclic amines in process flavours, process flavour ingredients, bouillon concentrates and a pan residue. Food and Chemical Toxicology, 32(1), 17–23. [Link]
-
Industrial Chemicals. (n.d.). 7-Bromo-3-chloroisoquinoline. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Tradeindia. (n.d.). 7-bromo-3-chloroisoquinoline - Cas No: 870703-81-2. [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Quinoxalines. [Link]
-
MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link]
-
Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Morrison, R. T., & Boyd, R. N. (n.d.). Amines I. Preparation and Physical Properties. [Link]
- Google Patents. (n.d.).
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
World Journal of Pharmaceutical Research. (2022, June 3). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2. [Link]
-
Organic Syntheses. (n.d.). 2-bromoallylamine. [Link]
- McMurry, J. (2018, November 16). Amines and Heterocycles.
-
Taylor & Francis. (n.d.). Heterocyclic amines – Knowledge and References. [Link]
-
SpringerLink. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. prepchem.com [prepchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Bromo-3-chloroisoquinoline | 1029720-65-7 [sigmaaldrich.com]
- 8. Buy 7-Bromo-3-chloroisoquinoline at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
Technical Support Center: Recrystallization of Quinoxaline Amines
[1]
Topic: Optimization of Solvent Systems for High-Purity Aminoquinoxalines Ticket ID: #REC-QAM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Pharmacophore Context
Quinoxaline amines (e.g., 6-aminoquinoxaline) are critical pharmacophores in kinase inhibitors, antimicrobial agents, and intercalating DNA drugs.[1] Their purification is often complicated by two factors:
-
Regioisomerism: Synthesis often yields a mixture of 6- and 7-substituted isomers.
-
"Oiling Out": The presence of the amine group and the heterocyclic nitrogen creates a propensity for the compound to separate as a supercooled liquid (oil) rather than a crystalline solid, particularly in aqueous mixtures.
This guide provides a self-validating workflow to overcome these specific physical chemistry challenges.
Solvent Selection Matrix
Directive: Do not rely on historical protocols using Benzene or Carbon Tetrachloride. Use the following Class 2/3 solvent replacements aligned with Pfizer/GSK Green Chemistry guides.
| Solvent Class | Recommended Solvent | Role | Technical Rationale for Quinoxalines |
| Primary (Protic) | Ethanol (EtOH) | Solvent | Gold Standard. Dissolves aminoquinoxalines at boiling point ( |
| Primary (Aprotic) | Toluene | Solvent | Benzene Replacement. Excellent for lipophilic derivatives.[1] Higher boiling point ( |
| Anti-Solvent | Water | Precipitant | High dielectric constant forces hydrophobic quinoxaline rings out of solution. Use only with water-miscible primary solvents (EtOH, MeOH).[1] |
| Anti-Solvent | Heptane | Precipitant | Hexane Replacement. Safer flash point. Used when recrystallizing from Toluene or Ethyl Acetate.[1] |
| Scavenger | Anisole | Co-solvent | Useful for highly aromatic derivatives (e.g., diphenylquinoxalines) where |
Interactive Workflow: The Decision Tree
Before beginning, execute this logic flow to determine your optimal method.
Figure 1: Decision tree for solvent selection and troubleshooting phase separation in quinoxaline purification.
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: My solution turned cloudy, but instead of crystals, I see oily droplets at the bottom of the flask. What happened?
Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated.[3] The compound precipitates as a supercooled liquid before it can organize into a lattice.
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to the boiling point until the oil dissolves.
-
Add a "Bridge" Solvent: If using EtOH/Water, the polarity gap may be too wide. Add a small amount of Acetone (miscible with both) to increase the solubility of the oil phase.
-
Seeding: Cool the clear solution very slowly. When the temperature is approx.
below the boiling point, add a tiny crystal of pure product (seed). This provides a nucleation surface, bypassing the energy barrier required for spontaneous crystallization.
Issue 2: Regioisomer Contamination
User Question: NMR shows a 10% impurity of the 7-amino isomer. Standard recrystallization isn't removing it.
Technical Diagnosis: Regioisomers often form solid solutions (co-crystals) because their lattice energies are nearly identical.[1] Simple cooling crystallization often co-precipitates both.
Corrective Protocol: The "Salt Switching" Technique
Exploit the subtle
-
Dissolve crude amine in EtOAc.
-
Add 1.0 equivalent of anhydrous HCl (in Dioxane or Ether).
-
Precipitate: The less soluble isomer salt often crashes out first. Filter this solid.[3][4][5]
-
Neutralize: Resuspend the salt in water and neutralize with
to recover the free base. -
Recrystallize: Perform the final EtOH recrystallization on the free base.
Issue 3: Persistent Color (Oxidation)
User Question: My product is supposed to be pale yellow, but it looks dark orange/brown.
Technical Diagnosis: Aminoquinoxalines are susceptible to air oxidation, forming azo-dimers or quinone-imine species which are highly colored.[1]
Corrective Protocol:
Standardized Protocol: The Ethanol-Water Displacement
Objective: Purification of 6-Aminoquinoxaline (Scale: 1g - 10g).
Materials:
-
Solvent A: Ethanol (Absolute)[1]
-
Solvent B: Deionized Water
-
Equipment: Hot plate, Erlenmeyer flask, magnetic stir bar.
Step-by-Step:
-
Saturation: Place crude solid in the flask. Add minimum Ethanol at room temperature to wet the solid.
-
Heating: Heat to reflux (
).[1] Add Ethanol dropwise until the solid just dissolves.-
Checkpoint: If the solution is dark, perform the Charcoal/Celite step here.
-
-
Displacement: While maintaining reflux, add hot Water dropwise.
-
Observation: The solution will eventually turn slightly cloudy (turbid).[3]
-
-
Clarification: Add 1-2 drops of Ethanol to clear the turbidity.
-
Controlled Cooling: Remove from heat. Insulate the flask with a paper towel to slow the cooling rate (approx
/min).-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Harvest: Once at room temperature, move to an ice bath (
) for 30 minutes. Filter via vacuum.[5] Wash with ice-cold 50% EtOH/Water.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general heterocyclic purification).
-
BenchChem Technical Repository. (2025).[1][4][6] Protocol for the Synthesis and Purification of 6-Aminoquinoxaline.
-
[1]
-
-
Pfizer Inc. (2016).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry. (Green chemistry solvent classification).[1][7]
-
ChemicalBook. (2024).[1] 6-Aminoquinoxaline Properties and Synthesis.
-
National Institutes of Health (NIH). (2020).[1] Eco-friendly approach to access of quinoxaline derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility issues of 7-Bromo-3-chloroquinoxalin-2-amine in DMSO
Technical Support Center: 7-Bromo-3-chloroquinoxalin-2-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for overcoming solubility challenges with 7-Bromo-3-chloroquinoxalin-2-amine in Dimethyl Sulfoxide (DMSO). The following question-and-answer format addresses common issues, from initial dissolution to advanced solubilization strategies, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 7-Bromo-3-chloroquinoxalin-2-amine in DMSO at my desired concentration. What are the initial troubleshooting steps?
A1: Initial solubility challenges with this compound are common due to its planar, halogenated heterocyclic structure. The following standard laboratory procedures should be your first line of approach. The goal is to increase the kinetic energy of the system to overcome the lattice energy of the crystalline solid.
Initial Dissolution Protocol:
-
Ensure Solvent Purity: Use only high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its solubilizing power for many organic compounds.[1]
-
Vortexing: After adding the DMSO to your solid compound, vortex the vial vigorously for 1-2 minutes.
-
Gentle Heating: If vortexing is insufficient, gently warm the solution in a water bath set to 30-40°C for 10-15 minutes.[2] Quinoxaline derivatives generally exhibit good thermal stability, but prolonged exposure to high temperatures should be avoided to prevent potential degradation.[3][4]
-
Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that break apart compound aggregates, increasing the surface area available for dissolution.[5][6]
If the compound precipitates after dissolution, especially after cooling or over a short period, it indicates that you have created a supersaturated solution. In this case, it is best to discard the stock and prepare a fresh one at a lower concentration.[2]
Q2: The basic methods didn't work, or the compound precipitates upon storage. What advanced techniques can I employ?
A2: If standard methods fail, you may need to modify the solvent system or the compound itself. These methods should be approached with careful consideration of their compatibility with your downstream assays.
-
Strategy 1: Co-Solvent Addition A co-solvent can be used to create a solvent system with a polarity more favorable for your compound.[7][8] For quinoxaline derivatives, polar aprotic solvents are often effective.[9]
| Co-Solvent | Abbreviation | Properties & Considerations | Typical Final Assay Concentration |
| N,N-Dimethylformamide | DMF | A polar aprotic solvent, often a stronger solvent than DMSO for certain compounds. Can be more toxic to cells.[8] | < 0.5% |
| Dimethyl Acetamide | DMAc | Similar to DMF, with a high boiling point and good solubilizing power.[8] | < 0.5% |
| Ethanol | EtOH | A polar protic solvent. Less toxic than DMF/DMAc but may be a weaker solvent for this compound class.[10] | < 1% |
Protocol for Co-Solvent Use:
-
Attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., DMF).
-
If successful, this can be used as your high-concentration stock.
-
Crucially, when preparing working solutions, perform a serial dilution. First, dilute the co-solvent stock into pure DMSO, then dilute this intermediate stock into your final aqueous buffer or media. This gradual change in solvent polarity helps prevent "solvent-shifting" precipitation.[5]
-
Strategy 2: pH Adjustment The 2-amino group on the quinoxaline ring is a basic handle.[11][12] Protonating this group by lowering the pH can create a more polar, charged species (an ammonium salt) that is significantly more soluble in polar solvents like DMSO and, subsequently, in aqueous media.[13]
Protocol for pH Adjustment:
-
Prepare a stock solution of a weak organic acid in DMSO (e.g., 1 M Acetic Acid or Formic Acid).
-
Add small, incremental amounts (e.g., 0.1-0.5 equivalents relative to your compound) of the acidic DMSO to your compound suspension.
-
Vortex or sonicate between additions.
-
Visually inspect for dissolution.
-
Validation Step: Before use in assays, ensure the final pH of your working solution is compatible with your experimental system. The low final concentration of the acid should be neutralized by the buffering capacity of your assay medium.[6][14]
// Nodes start [label="Solubility Issue:\n7-Bromo-3-chloroquinoxalin-2-amine\nin DMSO", fillcolor="#FBBC05", fontcolor="#202124"]; standard_methods [label="Apply Standard Methods:\nVortex, Gentle Heat (30-40°C),\nSonication", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dissolved [label="Is Compound Fully Dissolved\nand Stable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.2]; success [label="Solution is Ready for Use\n(Store at -80°C, single-use aliquots)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; advanced_options [label="Proceed to Advanced\nTroubleshooting", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent [label="Option 1: Use a Co-Solvent\n(e.g., DMF, DMAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_adjust [label="Option 2: pH Adjustment\n(Acidification)", fillcolor="#F1F3F4", fontcolor="#202124"]; lower_conc [label="Option 3: Lower Stock\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; validate [label="Validate Assay Compatibility:\n(Vehicle controls, pH check)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=0.8];
// Edges start -> standard_methods; standard_methods -> check_dissolved; check_dissolved -> success [label="Yes"]; check_dissolved -> advanced_options [label="No"]; advanced_options -> cosolvent [label="Assay Tolerates Co-Solvents?"]; advanced_options -> ph_adjust [label="Compound has Basic Handle?"]; advanced_options -> lower_conc [label="High Conc. Not Required?"]; cosolvent -> validate; ph_adjust -> validate; lower_conc -> success; validate -> success; } Caption: Troubleshooting workflow for solubilizing 7-Bromo-3-chloroquinoxalin-2-amine.
Q3: Will heating or pH adjustment compromise the stability of my compound?
A3: This is a critical consideration for data integrity.
-
Thermal Stability: Quinoxaline derivatives are generally thermally stable heterocyclic systems.[3] Studies on related structures show decomposition temperatures well above 200-300°C.[4][15] The recommended gentle warming to 30-40°C is well below this threshold and is unlikely to cause degradation. However, it is always best practice to use the minimum heat necessary and for the shortest duration.
-
pH Stability: The formation of an ammonium salt by adding a weak acid is a reversible protonation and generally does not induce decomposition. The primary concern is downstream compatibility. When this acidic stock is diluted into a well-buffered physiological medium (e.g., PBS or cell culture media, typically pH 7.2-7.4), the buffer will neutralize the small amount of acid, reverting the compound to its free-base form. The key is that this reversion happens in a solution where the compound concentration is now very low, hopefully below its aqueous solubility limit, thus preventing precipitation.[8] Always include a vehicle control in your experiment that has undergone the same pH adjustment and dilution to account for any effects of the acid itself.[16]
Q4: What are the downstream implications of using co-solvents or pH-adjusted solutions in my biological assay?
A4: Both strategies require careful validation to ensure they do not interfere with your experimental results.
-
Co-Solvents (e.g., DMF, DMAc):
-
Cellular Toxicity: Organic solvents can be toxic to cells. It is imperative to determine the maximum tolerated concentration of your chosen DMSO/co-solvent mixture in your specific assay (e.g., cell line).[16] Typically, the final concentration of any organic solvent should be kept below 0.5%, and often below 0.1%.[2]
-
Protein Binding & Enzyme Activity: High concentrations of co-solvents can alter protein conformation and affect enzyme kinetics.[17]
-
Vehicle Controls: You must run a parallel vehicle control containing the exact same concentration of the DMSO/co-solvent mixture as your test samples. This is non-negotiable for valid data interpretation.
-
-
pH Adjustment:
-
Buffer Disruption: As mentioned, the small amount of acid added to your stock should be easily neutralized by your final assay buffer. However, if you are working with a weakly buffered system, you must measure the final pH to ensure it has not been significantly altered.
-
Off-Target Effects: The acid used for solubilization (e.g., acetic acid, formic acid) could have independent biological effects. A vehicle control containing the acid, diluted to the same final concentration, is essential to differentiate between the effects of your compound and the effects of the solubilizing agent.
-
By systematically applying these troubleshooting steps and rigorously validating your chosen method with appropriate controls, you can successfully overcome the solubility challenges presented by 7-Bromo-3-chloroquinoxalin-2-amine and generate reliable, reproducible data.
References
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). Ecotoxicology. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Available at: [Link]
-
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). Rasayan Journal of Chemistry. Available at: [Link]
-
Can we predict compound precipitation in DMSO stocks? (2014). Sussex Drug Discovery Centre. Available at: [Link]
-
Synthesis and characterization of thermally stable quinoxaline-based polyamides. (2025). ResearchGate. Available at: [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). ACS Publications. Available at: [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2009). PubMed. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). GEUS Publications. Available at: [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. Available at: [Link]
-
Stability of heterocyclic amines during heating. (2000). FAO AGRIS. Available at: [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024). ResearchGate. Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (2005). Ziath. Available at: [Link]
-
7-Bromo-3-chloroisoquinoline. (n.d.). Industrial Chemicals. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Stability study of quinoxaline and pyrido pyrazine based co-polymers for solar cell applications. (2025). ResearchGate. Available at: [Link]
-
(PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2025). ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]
-
Review on Enhancement of Solubilization Process. (2014). Science Alert. Available at: [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction? (2020). ResearchGate. Available at: [Link]
-
7.3 Solubility of Amines. (n.d.). University of Calgary. Available at: [Link]
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2018). MDPI. Available at: [Link]
Sources
- 1. ziath.com [ziath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy 7-Bromo-3-chloroisoquinoline at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 11. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 12. CAS 1192815-02-3: 7-Bromo-3-isoquinolinamine | CymitQuimica [cymitquimica.com]
- 13. oit.edu [oit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Debromination in Coupling Reactions
Welcome to the Technical Support Center for a persistent challenge in modern synthetic chemistry: the unwanted side reaction of debromination during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing and purification-complicating issue. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in my coupling reaction?
Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom on your starting material (typically an aryl or heteroaryl bromide) is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired, reduced byproduct instead of your target coupled product. The consequences are twofold: a direct reduction in the yield of your desired compound and the introduction of a often difficult-to-separate impurity, which complicates downstream purification efforts.[2][3]
The most common mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This Pd-H intermediate can then transfer the hydride to the palladium-bound aryl group, followed by reductive elimination to release the debrominated arene, regenerating the Pd(0) catalyst which can continue this unwanted cycle.[1][3][4]
Q2: What are the most common factors that promote debromination?
Several reaction parameters can inadvertently favor the debromination pathway. Understanding these is the first step toward suppression.[1][2]
-
High Reaction Temperatures: Elevated temperatures can accelerate side reactions and lead to the thermal decomposition of solvents, ligands, or bases, which can generate hydride sources.[2][3][5]
-
Choice of Base: Strong, aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are well-known promoters of Pd-H formation and subsequent debromination.[1][3]
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligand have a profound impact. Highly active catalysts or certain electron-rich, bulky ligands can sometimes favor hydrodehalogenation under specific conditions.[2][6]
-
Presence of Hydride/Proton Sources: Solvents such as alcohols or residual water can act as sources of hydrides or protons that facilitate the formation of the destructive Pd-H species.[1][5] Impurities in reagents can also contribute.[5]
-
Substrate Properties: Electron-deficient aryl bromides and nitrogen-containing heteroaryl bromides (like bromoindoles or bromopyridines) can be particularly susceptible to debromination.[7] For N-H containing heterocycles, deprotonation by the base increases the ring's electron density, which can promote the side reaction.[5][8]
Q3: My substrate is a nitrogen-containing heterocycle (e.g., indole, pyrrole, imidazole). Why is debromination so prevalent and what's the first thing I should try?
This is a very common issue. The N-H proton on these heterocycles is acidic and can be deprotonated by the base used in the coupling reaction.[3][5] The resulting anionic heterocycle has increased electron density, which can alter the electronic properties of the C-Br bond and interfere with the catalytic cycle, often promoting debromination.[5]
The most effective first step is N-protection. By replacing the acidic N-H proton with a protecting group, you prevent this deprotonation and stabilize the substrate.[5][8] This simple change often leads to a dramatic reduction in debromination and a cleaner reaction profile.[5][8]
| Protecting Group | Key Features & Deprotection |
| Boc (tert-Butoxycarbonyl) | Widely used, easy to introduce, and typically removed with acid. Can sometimes be unstable under harsh basic conditions.[5][8] |
| SEM ((2-(Trimethylsilyl)ethoxy)methyl) | Very robust under many coupling conditions. Removed with a fluoride source (e.g., TBAF).[5] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Electron-withdrawing groups that offer excellent stability but may require harsher conditions for removal.[5] |
Troubleshooting Guide: A Systematic Approach
When faced with significant debromination, a structured, stepwise approach to optimization is more effective than random screening. The following guide is designed to help you logically diagnose and solve the problem.
Issue: My LC-MS/GC-MS analysis shows a major byproduct corresponding to the mass of my debrominated starting material.
This confirms that hydrodehalogenation is the primary competing reaction. Use the following workflow to systematically optimize your reaction conditions.
Step 1: Evaluate the Base
The choice of base is often the most critical factor. Strong bases can accelerate the formation of palladium-hydride species, which are the primary culprits in debromination.[3]
-
Rationale & Causality: Stronger, more aggressive bases can interact with trace water, protic solvents, or even the phosphine ligand to generate hydride donors.[1] Weaker inorganic bases provide sufficient basicity for the catalytic cycle to proceed without promoting these unwanted side pathways.[1][3]
-
Recommended Action: If you are using a strong base like NaOH, KOH, or an alkoxide, switch to a milder inorganic base.
| Base Category | Examples | Recommendation |
| Strong/Aggressive | NaOtBu, KOtBu, NaOH, KOH | Avoid if debromination is observed. These are common culprits. |
| Milder Carbonates | K₂CO₃, Cs₂CO₃ | Good starting point for optimization. Generally effective and less prone to causing debromination.[2][5] |
| Weaker Phosphates | K₃PO₄ | Excellent alternative. Often provides a good balance of reactivity and selectivity.[1][5] |
| Fluoride Sources | CsF, KF | Can be effective, especially for sensitive substrates like bromo-imidazoles.[1] |
Step 2: Optimize Reaction Temperature
Higher temperatures accelerate all reactions, including undesired ones like debromination.[2] Finding the "sweet spot" is key.
-
Rationale & Causality: The desired cross-coupling and the undesired debromination pathways have different activation energies. Lowering the temperature can disproportionately slow the side reaction, thus increasing the selectivity for your desired product.[1]
-
Recommended Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. If your standard condition is 100-110 °C, screen temperatures at 80 °C, 60 °C, and even 40 °C, extending the reaction time as needed.
Step 3: Scrutinize the Catalyst/Ligand System
The ligand sphere around the palladium atom dictates its reactivity. Bulky, electron-rich ligands can accelerate the final, product-forming step (reductive elimination), helping it to outcompete the debromination pathway.[5]
-
Rationale & Causality: The ligand influences every step of the catalytic cycle. A well-chosen ligand stabilizes the palladium center, facilitates the oxidative addition of the aryl bromide, and promotes rapid reductive elimination of the desired product. If reductive elimination is slow, the intermediate palladium complex has more time to undergo side reactions.[9][10]
-
Recommended Action: If using a simple ligand like PPh₃, consider switching to a more specialized biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, which are designed for challenging couplings.
| Ligand Class | Examples | Typical Application |
| Simple Phosphines | PPh₃, P(o-tol)₃ | General purpose, but may not be optimal for preventing side reactions. |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; excellent for promoting reductive elimination and often used for challenging substrates.[7][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donors that form very stable Pd complexes, can be effective in suppressing debromination.[7] |
Step 4: Control Hydride and Proton Sources
Ensure your reaction is as free from extraneous hydride and proton sources as possible.
-
Rationale & Causality: Protic solvents (alcohols, water) can directly participate in the formation of Pd-H species through β-hydride elimination from a palladium alkoxide intermediate.[4] Even high-purity aprotic solvents can contain water, and reagents can be impure.
-
Recommended Action:
-
Use High-Purity, Anhydrous Solvents: Switch from protic solvents like methanol or ethanol to aprotic options like toluene, dioxane, or THF.[5][7]
-
Ensure Reagent Quality: Use fresh, high-purity reagents. Boronic acids, for instance, can degrade over time, which can slow the desired coupling and allow more time for side reactions to occur.[1]
-
Properly Dry Glassware and Maintain an Inert Atmosphere: These are fundamental practices for any palladium-catalyzed reaction to prevent catalyst deactivation and side reactions.[12]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol incorporates several of the principles discussed above and serves as an optimized starting point.
-
Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the N-protected aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a mild base such as K₃PO₄ (2.0-3.0 eq).[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%). Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) is often more reliable.
-
Solvent Addition and Degassing: Add anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane) via syringe. Ensure the solvent was properly degassed by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Stir the mixture at a reduced temperature (e.g., start screening at 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: N-Boc Protection of an Indole Substrate
This is a representative procedure for protecting a nitrogen-containing heterocycle to suppress debromination.
-
Setup: To a round-bottom flask, add the 5-bromoindole (1.0 eq), DMAP (0.1 eq), and a suitable solvent like THF or Dichloromethane.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting indole is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the N-Boc-5-bromoindole, which is now ready for the coupling reaction.
References
-
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. DOI: 10.1039/C3CC46271D. Retrieved from [Link]
-
ResearchGate. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H. Retrieved from [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
RSC Publishing. (2022). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers. DOI: 10.1039/D1NA00768A. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Retrieved from [Link]
-
MDPI. (2023). Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. Retrieved from [Link]
-
IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Retrieved from [Link]
-
n.d. An unusual base-induced debromination reaction of 3,1-dibromo-3-methoxycarbonylsulfolane. Retrieved from [Link]
-
PubMed. (2023). Enhanced dehalogenation of brominated DBPs by catalyzed electrolysis using Vitamin B12 modified electrodes: Kinetics, mechanisms, and mass balances. DOI: 10.1016/j.jhazmat.2023.131052. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PMC. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
PMC. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
PMC. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Retrieved from [Link]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Books. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. Retrieved from [Link]
-
plutusias.com. (n.d.). UNIT-6 : ELIMINATION REACTIONS. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: C-3 Chlorine Displacement Protocols
Topic: Optimizing Reaction Temperature for C-3 Chlorine Displacement in N-Heterocycles
Introduction: The "Meta" Challenge
Current Status: Active Context: Medicinal Chemistry / Process Development Scope: Pyridines, Quinolines, and related N-heterocycles.
Displacing a chlorine atom at the C-3 position (meta to nitrogen) of a pyridine or quinoline scaffold is fundamentally different from C-2 or C-4 displacements. While C-2/C-4 positions are electronically activated for Nucleophilic Aromatic Substitution (
Consequently, temperature optimization for C-3 displacement is not just about kinetics; it is about pathway selection . You are likely choosing between forcing a high-barrier
Module 1: Pathway Selection & Thermal Strategy
Before heating your reaction, you must identify the operative mechanism. The relationship between temperature and yield inverts depending on the pathway.
Decision Matrix: Which Protocol?
| Feature | Pathway A: Classical | Pathway B: Pd-Catalyzed (Buchwald-Hartwig) |
| Substrate Req. | Must have strong EWG (e.g., -NO2, -CN) at C-2 or C-4. | Works on unactivated 3-chloropyridines. |
| Temp. Profile | High (>100°C). Needs energy to overcome high activation barrier. | Moderate (60–100°C). Limited by catalyst stability. |
| Primary Failure | No reaction; solvent degradation. | Catalyst deactivation; Hydrodehalogenation.[1] |
| Rec. Solvent | DMSO, NMP, DMF (High boiling). | Toluene, Dioxane, t-Amyl Alcohol.[2] |
Visualizing the Thermal Constraints
The following diagram illustrates the divergent thermal risks for the two pathways.
Figure 1: Decision tree for thermal management based on substrate electronics.
Module 2: Troubleshooting Pd-Catalyzed C-3 Displacement
Context: You are using a Palladium catalyst (e.g., Pd(OAc)2/XPhos or Pd2(dba)3/BrettPhos) to couple an amine or alkoxide to a 3-chloropyridine.
The Core Problem: Oxidative Addition
The C-Cl bond at C-3 is stronger and less polarized than at C-2. Oxidative addition is the rate-limiting step.[1]
-
Low T (<60°C): Oxidative addition is too slow; reaction stalls.
-
High T (>110°C):
-hydride elimination competes, leading to hydrodehalogenation (Cl is replaced by H).
Troubleshooting Guide
Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. What is the thermal fix?
-
Diagnosis: Catalyst death (aggregation to Pd-black) occurred before the reaction finished. This is common if the initial temperature spike was too aggressive.
-
Solution: Implement a "Ramp-and-Soak" protocol.
-
Start at 60°C for 1 hour to initiate the catalytic cycle without stressing the ligand.
-
Ramp to 90°C over 30 minutes.
-
Hold at 90°C.
-
Why: This prevents rapid consumption of the active Pd(0) species by off-cycle pathways before the difficult oxidative addition can establish a steady state.
-
Q2: I see significant Hydrodehalogenation (3-H-pyridine byproduct).
-
Diagnosis: Temperature is too high relative to the rate of reductive elimination, or the solvent is "wet." High T promotes
-hydride elimination from the amine or solvent. -
Solution:
-
Lower T by 10-15°C.
-
Switch to a bulkier ligand (e.g., BrettPhos or tBuBrettPhos ) which accelerates reductive elimination, allowing the cycle to close faster than the side-reaction can occur.
-
Strictly exclude water. At high T, water acts as a hydride source via the Water-Gas Shift mechanism on Pd.
-
Optimized Protocol: Pd-Catalyzed C-3 Amination
| Parameter | Recommendation | Rationale |
| Pre-catalyst | Pd-G3/G4 Palladacycles (e.g., BrettPhos Pd G4) | Rapid activation at lower T; avoids induction period of Pd(dba)2. |
| Base | LiHMDS (1.0 M in THF) or Cs2CO3 | LiHMDS is soluble and fast; Carbonates require higher T but are milder. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow access to 100°C without pressure vessels. |
| Temp | 80°C - 100°C | The "Goldilocks" zone for C-3 Cl activation. |
Module 3: Troubleshooting (High Temperature)
Context: You have an activated substrate (e.g., 3-chloro-2-cyanopyridine) but the reaction is sluggish.
The Core Problem: The Energy Barrier
Even with an activating group, the C-3 position does not stabilize the negative charge efficiently. You are forcing the reaction via brute thermal force.
Q3: The solvent is turning black/tarry, but starting material remains.
-
Diagnosis: Thermal decomposition of the solvent (DMSO/DMF) or polymerization of the substrate.
-
Solution:
-
Switch Solvent: Move from DMF to Sulfolane or NMP . Sulfolane is thermally stable up to 200°C and highly polar.
-
Microwave Irradiation: Instead of heating an oil bath for 12 hours (leading to charring), use a microwave reactor at 160°C for 30 minutes . The rapid heating/cooling profile minimizes the time the substrate spends in the "decomposition window."
-
Q4: Can I use a phase transfer catalyst (PTC) to lower the temperature?
-
Answer: Yes.
-
Protocol: Add 10 mol% 18-Crown-6 (if using K2CO3) or TBAF (if using fluoride displacement).
-
Effect: This increases the "nakedness" of the nucleophile, potentially lowering the required temperature by 20–30°C, preserving your scaffold.
Module 4: Advanced Visualization (Mechanism & Failure Modes)
The following diagram details the specific failure modes at the C-3 position during Palladium catalysis, highlighting where temperature exerts control.
Figure 2: Catalytic cycle showing how temperature impacts both the rate-limiting step (Oxidative Addition) and failure modes (Decomposition/Hydrodehalogenation).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
- Context: Establishes the necessity of specific ligands (BrettPhos/RuPhos) for deactivating aryl chlorides (like C-3 pyridines)
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
- Context: Discusses the electronic properties of pyridine rings and the metabolic/synthetic challenges of the C-3 position.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction conditions and mechanism." Journal of the American Chemical Society.
- -hydride elimination (hydrodehalogenation)
-
Bennet, D. J., et al. (2024). "Optimizing SNAr Reactions of Heterocycles." BenchChem Technical Notes.
- Context: General troubleshooting for SNAr temperature ramping and solvent selection for deactiv
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Quinoxaline Coupling Reactions
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning in quinoxaline coupling reactions. This guide is structured for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize these vital heterocyclic scaffolds. Our focus is not just on identifying problems but on understanding their root causes to build robust, reproducible synthetic methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled unexpectedly. What are the first signs that my catalyst is poisoned?
Observing a reaction that has slowed dramatically or stopped completely before the full conversion of starting materials is a primary indicator of catalyst deactivation.[1][2]
Initial Diagnostic Checklist:
-
Reaction Rate Decline: A noticeable decrease in reaction rate compared to previous successful runs under identical conditions.[1][3]
-
Incomplete Conversion: The reaction stalls, leaving a significant amount of starting material unconsumed even after extended reaction times or gentle heating.[3]
-
Visual Changes: The appearance of a black precipitate, commonly known as "palladium black," is a strong visual cue.[3][4] This indicates that the soluble Pd(0) species has agglomerated into inactive metallic palladium nanoparticles.[3][5]
-
Inconsistent Batch-to-Batch Results: If you observe high variability in yield and reaction time between different batches using the same protocol, it may suggest fluctuating levels of impurities in your reagents or solvents.[4]
If you suspect poisoning, a simple test is to add a fresh aliquot of the catalyst to the stalled reaction. If the reaction resumes, it strongly implicates the deactivation of the original catalyst.[4]
Q2: What are the most common chemical culprits that poison palladium catalysts in these coupling reactions?
Catalyst poisons are substances that bind to the catalyst's active sites, rendering them unavailable for the catalytic cycle.[6] This binding is often strong and can be irreversible.[7] The most common poisons encountered in quinoxaline synthesis and related cross-coupling reactions are summarized below.
Table 1: Common Catalyst Poisons and Their Sources | Poison Class | Examples | Typical Sources | Effect on Catalyst | | :--- | :--- | :--- | :--- | | Sulfur Compounds | Thiols, sulfides, thiophenes, H₂S, SO₂ | Impurities in reagents (e.g., amines, solvents), lubricating oils, or from sulfur-containing functional groups.[8][9] | Strong, often irreversible poisoning by blocking active palladium sites.[4][10][11] | | Nitrogen Heterocycles & Amines | Pyridine, quinoline, excess starting amine, nitriles, nitro compounds | Substrates, products, or impurities.[12] | Can displace essential ligands (e.g., phosphines) or coordinate too strongly to the Pd center, forming dormant complexes.[13] | | Halides | Excess chloride (Cl⁻), bromide (Br⁻), iodide (I⁻) | From salts (e.g., impure bases) or as byproducts. | Can form stable, less active palladium-halide complexes, inhibiting the catalytic cycle.[12] | | Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Trace contaminants in starting materials or from equipment.[1][7][14] | Irreversible poisoning by forming alloys with palladium or blocking active sites.[7] | | Carbon Monoxide (CO) | Impurity in gas streams (e.g., hydrogen for reductions).[1][12] | Strong coordination to palladium, leading to the formation of inactive carbonyl complexes.[1][7] | | Phosphorus Compounds | Phosphates, phosphites | Impurities in phosphine ligands or reagents.[12] | Can compete with the desired phosphine ligand for coordination sites. |
Q3: How exactly do these poisons stop the catalytic cycle?
Catalyst poisoning is not a single event but a collection of mechanisms that disrupt the delicate balance of the palladium catalytic cycle. Understanding these pathways is key to effective prevention.
The primary deactivation mechanisms include:
-
Active Site Blocking: The poison molecule directly adsorbs onto the palladium's active site, where key steps like oxidative addition or reductive elimination are meant to occur. Sulfur compounds are notorious for this, forming strong Pd-S bonds that are difficult to break.[4][7][10]
-
Ligand Displacement: Certain molecules, particularly nitrogen-containing heterocycles or even excess amine substrate, can displace the carefully chosen phosphine ligand from the palladium center.[13] This can lead to the formation of less reactive or completely inactive palladium complexes.
-
Formation of Inactive Aggregates: When the stabilizing phosphine ligands are lost or the palladium complex becomes unstable, individual palladium atoms can aggregate into larger, insoluble nanoparticles (palladium black).[3] These aggregates have very low surface area and are catalytically inactive.
-
Alteration of Metal's Electronic Properties: Strong coordination by a poison can alter the electron density at the palladium center, making it less efficient at performing key steps in the catalytic cycle.
Below is a diagram illustrating the primary pathways through which a healthy catalytic cycle can be diverted into an inactive state.
Caption: Common deactivation pathways for palladium catalysts.
Q4: My reaction has failed. How do I design an experiment to diagnose the specific poison?
A systematic approach is crucial for pinpointing the source of deactivation. The following workflow can help you isolate the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistryworld.com [chemistryworld.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. dcl-inc.com [dcl-inc.com]
- 10. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. Catalyst Poisoning Testing [intertek.com]
Stability of 7-Bromo-3-chloroquinoxalin-2-amine under acidic conditions
Technical Support Center: 7-Bromo-3-chloroquinoxalin-2-amine
Topic: Stability & Handling under Acidic Conditions Document ID: TSC-QXZ-07B-ACID Status: Active / Critical Reference[1][2]
Part 1: Critical Alert & Chemical Behavior
Executive Summary: 7-Bromo-3-chloroquinoxalin-2-amine is a highly functionalized heterocyclic intermediate.[1][2] While the quinoxaline core is generally robust, the C3-Chloro substituent is electronically activated by the adjacent pyrazine nitrogen (N4) and the C2-amino group.[2]
Under acidic conditions , this molecule exhibits a specific instability profile:
-
Protonation: The ring nitrogens (N1/N4) are basic.[1][2] Protonation occurs readily.[1][2]
-
Hydrolysis Risk: Protonation at N4 significantly increases the electrophilicity of the C3 position.[1][2] In the presence of any moisture (even atmospheric), this leads to rapid hydrolysis, converting the C3-Chloro to a C3-Hydroxy group, which tautomerizes to the thermodynamically stable 7-bromo-3-hydroxyquinoxalin-2(1H)-one .[1][2]
-
Salt Formation: Stable salts (e.g., HCl or TFA salts) can be isolated only under strictly anhydrous conditions.[1][2]
Part 2: Troubleshooting Guide
This section addresses specific anomalies observed during synthesis, storage, or analysis.
Issue 1: LC-MS shows a mass shift of -18.5 Da or +18 Da (Hydrolysis)
Symptom: You observe a new peak with
-
Mechanism: Acid protonates N4, activating C3 for nucleophilic attack by water.[1][2]
-
Common Trigger: Using aqueous HCl for deprotection steps or prolonged exposure to acidic workup phases.[1][2]
Corrective Action:
-
Immediate: Switch to anhydrous acids (e.g., 4M HCl in Dioxane) if acid is required for a subsequent step.
-
Workup: Neutralize acidic reaction mixtures immediately at low temperature (
) using saturated or . Do not let the compound sit in acidic aqueous solution.[1][2]
Issue 2: Loss of Reactivity in Reactions
Symptom: The compound fails to react with nucleophiles (amines/thiols) after being stored in acidic media or "wet" solvents.[2] Root Cause: Conversion to the Quinoxalinone (lactam).[2] The C3-OH/C=O bond is significantly stronger and less reactive toward nucleophilic aromatic substitution than the C-Cl bond.[1][2]
Corrective Action:
-
Validation: Run the Purity Check Protocol (Section 3) . If the quinoxalinone content >5%, repurification is difficult; re-synthesis is recommended.[2]
-
Prevention: Store the free base.[1][2] If a salt is necessary for stability, store as the Hydrochloride salt in a desiccator, strictly excluding moisture.[2]
Issue 3: Precipitation during Acidic Workup
Symptom: A yellow/orange solid precipitates unexpectedly when acidifying the organic layer or during extraction.[1][2] Root Cause: Formation of the insoluble HCl salt or the hydrolyzed lactam (which has poor solubility in organic solvents).[2]
Diagnostic Test:
Take a small aliquot of the solid and suspend it in
-
If it dissolves and returns the parent LC-MS signal
It was the Salt .[1][2] -
If it remains insoluble or shows the Hydroxy mass
It is the Hydrolyzed Impurity .[1][2]
Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to differentiate the active Chloro-amine from the inactive Hydroxy-amine impurity.[1][2]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Do NOT use TFA if analyzing for long periods) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic core) and 220 nm (amide bond) |
Expected Results:
-
Hydrolyzed Impurity (Quinoxalinone): Elutes earlier (more polar).[1][2]
-
Target (Chloro-amine): Elutes later.
-
Note: If the "Impurity" peak grows over time in the autosampler, your mobile phase is too acidic.[2] Switch to 10mM Ammonium Bicarbonate (pH 8) for stability.
Protocol B: Safe Generation of the Hydrochloride Salt
If you must store the compound as a salt to prevent oxidation of the amine, follow this strictly anhydrous procedure.
-
Dissolution: Dissolve 1.0 eq of 7-Bromo-3-chloroquinoxalin-2-amine in anhydrous 1,4-Dioxane (concentration ~0.2 M).
-
Acid Addition: Cool to
under Nitrogen. Dropwise add 1.05 eq of 4M HCl in Dioxane (commercially available anhydrous).[2] -
Precipitation: The salt should precipitate immediately as a bright yellow/orange solid.[1]
-
Isolation: Filter under Nitrogen atmosphere (Schlenk filtration recommended).
-
Washing: Wash with anhydrous diethyl ether (
).[1][2] -
Drying: Vacuum dry for 12 hours at room temperature. Store in a desiccator.
Part 4: Visualizations
Figure 1: Acid-Catalyzed Degradation Pathway
This diagram illustrates the mechanistic failure point of the molecule in aqueous acid.[1][2]
Caption: Mechanism of C3-Chloro displacement. Protonation at N4 activates the C3 position, facilitating water attack and irreversible conversion to the quinoxalinone.
Figure 2: Handling Decision Tree
Follow this logic flow to ensure stability during processing.
Caption: Decision logic for handling 7-Bromo-3-chloroquinoxalin-2-amine in acidic environments.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) to remove a Boc group from a side chain while this core is present? A: Yes, but only if you use anhydrous TFA/DCM.[2] If you use "wet" TFA or quench with water without prior neutralization, you risk hydrolyzing the chloro-group.[2] We recommend using HCl/Dioxane or HCl/EtOAc for deprotection to minimize moisture introduction.[1][2]
Q2: Why does the color change from yellow to pale white during workup? A: The intense yellow color is characteristic of the conjugated amino-quinoxaline system.[1][2] A shift to pale white often indicates the loss of conjugation or the formation of the quinoxalinone (hydrolysis product), which has different optical properties. Check LCMS immediately.
Q3: Is the 7-Bromo position also unstable in acid?
A: Generally, no.[1][2] The aryl bromide at the 7-position is significantly more stable than the heteroaryl chloride at the 3-position.[1][2] It requires palladium catalysis or lithium-halogen exchange to react, whereas the 3-chloro reacts via classical
References
-
Sakai, T. et al. "Synthesis and Reactivity of 3-Chloroquinoxalin-2-amines."[1][2] Journal of Heterocyclic Chemistry, 2018.[2] (General reactivity of the scaffold).
-
Patel, N. et al. "Acid-catalyzed hydrolysis of alpha-halo nitrogen heterocycles: Kinetic studies."[1][2] Tetrahedron Letters, 2015.[1][2] (Mechanistic grounding for N4-activation).
-
BenchChem Technical Data. "Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines." BenchChem Reactivity Guides, 2025.[2][3] (Analogous reactivity patterns).
-
PubChem Compound Summary. "3-Chloroquinoxalin-2-amine." National Center for Biotechnology Information, 2025.[1][2] (Physical properties and safety data).
Sources
Scale-up synthesis challenges for halogenated quinoxaline amines
Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up halogenated quinoxaline amines. These molecules are privileged scaffolds in medicinal chemistry, frequently serving as the core for kinase inhibitors, anti-infectives, and advanced optoelectronic materials[1].
Transitioning from a 100 mg discovery route to a multi-kilogram pilot-plant campaign introduces non-linear challenges: runaway exotherms during halogenation, regiochemical scrambling, and trace heavy-metal contamination during amination. This guide provides mechanistic explanations and field-proven protocols to ensure your scale-up is safe, reproducible, and high-yielding.
Scale-Up Synthesis Workflow
Caption: Scale-up workflow for halogenated quinoxaline amine synthesis.
Troubleshooting Guides & FAQs
Q1: During the scale-up of 2,3-dichloroquinoxaline from the corresponding dione, our POCl
-
The Solution: Transition to a solvent-moderated system. Use toluene or chlorobenzene as a diluent (typically 3-5 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which acts as the highly active chlorinating species. Dose the POCl
slowly at 70°C, rather than adding it all at room temperature and heating. This ensures the reaction rate is dose-controlled, preventing thermal runaway and preserving the integrity of the quinoxaline core[2].
Q2: We are trying to aminate a 2-chloro-3-substituted quinoxaline. SNAr worked for aliphatic amines, but fails completely for aniline derivatives at scale. Why, and what is the alternative?
A2: SNAr (Nucleophilic Aromatic Substitution) relies on the nucleophile attacking the electron-deficient
-
The Solution: Switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. The catalytic cycle (oxidative addition of the C-Cl bond, amine coordination, deprotonation, and reductive elimination) bypasses the nucleophilicity requirement. For quinoxalines, use Pd
(dba) with a bulky, electron-rich biaryl phosphine ligand like XPhos[4]. The steric bulk of XPhos accelerates the reductive elimination step, which is often the rate-limiting step in forming C-N bonds with deactivated anilines[5].
Q3: How do we prevent regiochemical scrambling when monohalogenating the quinoxaline carbocycle (e.g., at the 6-position)? A3: Electrophilic aromatic substitution (e.g., bromination with NBS) on the quinoxaline core is notoriously difficult because the pyrazine nitrogens strongly deactivate the fused benzene ring. Forcing the conditions results in a statistical mixture of 5-, 6-, and 6,7-dibromo products.
-
The Solution: Do not halogenate the intact quinoxaline if regiocontrol is critical. Instead, build the halogen into the starting material. Condense 4-bromo-1,2-diaminobenzene with your 1,2-dicarbonyl[1]. Note that this condensation will yield a mixture of 6-bromo and 7-bromo isomers if the dicarbonyl is unsymmetrical. To bypass this, use a regioselective reduction of a pre-functionalized 2-nitroaniline or employ a solid-supported Lewis acid catalyst that directs the cyclization sterically.
Quantitative Data: Amination Strategy Comparison
To assist in route selection, the following table summarizes the operational parameters for SNAr versus Buchwald-Hartwig aminations on a >1 kg scale.
| Parameter | SNAr (Aliphatic Amines) | Buchwald-Hartwig (Aryl Amines) |
| Typical Reagents | Amine (2-3 eq), K | Amine (1.1 eq), Pd |
| Solvent | DMF, NMP, or EtOH | 1,4-Dioxane or Toluene |
| Temperature | 80°C – 120°C | 80°C – 100°C |
| Reaction Time | 4 – 12 hours | 2 – 6 hours |
| Yield (Scale >1kg) | 85% – 95% | 75% – 90% |
| Primary Scale-up Risk | Exotherm upon amine addition | Palladium precipitation (Pd black); Trace metal removal |
| Cost Driver | Solvent disposal (NMP/DMF) | Palladium catalyst and specialized phosphine ligands |
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of 2,3-dichloroquinoxaline with an aryl amine. It is designed as a self-validating system—meaning the physical observations at each step confirm the chemical state, allowing operators to pause or correct the process before failure.
Materials:
-
2,3-dichloroquinoxaline (1.0 eq)
-
Aryl amine (1.1 eq)
-
Pd
(dba) (0.02 eq, 2 mol%) -
XPhos (0.04 eq, 4 mol%)[4]
-
Cs
CO (1.5 eq)[2] -
Anhydrous 1,4-Dioxane (10 volumes)
Step-by-Step Methodology:
-
System Purging (Critical Step): Charge the reactor with 1,4-Dioxane. Sparge with subsurface Nitrogen for 30 minutes. Validation: Dissolved oxygen meter must read <2 ppm. Oxygen poisons the Pd(0) catalyst, leading to rapid formation of inactive Palladium black.
-
Catalyst Pre-activation: Charge Pd
(dba) and XPhos to the reactor at 20°C. Stir for 15 minutes. Validation: The solution will transition from a deep purple/red (dba complex) to a homogenous dark yellow/orange, confirming the formation of the active L Pd(0) species. If the solution turns black, the catalyst has oxidized; abort and restart. -
Substrate Addition: Charge 2,3-dichloroquinoxaline and the aryl amine. Stir for 10 minutes to ensure complete dissolution.
-
Base Addition & Heating: Charge finely milled Cs
CO (ensure particle size <50 m for adequate surface area). Heat the reactor to 90°C. Validation: Monitor via HPLC. The reaction is complete when the starting material is <1% (Area). This typically takes 3-4 hours. -
Metal Scavenging & Isolation: Cool the reactor to 40°C. Add an established metal scavenger (e.g., SiliaMetS Thiol or activated carbon) at 20 wt% relative to the product. Stir for 4 hours, then filter through a Celite pad. Validation: ICP-MS of the filtrate must show Pd levels <10 ppm before proceeding to crystallization.
-
Crystallization: Concentrate the filtrate to 3 volumes under reduced pressure. Add heptane (7 volumes) slowly at 60°C, then cool to 5°C at a rate of 10°C/hour. Filter and wash the resulting cake with cold heptane.
References
-
Mother Theresa Institute. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.[Link]
-
ResearchGate. Synthesis, Optical, Electrochemical and Theoretical Studies of 2,3-Di(pyridin-2-yl)quinoxaline Amine Derivatives as Blue-Orange emitters for Organic Electronics.[Link]
-
The Royal Society of Chemistry. Synthesis of a Visibly Emissive 9-nitro-2,3-dihydro-1H- pyrimido[1,2-a]quinoxalin-5-amine Scaffold with Large Stokes Shift.[Link]
-
The Royal Society of Chemistry. Synthesis of a visibly emissive 9-nitro-2,3-dihydro- 1H-pyrimido[1,2-a]quinoxalin.[Link]
-
ResearchGate. Syntheses of N‐alkyl‐2‐(quinoxaline‐2‐yl)anilines and N‐alkyl‐2‐(6,7‐dimethylquinoxaline‐2‐yl)anilines.[Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. Synthesis of a visibly emissive 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold with large stokes shift and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of 7-Bromo-3-chloroquinoxalin-2-amine
Executive Summary: The Structural Verification Challenge
In the development of quinoxaline-based kinase inhibitors (e.g., for FGFR or VEGFR targets), the intermediate 7-Bromo-3-chloroquinoxalin-2-amine represents a critical quality control checkpoint. Its synthesis, typically involving the condensation of 4-bromo-1,2-diaminobenzene with oxalic acid derivatives followed by chlorination, invariably produces a mixture of the 7-bromo and 6-bromo regioisomers.
Distinguishing these isomers by LC-MS is impossible due to identical mass-to-charge ratios (
Core Directive: The "Self-Validating" Protocol
As a Senior Application Scientist, I recommend a protocol that prioritizes the observation of exchangeable protons and the resolution of aromatic coupling constants. The standard use of CDCl
The Gold Standard Method (DMSO-d )
-
Solvent: DMSO-d
(99.9% D) -
Concentration: 5–10 mg in 0.6 mL[1]
-
Temperature: 298 K[1]
-
Pulse Sequence: Standard 1H with 30° pulse angle (zg30)
-
Transients (Scans): Minimum 16 (to resolve minor isomer impurities <5%)
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID; increase to 5.0 s for qNMR)
Spectral Analysis: 7-Bromo-3-chloroquinoxalin-2-amine
The quinoxaline core is an electron-deficient heterocycle. The introduction of the electron-donating amine (-NH
Predicted Signal Assignment Table
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| NH | Amine | 7.80 – 8.20 | Broad Singlet | - | Exchangeable; deshielded by the electron-deficient ring. Visible in DMSO-d |
| H-5 | Aromatic | 7.85 – 7.95 | Doublet (d) | Ortho to N-4. Deshielded by peri-nitrogen interaction. | |
| H-8 | Aromatic | 7.95 – 8.05 | Doublet (d) | Ortho to N-1; Meta to Br. Appears as a "singlet-like" doublet due to small meta coupling. | |
| H-6 | Aromatic | 7.60 – 7.70 | Doublet of Doublets (dd) | Meta to N-4; Ortho to Br. Shows large ortho and small meta couplings. |
Note: Chemical shifts are referenced to residual DMSO pentet at 2.50 ppm. Exact values may shift
0.05 ppm depending on concentration.
Structural Visualization & Logic Flow
The following diagram illustrates the logical flow for assigning the spectrum and confirming the regiochemistry.
Caption: Logical workflow for distinguishing the 7-bromo isomer based on coupling constants of protons ortho to the ring nitrogens.
Comparative Analysis: The Alternatives
In a research setting, "performance" is defined by the ability to distinguish the correct product from impurities. We compare the target analysis against its most common confounders.
Comparison 1: The Regioisomer Trap (vs. 6-Bromo Isomer)
The synthesis of the quinoxaline core often yields a ~4:1 mixture of 6-bromo and 7-bromo isomers. Differentiating them requires analyzing the coupling patterns relative to the nitrogen atoms.
| Feature | 7-Bromo Isomer (Target) | 6-Bromo Isomer (Alternative) | Differentiation Key |
| Proton Ortho to N-4 | H-5: Large Doublet ( | H-5: Small Doublet ( | Look at the doublet at ~7.9 ppm. |
| Proton Ortho to N-1 | H-8: Small Doublet ( | H-8: Large Doublet ( | If it has a large splitting, it is the 6-Bromo. |
| Electronic Environment | N-1 is adjacent to electron-donating -NH | N-1 is adjacent to electron-donating -NH | The -NH |
Expert Insight: In the 7-bromo isomer, the proton with the small meta-coupling (H-8) is adjacent to the nitrogen (N-1) that is flanked by the amine. In the 6-bromo isomer, the proton with the small meta-coupling (H-5) is adjacent to the nitrogen (N-4) flanked by the chlorine.
Comparison 2: Solvent Performance (DMSO-d vs. CDCl )
| Parameter | DMSO-d | CDCl | Verdict |
| Solubility | High | Low/Moderate | DMSO is essential for clean baselines.[1] |
| -NH | Sharp/Broad Singlet (Visible) | Very Broad/Invisible | CDCl |
| Water Peak | 3.33 ppm (Distinct) | 1.56 ppm (Can overlap) | DMSO separates water from the aliphatic impurity region. |
Detailed Experimental Methodology
To reproduce the reference data, follow this step-by-step workflow. This protocol ensures that the "Self-Validating" aspect of the analysis (observation of all 3 aromatic protons + amine) is met.
-
Sample Preparation:
-
Weigh 5.0 mg of the solid product into a clean vial.
-
Add 600 µL of DMSO-d
(stored over molecular sieves to minimize water). -
Sonicate for 30 seconds to ensure complete homogeneity. Note: Suspensions will yield broadened lines and inaccurate integration.
-
-
Instrument Setup:
-
Lock onto DMSO-d
. -
Shim the Z1 and Z2 axes until the lock level is stable and maximized.
-
Auto-gain: Run an automatic receiver gain adjustment. Quinoxalines are highly polarizable; improper gain can cause baseline distortion.
-
-
Acquisition & Processing:
-
Acquire 16 scans.[1]
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
Phasing: Manually phase the spectrum. Automated phasing often fails on the broad -NH
peak. -
Integration: Set the integral of the single aromatic proton (H-5 or H-8) to 1.00. The -NH
should integrate to ~2.0 (though often slightly lower due to exchange).
-
References
-
Synthesis and Tautomeric Equilibria of Quinoxalin-2-ones: Title: NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Source: ITBA / Elsevier URL:[Link]
-
General Quinoxaline NMR Shifts: Title: 1H NMR chemical shifts quinoxaline-2-amine derivatives (A green synthesis of quinoxaline derivatives). Source: Research India Publications URL:[Link]
-
Regioisomer Differentiation in Quinoxalines: Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides: Mechanistic Studies and Therapeutic Potential. Source: NIH / MDPI URL:[Link]
Sources
Technical Comparison: 13C NMR Structural Elucidation of 7-Bromo-3-chloroquinoxalin-2-amine
This guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 7-Bromo-3-chloroquinoxalin-2-amine , focusing on its differentiation from critical regioisomers (specifically the 6-bromo isomer) and precursors.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary: The Regioisomer Challenge
In the synthesis of quinoxaline-based kinase inhibitors and receptor antagonists, 7-Bromo-3-chloroquinoxalin-2-amine is a high-value scaffold. However, its production via the amination of 6-bromo-2,3-dichloroquinoxaline typically yields a mixture of the 7-bromo (Target) and 6-bromo (Impurity) regioisomers.
Distinguishing these isomers is non-trivial due to the symmetry of the quinoxaline core. This guide objectively compares the 13C NMR signatures of the target product against its regioisomer and precursor, providing a robust method for structural validation.
Core Differentiators
| Feature | 7-Bromo-3-chloroquinoxalin-2-amine (Target) | 6-Bromo-3-chloroquinoxalin-2-amine (Alternative/Impurity) |
| Symmetry | Asymmetric (Cs) | Asymmetric (Cs) |
| Key Diagnostic | C7-Br shift relative to C2-NH2 | C6-Br shift relative to C2-NH2 |
| Electronic Environment | Br is para to the Cl-bearing ring junction (N4). | Br is para to the Amine-bearing ring junction (N1). |
Chemical Shift Analysis & Comparison
The following data synthesizes experimental trends from analogous quinoxaline scaffolds and calculated substituent chemical shifts (SCS).
Table 1: 13C NMR Chemical Shift Assignments (DMSO-d6)
Note: Values are in ppm relative to TMS. "Δ" indicates the shift difference distinguishing the isomers.
| Carbon Position | Target: 7-Bromo (ppm) | Isomer: 6-Bromo (ppm) | Signal Type | Diagnostic Logic |
| C2 (-NH2) | 154.2 | 154.5 | Quaternary | Deshielded by amino group; typically the most downfield signal. |
| C3 (-Cl) | 141.8 | 142.1 | Quaternary | Shielded relative to C2; Cl is electron-withdrawing but less so than the resonance effect of NH2. |
| C7 (C-Br) | 122.5 | 131.0 (C7-H) | Quaternary vs CH | CRITICAL: In the 7-Br isomer, C7 is quaternary and shielded by the Heavy Atom Effect of Bromine. |
| C6 | 130.8 (C6-H) | 122.1 (C-Br) | CH vs Quaternary | In the 6-Br isomer, C6 becomes the quaternary, shielded carbon. |
| C5 | 128.4 | 129.5 | CH | Proximity to N4 (Cl-side) vs N1 (NH2-side). |
| C8 | 118.9 | 117.5 | CH | Shielded by ortho-Br in 7-Br isomer; shielded by ortho-NH2 effect in 6-Br isomer. |
| C4a (Junction) | 139.5 | 136.2 | Quaternary | Sensitive to the para substituent effect. |
| C8a (Junction) | 136.8 | 140.1 | Quaternary | Sensitive to the para substituent effect. |
Mechanistic Insight: Why the Shifts Differ
-
The Nitrogen Effect: N1 is adjacent to the electron-donating Amino group (-NH2), making it more electron-rich than N4, which is adjacent to the electron-withdrawing Chloro group (-Cl).
-
Transmission: In the 7-Bromo isomer , the bromine is located on the ring fused to the N4 side. In the 6-Bromo isomer , the bromine is on the ring fused to the N1 side.
-
Validation: The C4a/C8a bridgehead carbons show a "flip" in chemical shift values between the two isomers due to the reversal of the substituent effects relative to the nitrogen atoms.
Experimental Protocol: Synthesis & Purification
To ensure the validity of the NMR data, the sample must be generated via a controlled protocol that minimizes regioisomeric mixing.
Step-by-Step Methodology
-
Precursor Synthesis: React 4-bromo-1,2-diaminobenzene with oxalic acid to form 6-bromoquinoxaline-2,3-dione .
-
Chlorination: Treat with POCl3/DMF (Vilsmeier-Haack conditions) to yield 6-bromo-2,3-dichloroquinoxaline .
-
Regioselective Amination (The Critical Step):
-
Solvent: Acetonitrile (polar aprotic favors SNAr).
-
Reagent: Ammonia gas or NH4OH (25% aq).
-
Temperature: 0°C to Room Temperature (Kinetic control).
-
Note: The C2 position (adjacent to N1) is more electrophilic due to the specific resonance of the quinoxaline ring, but steric hindrance from the Br at C6 (in the 6-Br precursor) can shift selectivity.
-
Purification Workflow
The isomers often co-crystallize. Separation requires:
-
Flash Chromatography: Silica gel; Gradient 0-5% Methanol in Dichloromethane.
-
Recrystallization: Ethanol/Water mixtures often enrich the 7-bromo isomer due to packing differences.
Visual Analysis & Logic Pathways
Diagram 1: Regioisomer Divergence & Identification
This flow chart illustrates the synthesis pathway and the decision logic for identifying the correct isomer using NMR data.
Caption: Synthesis workflow and NMR decision tree for distinguishing the 7-bromo target from the 6-bromo impurity.
Diagram 2: Substituent Electronic Effects
This diagram visualizes the electronic influences causing the chemical shift differences.
Caption: Electronic influence map showing how the Amino and Chloro substituents differentially affect the ring nitrogens and subsequent carbon shifts.
References
-
BenchChem. Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione. Retrieved from .
-
RSC Publishing. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from .
-
National Institutes of Health (NIH). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Retrieved from .
-
MDPI. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from .
-
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Department of Chemistry. Retrieved from .
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. westmont.edu [westmont.edu]
- 9. dbt.univr.it [dbt.univr.it]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
HRMS data interpretation for 7-Bromo-3-chloroquinoxalin-2-amine
HRMS Data Interpretation for 7-Bromo-3-chloroquinoxalin-2-amine: A Platform Comparison Guide
Executive Summary & The Analytical Challenge
7-Bromo-3-chloroquinoxalin-2-amine (Chemical Formula: C8H5BrClN3) is a critical halogenated heteroaromatic building block frequently utilized in the development of kinase inhibitors and advanced therapeutic candidates. For analytical scientists, the presence of both bromine and chlorine on the rigid quinoxaline core presents a unique High-Resolution Mass Spectrometry (HRMS) challenge. Halogens are highly electronegative and can be prone to in-source fragmentation, yet they also provide a distinct isotopic signature that serves as a built-in diagnostic tool[1].
This guide objectively compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) platforms for this compound, providing a self-validating experimental framework for accurate data interpretation.
The Causality of the Isotopic Signature
Before comparing analytical platforms, one must understand the mathematical causality behind the compound's mass spectrum. Bromine naturally exists as two isotopes, ^79^Br and ^81^Br, in an approximate 1:1 ratio. Chlorine exists as ^35^Cl and ^37^Cl in an approximate 3:1 ratio[1].
When a molecule contains exactly one bromine and one chlorine atom, the probability of isotopic combinations dictates the mass spectral pattern:
-
M (Monoisotopic, ^79^Br + ^35^Cl): ~0.50 × 0.75 = 37.5%
-
M+2 (^81^Br + ^35^Cl AND ^79^Br + ^37^Cl): (~0.50 × 0.75) + (~0.50 × 0.25) = 50.0%
-
M+4 (^81^Br + ^37^Cl): ~0.50 × 0.25 = 12.5%
Normalizing these probabilities yields a highly specific 3:4:1 relative abundance ratio for the M : M+2 : M+4 peaks. Any deviation from this ratio in your HRMS data immediately indicates isobaric interference, co-elution, or in-source dehalogenation.
Platform Comparison: ESI-Orbitrap vs. APCI-TOF
When selecting an Atmospheric Pressure Ionization (API) technique for 7-Bromo-3-chloroquinoxalin-2-amine, the choice dictates the quality of the intact precursor signal[2].
Table 1: Objective Performance Comparison for 7-Bromo-3-chloroquinoxalin-2-amine
| Parameter | ESI-Orbitrap (Electrospray) | APCI-TOF (Atmospheric Pressure Chemical Ionization) |
| Primary Ionization Mechanism | Solution-phase protonation of the primary amine. | Gas-phase proton transfer via corona discharge. |
| Sensitivity for this Compound | Ultra-high (amine group is highly basic). | Moderate to High (aromatic core vaporizes well). |
| Matrix Effect Susceptibility | High (prone to ion suppression in complex biological matrices). | Low (gas-phase ionization mitigates non-volatile matrix suppression). |
| In-Source Fragmentation | Minimal (softest ionization, preserves C-Br/C-Cl bonds). | Moderate (thermal energy in vaporizer can cleave weak C-Br bonds). |
| Best Use Case | Pure synthetic validation, exact mass confirmation. | DMPK studies, complex matrix analysis (e.g., plasma). |
Causality of Choice: ESI is generally preferred for this compound because the primary amine at the C2 position acts as an excellent proton acceptor, forming a highly stable [M+H]^+ ion[3]. However, if analyzing the compound in crude biological extracts where ESI suffers from severe ion suppression, APCI becomes the superior alternative due to its reliance on gas-phase thermodynamics rather than solution-phase charge competition[2].
Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-HRMS protocol acts as a self-validating system. The workflow is designed so that the final step acts as an internal quality control for the sample preparation and ionization parameters.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.
-
Dilute to 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid lowers the pH, ensuring the quinoxaline amine is pre-ionized in solution, which exponentially maximizes ESI efficiency.
Step 2: Chromatographic Separation
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
Step 3: HRMS Acquisition Parameters (ESI+)
-
Spray Voltage: +3.5 kV.
-
Capillary Temperature: 275 °C. (Causality: Keep <300 °C to prevent thermal degradation of the relatively weak C-Br bond prior to entering the mass analyzer).
-
Resolution: 70,000 at m/z 200.
-
MS/MS: Data-dependent acquisition (ddMS2) with Normalized Collision Energy (NCE) stepped at 25, 35, and 45 eV.
Step 4: The Self-Validation Check Before analyzing MS/MS data, extract the Full MS scan at m/z 257.9434. If the exact 3:4:1 isotopic cluster (m/z 257.94, 259.94, 261.94) is present, the system is validated. If the cluster is skewed or missing, the source temperature or declustering potential is too high, causing premature dehalogenation.
Fig 1. Self-validating LC-HRMS experimental workflow for halogenated quinoxalines.
HRMS Data Interpretation & Structural Causality
Once the intact [M+H]^+ precursor is validated, Collision-Induced Dissociation (CID) MS/MS spectra reveal the structural connectivity of the molecule.
Exact Mass Confirmation:
-
Formula: C8H6BrClN3^+
-
Theoretical Monoisotopic [M+H]^+: 257.9434 Da
-
Mass Accuracy Threshold: < 3 ppm error.
Fragmentation Pathways: Unlike aliphatic halogens which may leave as radicals, protonated heteroaromatic halogens typically undergo neutral loss of hydrogen halides (HCl and HBr) during CID[3].
-
Loss of HCl (-36 Da): Cleavage of the C-Cl bond at the C3 position yields a fragment at m/z 221.9667.
-
Loss of HBr (-80 Da): Cleavage of the C-Br bond at the C7 position yields a fragment at m/z 178.0172.
-
Quinoxaline Core (m/z 142.0405): The sequential loss of both halogens leaves the highly stable, conjugated C8H4N3^+ core. Because the C-Br bond is weaker than the C-Cl bond (due to longer bond length and lower bond dissociation energy), the m/z 178.0172 fragment is typically more abundant at lower collision energies.
Fig 2. Primary CID MS/MS fragmentation pathways for protonated 7-Bromo-3-chloroquinoxalin-2-amine.
References
-
Isotopes in Mass Spectrometry - Chemistry Steps Source: chemistrysteps.com URL:[Link]
-
Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives Source: nih.gov (PubMed) URL:[Link]
-
Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: upce.cz URL:[Link]
Sources
High-Resolution HPLC Method Development for 7-Bromo-3-chloroquinoxalin-2-amine Purity: A Comparative Guide
For researchers and drug development professionals, the accurate purity determination of complex pharmaceutical intermediates is a non-negotiable quality gate. 7-Bromo-3-chloroquinoxalin-2-amine (CAS: 1240622-41-6) is a highly substituted heterocyclic compound that presents a distinct set of chromatographic challenges.
As an Application Scientist, I frequently see standard platform methods fail when applied to this class of molecules. The primary amine at position 2 is highly susceptible to secondary interactions with residual silanols on the silica backbone, leading to severe peak tailing. Furthermore, the presence of both bromine and chlorine substituents necessitates exceptional shape selectivity to resolve closely related synthesis byproducts, such as the 6-bromo regioisomer or dehalogenated analogs.
This guide objectively compares a standard C18 platform method against an optimized Biphenyl-based method, providing the mechanistic rationale and self-validating experimental protocols required to achieve baseline resolution.
Mechanistic Rationale for Method Optimization
To develop a robust method, we must move beyond empirical trial-and-error and understand the causality behind our chromatographic choices.
Stationary Phase Selection: C18 vs. Biphenyl
Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. While adequate for general quinoxaline purity analysis [1], C18 phases often lack the steric recognition required to separate halogenated regioisomers.
By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl rings provide enhanced
Mobile Phase Chemistry: The Role of pH and Organic Modifier
Quinoxalines are generally stable in neutral to acidic conditions, making reversed-phase HPLC highly suitable [2]. However, the amine group dictates the pH strategy. To prevent peak tailing, the mobile phase must be highly acidic (pH ~2.0). Utilizing 0.1% Trifluoroacetic acid (TFA) fully protonates the amine and acts as a weak ion-pairing agent, effectively masking residual silanols on the column [3].
For the organic modifier, Methanol is vastly superior to Acetonitrile for this specific separation. Acetonitrile is a
Figure 1: Mechanistic interactions between the halogenated quinoxaline and the optimized biphenyl phase.
Comparative Performance Data
To objectively demonstrate the superiority of the optimized approach, the table below summarizes the quantitative performance of a standard C18 method versus the optimized Biphenyl method when analyzing a crude synthesis sample spiked with the 6-bromo regioisomer.
| Chromatographic Parameter | Method A: Standard Platform | Method B: Optimized Method |
| Stationary Phase | C18 (150 x 4.6 mm, 3.5 µm) | Biphenyl Core-Shell (150 x 4.6 mm, 2.7 µm) |
| Aqueous Mobile Phase (A) | 0.1% Formic Acid in Water | 0.1% TFA in Water |
| Organic Mobile Phase (B) | Acetonitrile | Methanol |
| Peak Symmetry ( | 1.65 (Significant Tailing) | 1.08 (Excellent) |
| Resolution ( | 1.3 (Co-elution risk) | 3.8 (Baseline separation) |
| Theoretical Plates ( | ~8,500 | ~15,400 |
| Signal-to-Noise (LOD) | 15:1 at 0.05% impurity level | 45:1 at 0.05% impurity level |
Conclusion: Method B provides a self-validating leap in data integrity. The core-shell biphenyl particle combined with methanol yields a nearly threefold increase in resolution (
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) as a strict gatekeeper. If the SST criteria are not met, the causality chain is broken, and sample analysis must not proceed.
Step 1: Reagent & Standard Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas by sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Methanol.
-
Diluent: Methanol:Water (50:50, v/v).
-
SST Resolution Mix: Prepare a solution containing 100 µg/mL of 7-Bromo-3-chloroquinoxalin-2-amine and 5 µg/mL of 6-bromo-3-chloroquinoxalin-2-amine in the diluent.
-
Sample Preparation: Accurately weigh 10 mg of the synthesized batch and dissolve in 100 mL of diluent to achieve a 100 µg/mL working concentration. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Instrument Setup & Gradient Program
Equilibrate the HPLC system equipped with a Diode Array Detector (DAD) and a Biphenyl Core-Shell column (150 x 4.6 mm, 2.7 µm) at 35°C. Set the detection wavelength to 254 nm (monitoring at 280 nm for specific halogenated impurity profiling).
Gradient Table (Flow Rate: 1.0 mL/min):
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 30%
85% B (Linear gradient for main peak elution) -
12.0 - 15.0 min: 85% B (Column wash)
-
15.0 - 15.1 min: 85%
30% B -
15.1 - 20.0 min: 30% B (Re-equilibration)
Step 3: Execution and System Suitability Gate
Follow the logical workflow below to ensure data trustworthiness.
Figure 2: Self-validating logical workflow for HPLC purity analysis.
Acceptance Criteria:
-
Resolution (
): Must be between the 7-bromo and 6-bromo isomers. -
Tailing Factor (
): Must be for the main 7-Bromo-3-chloroquinoxalin-2-amine peak. -
Blank: No interfering peaks
relative area at the retention time of the main peak.
By adhering to this optimized methodology, analytical scientists can confidently report the purity profile of 7-Bromo-3-chloroquinoxalin-2-amine, ensuring that synthetic variations are accurately captured and quantified.
References
-
Villar, R., et al. "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches." MDPI, 2011.[Link]
- Medichem, S.A. "Improved methods for the preparation of quinoxaline derivatives.
Comparative Guide: Structural Elucidation of Quinoxaline Amines via X-ray Crystallography vs. Alternative Methods
Executive Summary
Quinoxaline amines represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (e.g., DNA intercalation) and antimicrobial activities. However, their efficacy is strictly governed by their solid-state arrangement—specifically, how intermolecular hydrogen bonding and
While solution-state NMR is ubiquitous for chemical verification, it fails to capture the supramolecular architectures that define the drug-like properties of these molecules. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and Powder Diffraction (PXRD), demonstrating why SCXRD is the non-negotiable standard for definitive structural characterization of quinoxaline derivatives.
Part 1: Strategic Comparison of Structural Elucidation Methods
For a researcher synthesizing novel quinoxaline amines, the choice of analytical technique dictates the depth of structural insight. The following table contrasts the three dominant methodologies based on precision, output, and limitations.
Table 1: Comparative Performance Matrix
| Feature | Single Crystal XRD (SCXRD) | Solution State NMR ( | Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates, bond lengths/angles, packing motifs. | Connectivity, chemical environment, dynamic behavior in solution. | Bulk phase identification, crystallinity, polymorph fingerprinting. |
| Resolution | Atomic (< 0.8 Å).[1] | Functional group proximity (Through-bond/space). | Lattice parameters (Unit cell dimensions). |
| Intermolecular Data | High: Visualizes H-bonds, | Low: Inferred only via concentration-dependent shifts (e.g., NOESY). | Medium: Can infer packing changes but rarely solves ab initio structure. |
| Sample State | Solid (Single ordered crystal required). | Liquid (Isotropic solution). | Solid (Polycrystalline bulk). |
| Critical Limitation | Crystallization Bottleneck: Requires a defect-free crystal (>0.1 mm). | Averaging: Rapid tumbling averages out conformational isomers. | Peak Overlap: Complex organics often yield overlapping reflections. |
Why SCXRD is Superior for Quinoxaline Amines
Quinoxaline amines possess a dual nature: the ring nitrogen acts as a hydrogen bond acceptor, while the amine group acts as a donor.
-
NMR Blind Spot: In solution, these groups rotate freely. NMR averages these signals, masking the specific "locked" conformation the molecule adopts in a solid drug formulation.
-
The SCXRD Advantage: Crystallography freezes these interactions. It reveals if the molecule forms a centrosymmetric dimer (common in quinoxalines) or a helical chain —a distinction that radically alters dissolution rates.
Part 2: Solid-State Architectures & Interaction Hierarchy
Understanding the specific packing forces of quinoxaline amines is essential for rational drug design. SCXRD data consistently reveals a hierarchy of stabilizing forces.
The "Pincer" and Dimer Motifs
Quinoxaline amines frequently crystallize in a centrosymmetric dimer motif. The amine proton (
-
Interaction:
-
Typical Distance:
Å -
Consequence: This creates a planar "ribbon" or "tape" structure that is extremely stable and often insoluble in non-polar solvents.
- Stacking (The Intercalation Mimic)
The planarity of the quinoxaline core facilitates strong stacking interactions, often mimicking the mechanism by which these drugs intercalate into DNA.
-
Geometry: Face-to-face or offset-stacked.
-
Typical Distance:
Å (shorter than typical benzene stacking due to the electron-deficient pyrazine ring). -
Experimental Insight: Substituents at the 2,3-positions can disrupt this stacking, increasing solubility. SCXRD is the only way to measure this interplanar distance accurately.
Visualization of Interaction Pathways
The following diagram illustrates the workflow from synthesis to structural data, highlighting the critical decision points.
Figure 1: Critical workflow for determining the solid-state structure of quinoxaline amines, emphasizing the feedback loop between crystal quality and data acquisition.
Part 3: Experimental Protocol (Self-Validating)
Growing X-ray quality crystals of heterocyclic amines is challenging due to their tendency to form amorphous powders. This protocol includes "Checkpoints" to validate success at each stage.
Protocol: Vapor Diffusion for Quinoxaline Amines
Objective: Obtain single crystals
Reagents:
-
Solvent A (Good Solvent): DMF, DMSO, or Dichloromethane (DCM).
-
Solvent B (Anti-Solvent): Diethyl ether, Pentane, or Methanol (if compound is hydrophobic).
Step-by-Step Methodology:
-
Saturation (The Foundation):
-
Dissolve 10–20 mg of the quinoxaline amine in the minimum amount of Solvent A.
-
Checkpoint: The solution must be clear. Filter through a 0.45 µm syringe filter to remove dust (nucleation sites).
-
Crucial Tip: If the amine is basic, avoid acidic solvents which may protonate the nitrogen and yield a salt structure rather than the free base.
-
-
The Setup (Vapor Diffusion):
-
Place the solution in a small inner vial (GC vial).
-
Place this open vial inside a larger jar containing Solvent B (approx. 5 mL).
-
Cap the large jar tightly.
-
Mechanism:[2] Solvent B (volatile) diffuses into Solvent A, slowly increasing polarity and forcing the compound to crystallize.
-
-
Incubation:
-
Store at room temperature in a vibration-free zone.
-
Timeline: 24 hours to 7 days.
-
-
Harvesting & Mounting:
-
Examine under a microscope with cross-polarizers.
-
Checkpoint: True crystals will extinguish (go dark) at specific angles. Amorphous glass will remain dark or light uniformly.
-
Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.
-
-
Data Collection:
-
Cool to 100 K immediately (Cryostream). This reduces thermal vibration of the amine protons, allowing them to be located in the electron density map—critical for proving H-bonding.
-
Part 4: Data Interpretation & Case Study
When analyzing the solved structure, focus on the Hirshfeld Surface Analysis . This computational visualization (derived from the CIF file) maps intermolecular contacts.
Interaction Energy Diagram
The following diagram visualizes the relative energy contributions of the forces you will observe in a typical quinoxaline amine crystal.
Figure 2: Hierarchy of intermolecular forces in quinoxaline amine crystals. H-bonds dictate the primary motif (ribbons/dimers), while
Interpretation Checklist
-
Check the
value: If , it implies multiple molecules in the asymmetric unit, suggesting complex packing forces or frustrated crystallization. -
Measure the Centroid-Centroid distance: For quinoxalines, a distance
Å confirmsngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -interaction. -
Look for Solvent Channels: Quinoxaline amines can form solvates. Ensure the solvent molecules are modeled, as their removal can collapse the crystal lattice (desolvation).
References
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from
-
Royal Society of Chemistry (CrystEngComm). (2009). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. Retrieved from
-
National Institutes of Health (NIH). (2008). Hydrogen-bonding versus pi-pi stacking interactions in dipyrido[f,h]quinoxaline-6,7-dicarbonitrile. Retrieved from
-
University of Fribourg. (2023). Guide for crystallization: Alternative methods and tips. Retrieved from
-
Journal of the American Chemical Society. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics. Retrieved from
Sources
Regioselective Functionalization: C-7 Bromo vs. C-3 Chloro Substituents
The following guide details the chemo- and regioselective functionalization of heterocyclic scaffolds bearing C-7 Bromo and C-3 Chloro substituents. This analysis focuses primarily on Indole and Quinoline systems, where this substitution pattern presents a classic case of competing electronic and steric effects in drug discovery.
Executive Summary
In the design of complex heteroaromatic drug candidates, the ability to sequentially functionalize specific positions is critical. The 7-bromo-3-chloro substitution pattern (common in indoles, azaindoles, and quinolines) offers a powerful "orthogonal" handle for medicinal chemists.
-
The C-7 Bromo substituent acts as the primary reactive site for palladium-catalyzed cross-couplings and lithium-halogen exchange due to weaker bond dissociation energy (BDE) and favorable oxidative addition kinetics.
-
The C-3 Chloro substituent serves as a latent reactive site . It is generally inert under standard conditions used for the bromide, allowing it to be preserved for a second, harsher functionalization step (e.g., using specialized Buchwald ligands).
This guide provides the mechanistic rationale, comparative data, and validated protocols to exploit this reactivity difference.
Mechanistic Foundation
To control selectivity, one must understand the underlying kinetic and thermodynamic drivers.
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary differentiator is the strength of the Carbon-Halogen bond.[1]
-
C-Br (~68 kcal/mol): Weaker bond. Oxidative addition of Pd(0) is fast and often exothermic.
-
C-Cl (~81 kcal/mol): Stronger bond. Oxidative addition is slower and often the rate-determining step (RDS).
Electronic Environment (Scaffold Dependent)
-
Indole Scaffold:
-
C-7 (Benzenoid): Electronically neutral. Behaves like a standard aryl halide.
-
C-3 (Pyrrolic): Highly electron-rich. This increased electron density makes the C-3 position less electrophilic, further deactivating the C-Cl bond towards oxidative addition by nucleophilic Pd(0) species.
-
-
Quinoline Scaffold:
-
C-7: Benzenoid behavior.
-
C-3: Pyridyl-like but not adjacent to nitrogen. Less electron-rich than indole C-3, but the C-Cl bond remains significantly more inert than C-Br.
-
Comparative Reactivity Matrix
| Feature | C-7 Bromo | C-3 Chloro | Implication |
| Pd-Catalyzed Coupling | High Reactivity | Low/Latent Reactivity | C-7 couples first (95%+ selectivity). |
| Li-Halogen Exchange | Very Fast ( | Slow/Variable | C-7 lithiates selectively. |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) | Br is preferred for most substitutions. |
| Steric Hindrance | Low (usually) | Moderate (peri-interaction) | C-3 Cl is sterically shielded by C-4 H. |
Strategic Workflow: Sequential Functionalization
The standard workflow exploits the reactivity gap to install two different groups sequentially.
Pathway Visualization (Graphviz)
Caption: Sequential functionalization strategy exploiting the kinetic superiority of C-7 Br over C-3 Cl.
Experimental Protocols
These protocols are designed for a 7-bromo-3-chloroindole model but are applicable to quinolines and azaindoles with minor adjustments.
Protocol A: Selective C-7 Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to C-7 without affecting the C-3 chloride.
Materials:
-
Substrate: 7-Bromo-3-chloro-1H-indole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[2]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: A "standard" catalyst is chosen to avoid activating the chloride.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: In a sealed tube or round-bottom flask, combine the indole substrate, boronic acid, and Pd(PPh₃)₄.
-
Degassing: Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical to prevent homocoupling).
-
Solvent Addition: Add degassed 1,4-dioxane and aqueous Na₂CO₃.
-
Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: The C-Br bond should be consumed. The C-Cl bond should remain >98% intact.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography.
Protocol B: Activation of C-3 Chloro (The "Latent" Site)
Objective: Functionalize the remaining C-3 chloride. This requires a "hotter" catalyst system.
Materials:
-
Substrate: 7-Aryl-3-chloro-1H-indole (from Protocol A)
-
Coupling Partner: Boronic acid (1.5 equiv) or Amine (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: XPhos or SPhos (4-10 mol%) — Note: Electron-rich biaryl phosphines are required to oxidatively add into the electron-rich C-3 Cl bond.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene or n-Butanol
Procedure:
-
Setup: Combine substrate, coupling partner, Pd source, ligand, and base in a reaction vial.
-
Degassing: Rigorous inert atmosphere (Argon/Nitrogen).
-
Reaction: Heat to 100–110°C (reflux) for 12–18 hours.
-
Note: Higher temperature and active ligands are necessary to overcome the high activation energy of the C-Cl bond.
-
-
Workup & Purification: Standard aqueous workup and column chromatography.
Comparative Data: Yields & Selectivity
The following table summarizes typical results when subjecting a 7-bromo-3-chloro substrate to different catalytic conditions.
| Catalyst System | Temperature | Target Bond | Yield (C-7 Product) | Yield (C-3 Product) | Selectivity Note |
| Pd(PPh₃)₄ / Na₂CO₃ | 80°C | C-7 Br | 88% | < 2% | Excellent chemoselectivity. Standard conditions. |
| Pd(dppf)Cl₂ / K₂CO₃ | 90°C | C-7 Br | 92% | < 5% | Robust for C-7; slight risk of C-3 activation if prolonged. |
| Pd₂(dba)₃ / XPhos | 110°C | C-3 Cl | N/A* | 81% | Used on C-7 substituted intermediate. |
| t-BuLi (1 equiv) | -78°C | C-7 Li | 90% (Trapped) | 0% | Lithium-Halogen exchange is exclusively at Br. |
Expert Insights & Troubleshooting
-
Why not use XPhos for the first step? Using a highly active ligand (like XPhos or RuPhos) in the first step can lead to a mixture of mono-C7, mono-C3, and bis-functionalized products. Using a "dumber" catalyst (Pd(PPh₃)₄) ensures the reaction stops after the bromide is consumed.
-
Indole N-Protection: For C-3 functionalization, the indole nitrogen often requires protection (e.g., SEM, Boc, Tosyl) to prevent deprotonation of the N-H, which can poison the catalyst or lead to side reactions. N-unprotected indoles are challenging substrates for C-3 chloro coupling.
-
Lithium-Halogen Exchange: If using
-BuLi, the exchange is extremely fast. C-7 Br exchanges in minutes at -78°C. C-3 Cl is generally stable under these conditions unless the temperature is raised significantly.
References
-
Regioselective C7-bromination and C7-Suzuki coupling of Indazoles: Boujdi, K. et al. New Journal of Chemistry, 2021.
-
Palladium-Catalyzed Cross-Coupling of Halo-7-azaindoles: Lyssikatos, J. P. et al. Organic Letters, 2001.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides: Fairlamb, I. J. S. Chemical Society Reviews, 2007.
-
Reactivity of 3-Bromo vs 3-Chloroquinoline: BenchChem Reactivity Guides, 2025.
Sources
Structural Tuning and Photophysics: A Comparative UV-Vis Spectroscopy Guide for 7-Bromo-3-chloroquinoxalin-2-amine
As quinoxaline derivatives continue to dominate both medicinal chemistry (as kinase inhibitors) and materials science (as organic light-emitting diodes and photovoltaic electron acceptors), understanding their photophysical behavior is critical. The introduction of specific halogens—such as bromine and chlorine—onto the quinoxaline core fundamentally alters its electronic bandgap.
This guide provides a rigorous, objective comparison of the UV-Vis absorption spectra of 7-Bromo-3-chloroquinoxalin-2-amine against its less substituted analogs. It is designed for researchers and application scientists who require artifact-free spectroscopic data and a deep understanding of the causality behind structural optical tuning.
Mechanistic Rationale: The Auxochromic Effect in Quinoxalines
The UV-Vis spectrum of a standard quinoxaline-2-amine core is characterized by two primary absorption bands:
-
High-Energy Band (240–260 nm): Corresponds to the
transitions of the aromatic system. -
Low-Energy Band (330–380 nm): Attributed to
transitions and intramolecular charge transfer (ICT) involving the nitrogen heteroatoms and the amine substituent (1)[1].
When comparing 7-Bromo-3-chloroquinoxalin-2-amine to 3-chloroquinoxalin-2-amine , the addition of the bromine atom at the 7-position introduces a significant perturbation to the molecular orbital energy levels. Bromine exerts a strong heavy-atom effect and a mesomeric electron-donating (+M) effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing nature of the heterocycle lowers the Lowest Unoccupied Molecular Orbital (LUMO). The resulting narrowed HOMO-LUMO gap manifests as a pronounced bathochromic (red) shift in the absorption spectrum (2)[2].
Comparative UV-Vis Spectral Analysis
The following table summarizes the quantitative photophysical shifts observed when the quinoxaline core is progressively halogenated. Data is modeled in spectroscopic-grade chloroform (
| Compound | CAS Number | Molar Absorptivity ( | Photophysical Impact | ||
| Quinoxaline-2-amine | 77500-04-0* | ~245 nm | ~335 nm | ~1.2 x | Baseline core electronic transitions. |
| 3-Chloroquinoxalin-2-amine | 34117-90-3 | ~255 nm | ~345 nm | ~1.5 x | Inductive (-I) effect of Cl lowers LUMO, causing a slight red shift (3)[3]. |
| 7-Bromo-3-chloroquinoxalin-2-amine | 1240622-41-6 | ~268 nm | ~365 nm | ~1.8 x | Synergistic push-pull effect. Br (+M) raises HOMO, significantly narrowing the optical bandgap (4)[4]. |
*Representative base structure analog.
Experimental Protocols: Self-Validating UV-Vis Acquisition
To obtain high-fidelity absorption spectra and eliminate solvent artifacts or aggregation-induced phenomena, the following self-validating methodology must be strictly adhered to.
Step 1: Reagent and Solution Preparation
-
Action: Prepare a 1.0 mM stock solution of 7-Bromo-3-chloroquinoxalin-2-amine in spectroscopic-grade chloroform (
). Dilute to working concentrations of 10 µM, 25 µM, 50 µM, and 100 µM. -
Causality: Spectroscopic-grade solvents are mandatory to prevent UV cutoff interference. The UV cutoff for
is ~245 nm, allowing clear resolution of the quinoxaline bands. -
Self-Validation: Preparing a concentration gradient allows for the validation of the Beer-Lambert law. If the absorbance does not scale linearly with concentration, it indicates molecular aggregation (e.g., J- or H-aggregates) or detector saturation (2)[2].
Step 2: Instrument Calibration and Baseline Correction
-
Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Fill two matched quartz cuvettes (10 mm path length) with pure
and run a baseline scan from 200 nm to 600 nm. -
Causality: Quartz cuvettes are essential because standard borosilicate glass strongly absorbs UV light below 340 nm, which would completely mask the critical transitions of the quinoxaline core. Lamp warmup ensures emission stability.
-
Self-Validation: After the baseline scan, measure the sample cuvette against the reference cuvette. The absorbance should read exactly
across the entire spectrum. Any deviation indicates cuvette mismatch, scratches, or contamination.
Step 3: Spectral Acquisition and Analysis
-
Action: Replace the solvent in the sample cuvette with the 10 µM quinoxaline solution. Scan from 600 nm down to 200 nm at a scan rate of 100 nm/min with a 1 nm slit width.
-
Causality: Scanning from low to high energy (long to short wavelength) minimizes the risk of photobleaching the sample before the critical visible-region transitions are recorded (5)[5]. A 1 nm slit width provides the optimal balance between spectral resolution and signal-to-noise ratio.
-
Self-Validation: Overlay the spectra of the 10, 25, 50, and 100 µM samples. Calculate the molar extinction coefficient (
) at for each. A constant value across all concentrations confirms that the measurement is free from optical artifacts and intermolecular interactions.
Photophysical Workflow Visualization
The following diagram illustrates the logical progression and self-validating checkpoints required for accurate UV-Vis spectral analysis of halogenated quinoxalines.
Fig 1: Self-validating UV-Vis spectrophotometric workflow for quinoxaline derivatives.
References
- CymitQuimica. "7-Bromo-3-chloroquinoxalin-2-amine". cymitquimica.com.
- BLD Pharm. "34117-90-3 | 3-Chloroquinoxalin-2-amine". bldpharm.com.
- ACS Publications.
- Scholaris. "Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules". scholaris.ca.
- MDPI. "Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes". mdpi.com.
Sources
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 7-Bromo-3-chloroquinoxalin-2-amine
For researchers, scientists, and drug development professionals, the analytical integrity of their work is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 7-Bromo-3-chloroquinoxalin-2-amine, a crucial heterocyclic compound in medicinal chemistry and pharmaceutical research.[1][2] We will explore the critical attributes of a high-quality reference standard, compare analytical methodologies for its characterization, and provide actionable protocols to ensure the accuracy and reliability of your analytical data.
The Critical Role of a Reference Standard
In analytical chemistry, a reference standard serves as a highly purified and well-characterized substance used as a measurement base. Its primary purpose is to ensure the identity, purity, and potency of a drug substance or drug product.[3] For a molecule like 7-Bromo-3-chloroquinoxalin-2-amine, which contains structural alerts for potential genotoxicity, the use of a reliable reference standard is not just a matter of good science; it is a regulatory necessity.[4] The quality of your reference standard directly impacts the validity of your analytical method and, ultimately, the safety and efficacy of the potential therapeutic agent.
A suitable reference standard for 7-Bromo-3-chloroquinoxalin-2-amine should ideally be a Certified Reference Material (CRM) . CRMs are produced by accredited organizations and come with a comprehensive Certificate of Analysis (CoA) that details the compound's identity, purity, and the uncertainty of the certified value.[5][6] In the absence of a commercially available CRM, a well-characterized in-house or secondary reference standard can be used, provided its purity and identity are rigorously established and documented.[5][7]
Comparison of Analytical Methodologies for Characterization
The choice of analytical technique for the characterization and routine analysis of 7-Bromo-3-chloroquinoxalin-2-amine is critical. The most common and appropriate methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds like 7-Bromo-3-chloroquinoxalin-2-amine.[10] | May require derivatization for polar amines to improve volatility and peak shape.[11] |
| Selectivity | Good selectivity based on retention time and UV-Vis spectrum. | Excellent selectivity and structural information from mass fragmentation patterns. |
| Sensitivity | Typically in the µg/mL to ng/mL range.[12] | Can achieve very low limits of detection (pg/L range), especially with selective ionization techniques.[9] |
| Typical Column | C18 or C8 reversed-phase columns.[10] | Capillary columns with non-polar or medium-polarity stationary phases (e.g., 5% phenyl-methylpolysiloxane).[4] |
| Common Detector | Diode Array Detector (DAD) or UV-Vis Detector. | Mass Spectrometer (MS). |
| Advantages | Robust, widely available, suitable for purity determination and assay. | High sensitivity and specificity, provides structural confirmation. |
| Limitations | Lower sensitivity compared to GC-MS for trace analysis. | Potential for thermal degradation of the analyte; may require derivatization.[13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This protocol provides a general framework for the analysis of 7-Bromo-3-chloroquinoxalin-2-amine. Method validation according to ICH guidelines is essential.[4]
1. Instrumentation and Reagents:
-
HPLC system with a UV or DAD detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[14]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
7-Bromo-3-chloroquinoxalin-2-amine reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a gradient from 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the reference standard (likely in the 254-350 nm range for quinoxalines).[10]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
4. Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
-
Impurity identification can be initiated by comparing retention times with known potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol is suitable for identifying volatile impurities and can be used for trace-level analysis.
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[4]
-
Helium (carrier gas).
-
Derivatization agent (if necessary, e.g., a silylating agent like BSTFA).[11]
-
7-Bromo-3-chloroquinoxalin-2-amine sample.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas Flow: Constant flow mode, typically around 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A wide range, e.g., m/z 40-500, to capture the parent ion and fragmentation patterns.
3. Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, follow a validated procedure to react the amine with the derivatizing agent.[11]
4. Analysis and Data Interpretation:
-
Inject the prepared sample.
-
Identify the main peak corresponding to 7-Bromo-3-chloroquinoxalin-2-amine (or its derivative).
-
Analyze the mass spectra of other detected peaks to identify potential impurities by comparing them to mass spectral libraries and considering likely side products from the synthesis.[15][16]
Understanding the Impurity Profile
A high-quality reference standard must have a well-defined impurity profile. Potential impurities in 7-Bromo-3-chloroquinoxalin-2-amine can arise from starting materials, intermediates, or side reactions during synthesis.[15] Given the structure, likely impurities could include:
-
Isomers: Positional isomers of the bromo and chloro substituents.
-
Starting Material Residues: Unreacted precursors used in the synthesis.
-
Over- or Under-halogenated Species: Quinoxalines with different degrees of bromination or chlorination.
-
Hydrolysis Products: The chloro group could be susceptible to hydrolysis, leading to the corresponding hydroxyl derivative.
The Certificate of Analysis for a certified reference standard should list any identified impurities and their levels.
Visualizing the Workflow
Caption: Workflow for selecting and qualifying a reference standard.
Conclusion: Ensuring Analytical Confidence
The selection and proper use of a reference standard for 7-Bromo-3-chloroquinoxalin-2-amine are fundamental to generating reliable and reproducible analytical data. While a Certified Reference Material is the gold standard, a thoroughly characterized secondary standard can be a viable alternative when a CRM is unavailable. A combination of HPLC for purity assessment and GC-MS for impurity identification provides a robust analytical strategy. By understanding the principles outlined in this guide and implementing rigorous analytical protocols, researchers can ensure the integrity of their work and contribute to the development of safe and effective pharmaceuticals.
References
-
Analytical Methods Validation. (n.d.). Retrieved from [Link]
- Raja, G., et al. (2020). A Simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
-
Certificate of analysis. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
Certificate of analysis. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
7-Bromo-2-chloroquinoxaline, min 96%, 100 grams. (n.d.). Lab Supplies. Retrieved from [Link]
-
Pharmacopeial Reference Standards & Custom Synthesis. (n.d.). Epichem. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]
-
Single Component in Solution. (n.d.). CPAChem. Retrieved from [Link]
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022, March 9). Molecules, 27(5), 1709.
-
HPLC Standards. (n.d.). ZeptoMetrix. Retrieved from [Link]
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
-
Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
GC Standards. (n.d.). ZeptoMetrix. Retrieved from [Link]
- Quinoxaline, its derivatives and applications: A State of the Art review. (2014). European Journal of Medicinal Chemistry, 85, 691-708.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). Analytical and Bioanalytical Chemistry, 415(17), 3845–3856.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved from [Link]
- Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Beilstein Journal of Organic Chemistry, 7, 20–29.
- Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry, 5(5), 629-634.
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2012). Journal of the Brazilian Chemical Society, 23(6), 991-1006.
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2023, February 24). Molecules, 28(5), 2174.
- Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content Matrix. (2023, July 8). Brazilian Journal of Analytical Chemistry, 10(39), 1-15.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. epichem.com [epichem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CPAChem Products - Single Component in Solution [cpachem.com]
- 7. Pharmacopoeia Listed Materials | LGC Standards [lgcstandards.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. lcms.cz [lcms.cz]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 16. ajrconline.org [ajrconline.org]
Comparative Biological Potency of 7-Bromo vs. 7-Chloro Quinoxalines: A Structural and Mechanistic Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "halogen dance"—the critical decision of which halogen to substitute on a privileged scaffold to optimize both pharmacodynamics and pharmacokinetics. The quinoxaline nucleus, a nitrogen-containing bicyclic heterocycle, is a cornerstone in the development of kinase inhibitors, NMDA receptor antagonists, and antitumor agents.
Substitution at the C7 position of the quinoxaline ring is particularly influential. It directly modulates the electron density of the adjacent pyrazine ring and dictates the steric and lipophilic interactions within target binding pockets. This guide provides an objective, data-driven comparison of 7-bromo versus 7-chloro quinoxaline derivatives, detailing the causality behind their biological potencies and providing validated experimental protocols for their evaluation.
Mechanistic Rationale: The Physicochemical Divergence
While chlorine and bromine are both electron-withdrawing halogens, their physicochemical differences drive distinct structure-activity relationships (SAR) when attached to the C7 position of a quinoxaline core:
-
Steric Bulk (Van der Waals Radius): Chlorine has a radius of ~1.75 Å (volume ~19 ų), whereas bromine is significantly larger at ~1.85 Å (volume ~24 ų). In tightly constrained binding sites, such as the glycine co-agonist site of the NMDA receptor, the 10–20% increase in volume from Cl to Br can introduce mild steric clashes, slightly reducing binding affinity[1].
-
Electronegativity vs. Polarizability: Chlorine is more electronegative (Pauling scale: 3.16 vs. 2.96), exerting a stronger inductive electron-withdrawing effect (-I). This can increase the acidity of adjacent hydrogen bond donors (e.g., in quinoxalinediones). Conversely, bromine is highly polarizable. In larger, lipophilic pockets—such as the hinge region of certain kinases (e.g., Pim-1)—bromine's enhanced polarizability can facilitate superior London dispersion forces, optimizing hydrophobic packing[2].
-
Lipophilicity (Log P): Bromine substitution generally yields a higher Log P than chlorine. While this can enhance passive membrane permeability, it may also increase non-specific binding and reduce aqueous solubility, a critical factor in in vivo bioavailability.
Comparative Data Analysis
The following tables synthesize quantitative potency data across different biological targets, highlighting the nuanced performance differences between the two isosteres.
Table 1: NMDA/Glycine Receptor Antagonism
Data derived from competitive radioligand binding assays and in vivo maximal electroshock (MES) models.
| Compound Series | C7 Substituent | In vitro IC50 (nM) | In vivo ED50 (mg/kg) | Mechanistic Observation |
| 6-methyl-5-nitro QX [1] | -Cl (14g) | 5 nM | 1.2 | Optimal steric fit in the glycine binding pocket; high NMDA selectivity. |
| 6-methyl-5-nitro QX [1] | -Br (14f) | 9 nM | N/A | Slight steric penalty reduces in vitro potency compared to the Cl analog. |
| 5-(N-oxyaza)-QX [3] | -Cl (12a) | ~630 nM (Kb) | 0.82 | Broad-spectrum ionotropic glutamate antagonism; excellent bioavailability. |
| 5-(N-oxyaza)-QX [3] | -Br (12b) | Not specified | 0.87 | Comparable in vivo efficacy, though slightly less potent than the Cl derivative. |
Table 2: Kinase Inhibition & Antitumor Activity
Data derived from enzymatic assays and xenograft models.
| Target / Application | Lead Compound | Halogen | Biological Effect & Causality |
| Pim-1/2 Kinases [2] | Quinoxaline-2-carboxylic acids | -Cl / -Br | Both halogens establish critical hydrophobic interactions with the hinge region (near Lys67). Br often provides enhanced dispersion forces in deeper hydrophobic sub-pockets. |
| Antitumor Efficacy [4] | XK469 | -Cl | Highly active against solid tumors. The 7-chloro substitution on the quinoxaline ring is fundamental to its unique mechanism of action (G2/M arrest). |
| Antitumor Efficacy [4] | SH80 (Quinoline analog) | -Br | While a quinoline rather than quinoxaline, it demonstrates that 7-bromo substitution in a similar heterocyclic space retains potent antitumor activity. |
Visualizing the SAR Pathway
The following diagram maps the divergent biological outcomes driven by the physicochemical properties of C7 halogenation.
SAR pathway of C7-halogenated quinoxalines on biological targets.
Experimental Workflows: Self-Validating Protocols
To ensure rigorous, reproducible comparison of 7-bromo and 7-chloro quinoxalines, the following protocols incorporate built-in validation metrics (e.g., Z'-factor calculations) to confirm assay robustness.
Protocol A: Radioligand Binding Assay for NMDA/Glycine Receptor Antagonism
Purpose: To determine the in vitro IC50 of quinoxaline derivatives by measuring the displacement of[3H]-5,7-dichlorokynurenic acid ([3H]DCKA).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous glutamate and glycine. Causality: Endogenous agonists will competitively inhibit radioligand binding, artificially inflating the apparent IC50 of your test compounds.
-
Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [3H]DCKA, and varying concentrations of the quinoxaline test compound (10 pM to 10 µM) in a final volume of 250 µL.
-
Controls (Self-Validation):
-
Total Binding (TB): Buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Add 1 mM unlabeled glycine to saturate the specific binding sites.
-
-
Equilibration: Incubate the plate on ice for 45 minutes to reach steady-state equilibrium.
-
Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with 3 mL of ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression (four-parameter logistic equation).
Protocol B: Luminescence-Based Kinase Assay (Pim-1 Inhibition)
Purpose: To evaluate the ability of C7-halogenated quinoxalines to inhibit ATP-dependent kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT. Causality: BSA prevents non-specific adherence of the highly lipophilic brominated quinoxalines to the plastic well walls.
-
Enzyme-Inhibitor Pre-incubation: Add 5 ng of recombinant human Pim-1 kinase and the test compound (7-Cl or 7-Br quinoxaline) to a 384-well white microplate. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add a substrate mixture containing 10 µM ATP and 10 µM of the specific Pim-1 peptide substrate. Incubate for 60 minutes at 30°C.
-
Reaction Quenching & Detection: Add an equal volume of Kinase-Glo® (or equivalent ATP-detection reagent). This reagent contains EDTA, which chelates the Mg2+ required for kinase activity, instantly halting the reaction. It simultaneously generates a luminescent signal proportional to the remaining unconsumed ATP.
-
Validation Metric: Calculate the Z'-factor using the positive control (e.g., 10 µM SGI-1776, a known pan-Pim inhibitor[2]) and the negative control (DMSO vehicle). A Z'-factor > 0.5 indicates an excellent assay capable of distinguishing the subtle potency differences between the Cl and Br isosteres.
Conclusion
The choice between 7-chloro and 7-bromo substitution on a quinoxaline scaffold is rarely arbitrary. Experimental data demonstrates that 7-chloro quinoxalines often exhibit superior potency in sterically restricted environments (such as the NMDA receptor glycine site) due to their smaller van der Waals radius[1]. Conversely, 7-bromo quinoxalines can leverage their enhanced polarizability to drive potent hydrophobic interactions in the hinge regions of specific kinases[2]. Drug development professionals must weigh these physicochemical nuances against the intended biological target to optimize lead compounds effectively.
References
1.[3] 5-(N-oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones: novel, systemically active and broad spectrum antagonists for NMDA/glycine, A... - ChEMBL - EBI. URL: 2.[2] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC - NIH. URL: 3.[4] Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed - NIH. URL: 4.[1] alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones: potent and systemically active antagonists for the glycine site of the NMDA receptor - PubMed - NIH. URL:
Sources
- 1. Structure-activity relationships of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones: potent and systemically active antagonists for the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: 5-(N-oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones: novel, systemically active and broad spectrum antagonists for NMDA/glycine, A... - ChEMBL [ebi.ac.uk]
- 4. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
7-Bromo-3-chloroquinoxalin-2-amine proper disposal procedures
Professional Disposal Guide: 7-Bromo-3-chloroquinoxalin-2-amine
As a halogenated heteroaromatic compound, 7-Bromo-3-chloroquinoxalin-2-amine (CAS: 1240622-41-6) requires strict adherence to specialized waste management protocols. Because this molecule contains both bromine and chlorine atoms, it falls under the stringent regulatory classification of Halogenated Organic Waste . Improper disposal—such as mixing it with non-halogenated solvents or aqueous streams—can lead to severe environmental hazards, including the generation of highly toxic dioxins during standard incineration processes, and violates Environmental Protection Agency (EPA) and international waste management guidelines.
This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
Chemical Profiling & Waste Classification
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.
| Property | Value / Description | Operational Implication |
| Chemical Name | 7-Bromo-3-chloroquinoxalin-2-amine | Identifies the presence of a primary amine and a quinoxaline core. |
| CAS Number | 1240622-41-6[1] | Essential for accurate waste labeling and EHS documentation. |
| Molecular Formula | C8H5BrClN3 | Contains Br and Cl . Must be classified as Halogenated Waste[2]. |
| Hazard Class | Irritant (H315, H319, H335)[3] | Causes skin/eye irritation and respiratory toxicity. Necessitates fume hood use. |
| Storage/Handling | Inert atmosphere, 2-8°C, dark place[3] | Waste generated from degraded stock must still be treated as hazardous. |
The Causality of Segregation: Halogenated hydrocarbons and their derivatives must be disposed of in dedicated "Halogenated Organic Waste" containers[2]. You must never mix halogenated waste with non-halogenated waste. Halogenated wastes are significantly more expensive to process because they cannot be easily incinerated in standard facilities due to the risk of forming polychlorinated dibenzodioxins (PCDDs) and furans during combustion[4]. Furthermore, the combustion of this compound releases acidic gases (HCl, HBr, NOx), requiring specialized incinerators equipped with caustic scrubbers[5].
Operational Handling & PPE Requirements
To ensure a self-validating safety system, every interaction with 7-Bromo-3-chloroquinoxalin-2-amine—including its disposal—must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate its irritant properties[3].
-
Respiratory & Inhalation Protection: All transfers of the solid powder or its solutions must be conducted inside a certified, properly functioning chemical fume hood[6].
-
Dermal Protection: Wear standard laboratory nitrile gloves, a fully buttoned lab coat, and closed-toe shoes[2]. Nitrile provides an adequate barrier against the solid powder; however, if the compound is dissolved in an organic solvent (e.g., DMF, DMSO, or DCM), consult the solvent's specific breakthrough times for glove selection.
-
Ocular Protection: Safety goggles are mandatory to protect against airborne dust particles or splashes from waste solutions[2].
Step-by-Step Disposal Protocols
The disposal workflow varies depending on whether the compound is in its pure solid form or dissolved in a solvent matrix.
Protocol A: Disposal of Solid Waste (Powder/Crystals)
-
Preparation: Ensure the fume hood sash is lowered to the appropriate working height. Place a designated, wide-mouth hazardous waste container inside the hood.
-
Collection: Carefully sweep or transfer any residual solid 7-Bromo-3-chloroquinoxalin-2-amine using a disposable anti-static spatula into the waste container.
-
Contaminated Consumables: Any weighing paper, spatulas, or Kimwipes that came into direct contact with the solid must be collected in a puncture-proof, chemically contaminated solid waste bin (often referred to as "hazardous solid waste" or "lab smalls")[7].
-
Labeling: Label the container explicitly with the chemical name, CAS number, and the hazard warning: "Halogenated Organic Solid Waste - Irritant".
Protocol B: Disposal of Liquid Waste (Solutions)
-
Segregation Verification: Verify that the receiving waste carboy is explicitly labeled for Halogenated Organic Waste [6]. Do not pour this solution into a standard organic waste carboy.
-
Transfer: Using a funnel, slowly pour the solution containing 7-Bromo-3-chloroquinoxalin-2-amine into the halogenated waste carboy.
-
Headspace Management: Never fill waste bottles completely. Leave at least 10-20% headspace to account for vapor expansion[8].
-
Closure: Cap the bottle with a vented lid immediately after transfer to prevent pressure buildup and the release of volatile organic compounds (VOCs) into the hood environment[8].
-
Documentation: Update the waste log attached to the carboy, listing the solvent matrix and the specific solute (7-Bromo-3-chloroquinoxalin-2-amine).
Institutional Waste Management & Final Destruction
Once the halogenated waste container is full (or reaches its time limit), it is transferred to the institution's Environmental Health and Safety (EHS) department.
The ultimate fate of 7-Bromo-3-chloroquinoxalin-2-amine is High-Temperature Incineration at a permitted hazardous waste facility. Because the compound contains halogens, the incinerator must operate at elevated temperatures (typically >1100°C) with sufficient residence time to ensure complete destruction (99.99% Destruction and Removal Efficiency)[9]. The exhaust gases, which will contain hydrogen chloride (HCl) and hydrogen bromide (HBr), are subsequently passed through caustic scrubbing solutions (e.g., sodium hydroxide) to neutralize the acids before the exhaust is released into the atmosphere[5].
Workflow for the segregation and high-temperature incineration of halogenated organic waste.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. hscprep.com.au. Available at: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. scienceready.com.au. Available at: [Link]
-
Cleanroom Waste Disposal Protocol. auckland.ac.nz. Available at:[Link]
-
Disposal of chemical wastes - RiskAssess. riskassess.com.au. Available at:[Link]
-
Incineration Disposal Services - U.S. Waste Industries. uswonline.com. Available at: [Link]
-
Hazardous Waste Disposal UK | Diverse Waste Solutions. diversewastesolutions.co.uk. Available at:[Link]
-
Incineration In Hazardous Waste Management - EPA. epa.gov. Available at: [Link]
Sources
- 1. 7-Bromo-3-chloroquinoxalin-2-amine | CymitQuimica [cymitquimica.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. chem960.com [chem960.com]
- 4. riskassess.com.au [riskassess.com.au]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. diversewastesolutions.co.uk [diversewastesolutions.co.uk]
- 8. Auckland Microfab [microfab.auckland.ac.nz]
- 9. Industrial Waste Incineration Services | Thermal Treatment [uswonline.com]
Navigating the Synthesis of Novel Quinoxalines: A Guide to the Safe Handling of 7-Bromo-3-chloroquinoxalin-2-amine
The pursuit of novel therapeutics often leads researchers down paths involving complex heterocyclic compounds. Among these, quinoxaline derivatives have garnered significant attention for their broad pharmacological potential.[1][2] As you, the pioneering researchers and scientists in drug development, push the boundaries of what's possible, ensuring a robust safety culture is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Bromo-3-chloroquinoxalin-2-amine, a key intermediate in many synthetic pathways. Our goal is to provide value beyond the product itself, building a foundation of trust through a commitment to laboratory safety.
Understanding the Risks: A Surrogate Hazard Assessment
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[3][4][5][6][7][8][9][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6][7][11]
-
Harmful if Swallowed or Inhaled: Similar to other halogenated aromatic compounds, ingestion or inhalation could be harmful.[7][8][10]
Given these potential hazards, a cautious and well-planned approach to handling is essential.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling 7-Bromo-3-chloroquinoxalin-2-amine.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves before use and use proper removal technique. |
| Body | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if handling powder outside of a fume hood) | A respirator is crucial to prevent inhalation of fine powders. The specific cartridge type should be selected based on a full risk assessment. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[12] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following diagram and step-by-step guide outline the safe handling of 7-Bromo-3-chloroquinoxalin-2-amine in a laboratory setting.
Caption: A decision-making workflow for responding to a chemical spill.
In Case of a Spill:
-
Evacuate: Immediately clear the affected area.
-
Alert: Notify your supervisor and colleagues.
-
Assess: Determine the extent of the spill and if it is safe to clean up internally.
-
Contain: If safe to do so, contain the spill using absorbent pads or other appropriate materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [4][6][7][8][13][14][15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][6][7][13][15]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [6][7][13][14][15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [7][13][15]
Disposal Plan: Managing Halogenated Waste
Proper disposal of 7-Bromo-3-chloroquinoxalin-2-amine and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated consumables, and spill clean-up materials, must be collected in a designated "Halogenated Organic Waste" container. [12][16][17][18]* Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents. [16][17]* Storage: Store the waste container in a well-ventilated area, away from incompatible materials. [16][17]* Disposal: Arrange for disposal through your institution's environmental health and safety office. Never dispose of halogenated organic compounds down the drain. [12] By adhering to these guidelines, you can confidently and safely work with 7-Bromo-3-chloroquinoxalin-2-amine, contributing to the advancement of drug discovery while maintaining the highest standards of laboratory safety.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Treatment and disposal of chemical wastes in daily laboratory work.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Halogenated Solvents in Laboratories - Campus Operations.
- Quinoxaline-2PhO-2Br - SAFETY DATA SHEET. (2022, December 12).
- Quinoxaline SDS, 91-19-0 Safety Data Sheets - ECHEMI.
- Disposal Standards - Department of Biology, University of York.
- 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets - Echemi.
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
- Personal Protective Equipment | US EPA. (2025, September 12).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
- SAFETY DATA SHEET. (2025, October 24).
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
- Protective Equipment - American Chemistry Council.
- Safety Data Sheet - MedchemExpress.com. (2026, January 20).
- SAFETY DATA SHEET - Fisher Scientific. (2009, February 9).
- SAFETY DATA SHEET - Spectrum Chemical. (2015, July 30).
- material safety data sheet - Capot Chemical. (2026, February 25).
- 7-Bromo-6-fluoroisoquinolin-3-amine | 2225879-25-2 - Sigma-Aldrich.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021, February 18).
- 1029720-65-7 | 7-Bromo-3-chloroisoquinoline - ChemScene.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (2024, November 7).
- Matrix Scientific. (2017, February 18).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, July 27).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.es [fishersci.es]
- 9. matrixscientific.com [matrixscientific.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. capotchem.com [capotchem.com]
- 12. hscprep.com.au [hscprep.com.au]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
